TDI-11861
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C22H25ClF2N6O3 |
|---|---|
Poids moléculaire |
494.9 g/mol |
Nom IUPAC |
[(3R)-4-[2-[2-[[3-(2-amino-6-chloropyrimidin-4-yl)-1-(difluoromethyl)pyrazol-4-yl]methyl]phenoxy]ethyl]morpholin-3-yl]methanol |
InChI |
InChI=1S/C22H25ClF2N6O3/c23-19-10-17(27-22(26)28-19)20-15(11-31(29-20)21(24)25)9-14-3-1-2-4-18(14)34-8-6-30-5-7-33-13-16(30)12-32/h1-4,10-11,16,21,32H,5-9,12-13H2,(H2,26,27,28)/t16-/m1/s1 |
Clé InChI |
XVGSKZXXLKUEIO-MRXNPFEDSA-N |
SMILES isomérique |
C1COC[C@H](N1CCOC2=CC=CC=C2CC3=CN(N=C3C4=CC(=NC(=N4)N)Cl)C(F)F)CO |
SMILES canonique |
C1COCC(N1CCOC2=CC=CC=C2CC3=CN(N=C3C4=CC(=NC(=N4)N)Cl)C(F)F)CO |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of TDI-11861 in Sperm
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism of TDI-11861, a promising non-hormonal male contraceptive candidate. The document details its primary target, the downstream signaling pathways it modulates, and its ultimate effects on sperm function, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: Inhibition of Soluble Adenylyl Cyclase (sAC)
This compound functions as a potent and selective inhibitor of soluble adenylyl cyclase (sAC), an enzyme crucial for sperm motility and capacitation.[1][2] Unlike transmembrane adenylyl cyclases, sAC is activated by bicarbonate and calcium ions, which are found in high concentrations in the female reproductive tract. This activation of sAC leads to the production of cyclic adenosine monophosphate (cAMP), a key second messenger in sperm.
This compound binds to sAC with high affinity, effectively blocking its catalytic activity.[3][4] This inhibition prevents the rise in intracellular cAMP levels that is essential for the initiation of sperm motility and the series of physiological changes known as capacitation, which are prerequisite for fertilization.[5] Studies have shown that this compound binds to both the bicarbonate binding pocket and the active site of sAC, leading to a profound suppression of its function.
Downstream Effects on Sperm Signaling and Function
The inhibition of sAC by this compound triggers a cascade of downstream effects that ultimately render sperm incapable of fertilization:
-
Suppression of cAMP Production: The most immediate consequence of sAC inhibition is a significant reduction in intracellular cAMP levels.[5] This has been demonstrated in both mouse and human sperm.
-
Inhibition of Sperm Motility: cAMP is a critical regulator of sperm flagellar movement. By preventing cAMP synthesis, this compound effectively immobilizes sperm, inhibiting their forward progression.[6][7] This effect is rapid, with sperm becoming immotile within 30 minutes to an hour of administration in preclinical models.[8]
-
Blockade of Capacitation and Hyperactivation: Capacitation is a maturation process that enables sperm to fertilize an egg. This process, along with the associated hyperactivated motility, is cAMP-dependent. This compound prevents these crucial steps, further ensuring the inability of sperm to fertilize.[9]
-
Prevention of the Acrosome Reaction: The acrosome reaction, the release of enzymes that allow sperm to penetrate the egg, is another cAMP-mediated event. By blocking the signaling cascade at the level of sAC, this compound indirectly inhibits the acrosome reaction.
The effects of this compound are reversible. In mouse models, sperm motility and fertility are restored within 24 hours of a single dose.[8][10]
Quantitative Data Presentation
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Potency and Residence Time of this compound
| Parameter | Value | Species | Reference |
| IC50 (sAC binding) | 3 nM | Human | [3] |
| Residence Time | 61.5 minutes | Human/Mouse | [3] |
Table 2: In Vivo Efficacy of this compound in Mice
| Parameter | Dosage | Time Post-Administration | Efficacy | Reference |
| Contraceptive Efficacy | 50 mg/kg (single oral dose) | 30 minutes - 2.5 hours | 100% | [3] |
| Sperm Motility | 50 mg/kg (single oral dose) | 1 hour | Immobile | [7] |
| Fertility Restoration | 50 mg/kg (single oral dose) | 24 hours | Fully Restored | [10] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Computer-Assisted Sperm Analysis (CASA)
This protocol outlines the steps for quantifying sperm motility parameters.[11]
-
Sperm Collection: Euthanize male mice and dissect the cauda epididymides. Place them in a pre-warmed buffer (e.g., Human Tubal Fluid medium) and make several incisions to allow sperm to swim out.
-
Sample Preparation: After a 10-15 minute incubation at 37°C, collect the sperm suspension.
-
CASA Analysis: Load a small aliquot of the sperm suspension into a pre-warmed analysis chamber. Use a CASA system (e.g., Hamilton-Thorne) to capture image sequences and analyze various motility parameters, including percentage of motile sperm, progressive motility, and velocity.
In Vitro Capacitation of Mouse Sperm
This protocol describes the induction of sperm capacitation in vitro.[12][13]
-
Sperm Collection: Collect sperm from the cauda epididymides as described in the CASA protocol.
-
Capacitation Medium: Prepare a capacitation medium (e.g., modified Tyrode's medium) supplemented with bicarbonate and bovine serum albumin (BSA).
-
Incubation: Incubate the sperm suspension in the capacitation medium for 60-90 minutes at 37°C in a humidified atmosphere with 5% CO2.
-
Assessment: Capacitation can be assessed by observing hyperactivated motility using CASA or by proceeding with the acrosome reaction assay.
Acrosome Reaction Assay
This protocol details the procedure for assessing the acrosome reaction.[14][15][16][17]
-
Sperm Capacitation: Capacitate sperm in vitro as described above.
-
Induction of Acrosome Reaction: Induce the acrosome reaction by adding a calcium ionophore (e.g., A23187) to the capacitated sperm suspension and incubate for an additional 30 minutes.
-
Staining: Fix the sperm and stain with a fluorescent lectin (e.g., FITC-PNA) that binds to the acrosomal contents.
-
Microscopy: Visualize the sperm using a fluorescence microscope. Acrosome-intact sperm will show bright fluorescence over the acrosomal region, while acrosome-reacted sperm will have lost this fluorescence.
-
Quantification: Count at least 200 sperm and calculate the percentage of acrosome-reacted sperm.
Intracellular cAMP Measurement (ELISA)
This protocol outlines the quantification of intracellular cAMP levels in sperm.[5]
-
Sperm Treatment: Incubate sperm under desired conditions (e.g., with or without this compound, in capacitating or non-capacitating media).
-
Lysis: Pellet the sperm by centrifugation and lyse the cells to release intracellular contents.
-
ELISA: Use a commercial cAMP enzyme-linked immunosorbent assay (ELISA) kit to quantify the amount of cAMP in the sperm lysates. Follow the manufacturer's instructions for the assay procedure.
-
Data Analysis: Determine the cAMP concentration based on a standard curve and normalize to the number of sperm.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Signaling pathway of sAC in sperm and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound's effect on sperm.
Caption: Logical flow of this compound's mechanism leading to temporary infertility.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. drughunter.com [drughunter.com]
- 3. Soluble adenylyl cyclase inhibitor this compound blocks sperm mobility on-demand | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Sperm-Slowing Male Contraceptive Reversibly Inhibits Mouse Fertility | Technology Networks [technologynetworks.com]
- 7. On-demand male contraception via acute inhibition of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On-Demand Male Contraceptive Shows Promise in Preclinical Study | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 9. Male contraception: narrative review of ongoing research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uni-bayreuth.de [uni-bayreuth.de]
- 11. First-line Evaluation of Sperm Parameters in Mice ( Mus musculus ) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sdbonline.org [sdbonline.org]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Capacitation and Acrosome Reaction: Histochemical Techniques to Determine Acrosome Reaction (Chapter 10) - Manual of Sperm Function Testing in Human Assisted Reproduction [cambridge.org]
- 16. Acrosome reaction - Wikipedia [en.wikipedia.org]
- 17. US5250417A - Method for acrosome reaction assay - Google Patents [patents.google.com]
The Central Role of Soluble Adenylyl Cyclase (sAC) in Fertility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical role of soluble adenylyl cyclase (sAC), also known as ADCY10, in mammalian fertility. With a primary focus on its well-established functions in male reproduction, this document synthesizes key research findings, presents quantitative data for comparative analysis, details essential experimental protocols, and visualizes the core signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers investigating reproductive biology and professionals involved in the development of novel contraceptive and pro-fertility therapeutics.
Executive Summary
Soluble adenylyl cyclase is a unique intracellular source of the second messenger cyclic AMP (cAMP), distinct from the more familiar transmembrane adenylyl cyclases. Its activity is regulated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions, positioning it as a crucial sensor of the cellular microenvironment. Genetic and pharmacological studies have unequivocally demonstrated that sAC is indispensable for male fertility in both mice and humans.[1][2][3][4] Its inhibition leads to a complete and reversible cessation of sperm motility, capacitation, and the acrosome reaction – all prerequisites for successful fertilization.[1][5][6] This has positioned sAC as a promising target for the development of on-demand, non-hormonal male contraceptives.[7][8] While the role of sAC in male fertility is profound, its direct and essential function in female fertility, particularly in oocyte maturation, is less defined and remains an area of active investigation.
Quantitative Data on sAC Inhibitors
The development of potent and selective sAC inhibitors has been instrumental in elucidating its physiological roles and exploring its therapeutic potential. The following tables summarize key quantitative data for two prominent sAC inhibitors, TDI-10229 and TDI-11861.
Table 1: Inhibitory Potency (IC₅₀) of sAC Inhibitors
| Inhibitor | Biochemical IC₅₀ (Purified Human sAC) | Cellular IC₅₀ (sAC-overexpressing cells) | Reference(s) |
| TDI-10229 | 160 nM | 92 - 102 nM | [3][4][8] |
| This compound | 3 nM | 7 nM | [3][7] |
Table 2: Binding Kinetics of sAC Inhibitors to Human sAC Protein
| Inhibitor | Association Rate (k_on) | Dissociation Rate (k_off) | Dissociation Constant (K_D) | Reference(s) |
| TDI-10229 | 2.3 x 10⁵ M⁻¹s⁻¹ | 55.8 x 10⁻³ s⁻¹ | 176 nM | [3] |
| This compound | 2.1 x 10⁵ M⁻¹s⁻¹ | 0.3 x 10⁻³ s⁻¹ | 1.4 nM | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of sAC in sperm function.
In Vitro Sperm Capacitation
Objective: To induce the physiological changes in sperm that are required for fertilization in a controlled in vitro environment.
3.1.1 Mouse Sperm Capacitation
-
Materials:
-
Whittens-HEPES medium
-
Capacitation medium (Whittens-HEPES supplemented with 30 mM NaHCO₃ and 10 mg/ml bovine serum albumin - BSA)
-
37°C incubator with 5% CO₂
-
-
Procedure:
-
Euthanize a male mouse and dissect the cauda epididymides.
-
Place the cauda epididymides in a 1.5 ml microcentrifuge tube containing 500 µl of pre-warmed Whittens-HEPES medium.
-
Make several incisions in the epididymides to allow sperm to swim out.
-
Incubate at 37°C for 10-15 minutes to allow for sperm dispersal.[9]
-
Collect the sperm suspension, avoiding tissue debris.
-
Dilute the sperm suspension 1:1 with the 2X capacitation medium.
-
Incubate the sperm suspension at 37°C in a 5% CO₂ atmosphere for 60-90 minutes to induce capacitation.[9]
-
3.1.2 Human Sperm Capacitation
-
Materials:
-
Human tubal fluid (HTF) medium or Biggers-Whitten-Whittingham (BWW) medium
-
Human serum albumin (HSA)
-
Phosphate-buffered saline (PBS)
-
37°C incubator with 5% CO₂
-
-
Procedure:
-
Allow the semen sample to liquefy at 37°C for 30-60 minutes.
-
Layer the liquefied semen under capacitating medium (e.g., HTF with HSA) and allow motile sperm to swim up for 1 hour at 37°C.[10]
-
Alternatively, perform a density gradient centrifugation to separate motile sperm.
-
Wash the collected motile sperm by centrifugation (e.g., 400 x g for 5 minutes) and resuspend in fresh capacitating medium.[10]
-
Incubate the sperm suspension at a concentration of approximately 5-10 x 10⁶ cells/ml at 37°C in a 5% CO₂ atmosphere for at least 3 hours to induce capacitation.[11][12]
-
Acrosome Reaction Assay
Objective: To determine the percentage of sperm that have undergone the acrosome reaction, a crucial step for fertilization.
-
Materials:
-
Capacitated sperm suspension
-
Calcium ionophore (e.g., A23187) or progesterone to induce the acrosome reaction
-
Fixative (e.g., 70-95% ethanol or 10% formalin)
-
Staining solution (e.g., Coomassie Blue G-250 or fluorescein isothiocyanate-labeled peanut agglutinin - FITC-PNA)
-
Microscope slides
-
Fluorescence microscope (if using FITC-PNA)
-
-
Procedure:
-
Take an aliquot of the capacitated sperm suspension as a baseline control.
-
Induce the acrosome reaction by adding a calcium ionophore (e.g., 2.5 µM A23187 for 30 minutes) or progesterone (e.g., 15 µM for 2 hours) to the remaining capacitated sperm.[11]
-
Stop the reaction by adding a fixative.[9]
-
Prepare a sperm smear on a microscope slide and allow it to air dry.[9]
-
Stain the sperm with either Coomassie Blue or FITC-PNA.
-
Coomassie Blue Staining: Immerse the slide in Coomassie Blue solution for 1 minute. This stains the acrosome of intact sperm dark blue.[9][11]
-
FITC-PNA Staining: After permeabilization (e.g., with 0.5% Triton X-100), incubate the slide with FITC-PNA solution. This will label the outer acrosomal membrane of intact sperm, which will appear bright green under a fluorescence microscope. Acrosome-reacted sperm will show no or very faint staining over the acrosomal region.[6]
-
-
Count at least 200 sperm per slide and determine the percentage of acrosome-reacted sperm.
-
cAMP Measurement in Sperm
Objective: To quantify the intracellular levels of cAMP in sperm, a direct readout of sAC activity.
-
Materials:
-
Sperm suspension
-
Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine - IBMX) to prevent cAMP degradation
-
0.1 M HCl for cell lysis
-
Commercially available cAMP ELISA kit
-
-
Procedure:
-
Incubate sperm aliquots (e.g., 2-4 x 10⁶ cells) under desired experimental conditions (e.g., with or without sAC inhibitors, in capacitating or non-capacitating media). To measure cAMP production, include a phosphodiesterase inhibitor like 500 µM IBMX.[5]
-
Terminate the reaction by centrifuging the sperm (e.g., 2000 x g for 3 minutes) to pellet the cells.[5]
-
Lyse the sperm pellet by adding 200 µl of 0.1 M HCl and incubating for 10 minutes.[5]
-
Centrifuge the lysate to remove cellular debris.
-
Collect the supernatant containing the cAMP.
-
Quantify the cAMP concentration in the supernatant using a competitive ELISA kit according to the manufacturer's instructions. The signal is typically inversely proportional to the amount of cAMP in the sample.[5][13][14]
-
In Vivo Assessment of sAC Inhibitor Effects on Fertility
Objective: To evaluate the contraceptive efficacy of sAC inhibitors in a living organism.
-
Materials:
-
Male and female mice of proven fertility
-
sAC inhibitor (e.g., this compound) and vehicle control
-
Method for drug administration (e.g., oral gavage or intraperitoneal injection)
-
-
Procedure:
-
Administer a single dose of the sAC inhibitor or vehicle to male mice.
-
At a predetermined time post-administration (e.g., 30 minutes to 2.5 hours), pair each male with a receptive female mouse.[7]
-
Monitor for successful mating (e.g., presence of a vaginal plug).
-
Separate the pairs after a defined mating period.
-
Monitor the females for pregnancy and litter size over the following weeks.
-
To assess reversibility, re-pair the same males with new receptive females at a later time point (e.g., 24 hours) after the initial drug administration.[7]
-
For a more detailed analysis of sperm function in vivo, fluorescently labeled sperm can be used to track their migration through the female reproductive tract. After mating, the female reproductive tract is excised at various time points, and the presence and location of fluorescent sperm are examined under a microscope.[15]
-
Signaling Pathways and Experimental Workflows
sAC Signaling Pathway in Sperm Function
The activation of sAC by bicarbonate upon ejaculation is the initial and critical step in a signaling cascade that governs sperm motility, capacitation, and the acrosome reaction.
Caption: sAC signaling cascade in sperm.
Experimental Workflow for sAC Inhibitor Evaluation
The preclinical evaluation of sAC inhibitors as potential contraceptives follows a logical progression from in vitro characterization to in vivo efficacy studies.
Caption: Preclinical evaluation of sAC inhibitors.
The Role of sAC in Female Fertility
In contrast to the well-defined role of sAC in male fertility, its direct and indispensable role in female fertility, particularly oocyte maturation, is not as clearly established. Oocyte maturation is a complex process regulated by gonadotropins and intricate communication between the oocyte and surrounding granulosa cells.[16][17][18] While cAMP is a known regulator of meiotic arrest and resumption in oocytes, the specific adenylyl cyclase isoforms responsible for generating the critical cAMP pools are not fully elucidated.[19] Some studies suggest that G-protein coupled receptors in the granulosa cells activate transmembrane adenylyl cyclases, leading to changes in cAMP levels that influence oocyte maturation.[19] Further research is required to determine the precise expression, localization, and function of sAC in oocytes and granulosa cells to clarify its potential role in female reproductive processes.
Conclusion
Soluble adenylyl cyclase stands out as a master regulator of sperm function, playing an indispensable role in motility, capacitation, and the acrosome reaction. This central role makes sAC a highly attractive target for the development of novel, on-demand, non-hormonal male contraceptives. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working in this exciting field. While the function of sAC in female fertility remains an open question, the continued investigation into this unique signaling enzyme promises to yield further insights into the fundamental processes of reproduction.
References
- 1. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]
- 2. micropticsl.com [micropticsl.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Soluble adenylyl cyclase inhibitor this compound blocks sperm mobility on-demand | BioWorld [bioworld.com]
- 8. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sdbonline.org [sdbonline.org]
- 10. Determination of a Robust Assay for Human Sperm Membrane Potential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro Induction and Detection of Acrosomal Exocytosis in Human Spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro Induction and Detection of Acrosomal Exocytosis in Human Spermatozoa [bio-protocol.org]
- 13. cAMP assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. genscript.com [genscript.com]
- 15. In vivo characterization of sAC null sperm - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interaction between growing oocytes and granulosa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mammalian oocytes receive maternal-effect RNAs from granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Granulosa cell - Wikipedia [en.wikipedia.org]
- 19. Regulation of Mammalian Oocyte Meiosis by Intercellular Communication Within the Ovarian Follicle - PMC [pmc.ncbi.nlm.nih.gov]
TDI-11861: A Technical Guide to a Novel Soluble Adenylyl Cyclase Inhibitor for On-Demand Male Contraception
For Researchers, Scientists, and Drug Development Professionals
Abstract
TDI-11861 is a potent, selective, and orally active inhibitor of soluble adenylyl cyclase (sAC), an enzyme crucial for sperm motility and capacitation. This document provides a comprehensive technical overview of this compound, encompassing its chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental methodologies. The data presented herein supports its development as a promising non-hormonal, on-demand male contraceptive agent.
Chemical Structure and Physicochemical Properties
This compound is a synthetic organic molecule designed for high affinity and slow dissociation from the sAC enzyme.[1] Its chemical identity and key physicochemical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | (3R)-4-[2-[2-[[3-(2-amino-6-chloro-4-pyrimidinyl)-1-(difluoromethyl)-1H-pyrazol-4-yl]methyl]phenoxy]ethyl]-3-morpholinemethanol | MedChemExpress |
| CAS Number | 2857049-72-8 | [1] |
| Molecular Formula | C22H25ClF2N6O3 | MedChemExpress |
| Molecular Weight | 494.92 g/mol | MedChemExpress |
| SMILES | ClC1=NC(N)=NC=C1C2=C(C=NN2C(F)F)CC3=CC=CC=C3OCC[C@H]4N(CCO[C@H]4CO)C | IUPHAR/BPS Guide to PHARMACOLOGY |
| Solubility | 79 µg/mL | [2] |
| LogD | 2.89 | [2] |
| Permeability (PAMPA) | 463 nm/s | [2] |
Pharmacological Properties and In Vitro Activity
This compound demonstrates sub-nanomolar potency against sAC and exhibits high selectivity over transmembrane adenylyl cyclases (tmACs). Its slow dissociation rate contributes to a prolonged duration of action.
| Parameter | Value | Species/System | Reference |
| sAC IC50 (Biochemical) | 3.3 nM | Purified human sAC | [1][2] |
| sAC IC50 (Cellular) | 5.5 nM | Rat 4-4 cells | [1][2] |
| Binding Affinity (Kd) | 1.4 nM | Immobilized human sAC (SPR) | [1][2] |
| Residence Time (SPR) | 3181 seconds | Immobilized human sAC | [2] |
| cAMP Accumulation IC50 | 7 nM | sAC-overexpressing rat 4-4 cells | [3] |
In Vivo Pharmacokinetics and Efficacy
Preclinical studies in mice have demonstrated the in vivo activity and contraceptive efficacy of this compound.
| Parameter | Value | Species | Dosing | Reference |
| Oral Bioavailability (F%) | 11% | CD-1 Mice | 10 mg/kg | [2] |
| Unbound Plasma Exposure | ~10-fold over cellular IC50 for 4h | CD-1 Mice | 50 mg/kg (Oral) | [2] |
| Contraceptive Efficacy | 100% (up to 2.5 hours post-dose) | Mice | 50 mg/kg (IP) | [4] |
| Reversibility | Full fertility returns the next day | Mice | Single dose |
Mechanism of Action: Inhibition of the sAC Signaling Pathway
Soluble adenylyl cyclase is a key enzyme in the male reproductive system, essential for sperm activation, a process known as capacitation. Upon ejaculation, sperm are exposed to bicarbonate in the seminal fluid, which directly activates sAC. Activated sAC catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP concentration initiates a signaling cascade that leads to hyperactivated motility and prepares the sperm for fertilization. This compound acts as a potent inhibitor of sAC, thereby preventing the production of cAMP and blocking the downstream events required for sperm function.
Key Experimental Protocols
In Vitro sAC Inhibition Assay
This assay determines the concentration of this compound required to inhibit the enzymatic activity of purified sAC by 50% (IC50).
Methodology:
-
Purified recombinant human sAC protein is incubated in an assay buffer containing ATP, Mg2+, Ca2+, and bicarbonate (HCO3-).
-
Varying concentrations of this compound are added to the reaction mixture.
-
The reaction is initiated by the addition of sAC and incubated at a controlled temperature.
-
The amount of cAMP produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or other sensitive detection methods.
-
IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.[5]
Cellular cAMP Accumulation Assay
This assay measures the ability of this compound to inhibit sAC activity within a cellular context.
Methodology:
-
Rat 4-4 cells, which overexpress sAC, are cultured in appropriate media.
-
The cells are pre-treated with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP.
-
Cells are then incubated with varying concentrations of this compound.
-
sAC is stimulated, and the reaction is stopped by cell lysis.
-
The intracellular concentration of cAMP is determined using a commercially available ELISA kit.
-
IC50 values are determined from the concentration-response data.[2][5]
Mouse Sperm Motility Assay
This assay evaluates the effect of this compound on sperm motility.
Methodology:
-
Sperm are isolated from the cauda epididymides of male mice.
-
The sperm suspension is incubated with either vehicle control or different concentrations of this compound.
-
Sperm motility parameters, including the percentage of motile sperm and their velocity, are assessed using a Computer-Assisted Sperm Analysis (CASA) system.[6]
-
For in vivo assessment, male mice are treated with this compound, and sperm are subsequently isolated and analyzed.
In Vivo Pharmacokinetic Study in Mice
This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Methodology:
-
Male CD-1 mice are administered this compound via oral gavage or intraperitoneal injection.
-
Blood samples are collected at various time points post-administration.
-
The concentration of this compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic parameters, including Cmax, Tmax, AUC, and oral bioavailability, are calculated from the plasma concentration-time profile.[2][7]
Conclusion
This compound is a highly potent and selective sAC inhibitor with a well-characterized mechanism of action. Its favorable in vitro and in vivo properties, including its ability to rapidly and reversibly inhibit sperm motility, position it as a leading candidate for the development of a safe and effective on-demand male contraceptive. Further clinical investigation is warranted to translate these promising preclinical findings into a novel contraceptive option for men.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On-demand male contraception via acute inhibition of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble adenylyl cyclase inhibitor this compound blocks sperm mobility on-demand | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
TDI-11861: A Technical Whitepaper on a Novel On-Demand Non-Hormonal Male Contraceptive
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pursuit of safe, effective, and reversible male contraception has been a long-standing challenge in reproductive health. Current options for men are limited, creating a significant unmet need for novel non-hormonal alternatives. This document provides a comprehensive technical overview of TDI-11861, a first-in-class, potent, and selective small molecule inhibitor of soluble adenylyl cyclase (sAC). This compound is being investigated as an on-demand, non-hormonal male contraceptive. By temporarily inhibiting sAC, an enzyme crucial for sperm motility and maturation, this compound has demonstrated the ability to induce temporary infertility in preclinical models without affecting hormones or mating behavior.[1][2][3][4][5] This whitepaper details the mechanism of action, pharmacological properties, preclinical efficacy, and key experimental protocols related to this compound, offering a technical resource for the scientific community.
The Target: Soluble Adenylyl Cyclase (sAC)
Soluble adenylyl cyclase (sAC), also known as ADCY10, is the primary source of the second messenger cyclic AMP (cAMP) in sperm.[6][7] Unlike transmembrane adenylyl cyclases, sAC is directly activated by bicarbonate (HCO3-) and calcium (Ca2+) ions.[7][8]
Upon ejaculation, sperm transition from the low-bicarbonate environment of the cauda epididymis to the bicarbonate-rich seminal fluid.[9][10][11] This increase in bicarbonate activates sAC, leading to a surge in cAMP levels.[10] The subsequent cAMP signaling cascade is indispensable for initiating sperm motility and capacitation—the final maturation process required for fertilization.[6][8][10][12] Genetic studies have shown that male mice lacking the gene for sAC are infertile due to immotile sperm, highlighting sAC as an essential component of male fertility.[3][6][12][13] Men who naturally lack the sAC-encoding gene are also infertile but otherwise healthy, suggesting that targeted inhibition of sAC could be a safe contraceptive strategy.[3][13]
Mechanism of Action of this compound
This compound is a potent inhibitor of sAC, designed for on-demand male contraception.[9][14] It functions by binding to the sAC enzyme, preventing the production of cAMP and thereby inhibiting the downstream signaling required for sperm activation.[2] Specifically, this compound has been shown to bind to two key sites on the sAC enzyme: the bicarbonate binding pocket and the active site, effectively blocking both enzyme activation and cAMP formation.[2] This inhibition of sAC leads to a rapid and reversible cessation of sperm motility.[2][12]
Signaling Pathway of sAC in Sperm and Inhibition by this compound
The following diagram illustrates the critical role of sAC in sperm activation and how this compound intervenes in this process.
Pharmacological and Physicochemical Properties
This compound was developed as a second-generation sAC inhibitor, optimized from its predecessor TDI-10229, to have higher affinity and a slower dissociation rate.[15][16] These properties are crucial for an on-demand contraceptive, as the inhibitor must remain bound to the target even after the significant dilution that occurs upon ejaculation into the female reproductive tract.[11][17]
Table 1: In Vitro Potency and Binding Kinetics of this compound
| Parameter | Value | Species | Notes |
| IC50 (Biochemical Assay) | 3.3 nM[18] | Human | Potency against purified sAC enzyme. |
| IC50 (Cellular Assay) | 3.3 nM[19] | - | In vitro binding to sAC. |
| IC50 (Cellular Assay) | 5.5 nM | Rat | Inhibition of sAC-mediated cAMP accumulation in 4-4 cells.[15] |
| IC50 (Cellular sAC cAMP) | 7 nM | - | Inhibition of cellular sAC-specific cAMP accumulation. |
| Kd | 1.4 nM[15][20] | Human | Dissociation constant measured by surface plasmon resonance (SPR). |
| Residence Time | 61.5 min[19] | Mouse & Human | Suggests effective inactivation of sperm mobility in the female reproductive tract.[19] |
| k-on | 2.1 x 10⁵ /ms[20] | Human | Association rate constant from SPR. |
| k-off | 0.3 x 10⁻³ /s[20] | Human | Dissociation rate constant from SPR, indicating a slow off-rate. |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Route | Dose (mg/kg) | Value | Notes |
| Oral Bioavailability (F%) | p.o. | 10 | 11%[11] | Low oral bioavailability in CD-1 mice. |
| Unbound Plasma Exposure | p.o. | 50 | ~10x cellular IC50 for 4h[11] | Sufficient exposure for in vivo studies. |
| Blood Concentration (15 min) | i.p. | 50 | 20 µM[21] | Rapid absorption following intraperitoneal injection. |
| Blood Concentration (4 hours) | i.p. | 50 | 1 µM[21] | Demonstrates first-order elimination kinetics. |
Preclinical Efficacy in Murine Models
Preclinical studies in mice have demonstrated that a single dose of this compound induces rapid, temporary infertility without impacting mating behavior.[3][17]
Table 3: In Vivo Contraceptive Efficacy of this compound in Mice
| Time Post-Administration | Efficacy | Notes |
| 30 min to 2.5 hours | 100%[2][3][16] | Zero pregnancies observed in 52 mating attempts.[3][13][19] |
| 3 hours | ~91%[2][16] | Some sperm begin to regain motility.[1][3][13][16] |
| 3.5 hours | 91%[16] | Contraceptive effect begins to wane. |
| 24 hours | Fertility Restored | Normal sperm fertility is fully recovered.[3][12][13][16] |
These studies highlight the "on-demand" potential of this compound, with a rapid onset of action within 30-60 minutes and a return to full fertility the following day.[3][17] The effects were observed with both oral and intraperitoneal administration.[19] Importantly, no adverse effects on the health or behavior of the male mice were observed during the studies.[2][16]
Experimental Protocols and Workflows
The evaluation of this compound involved a series of specialized in vitro and in vivo assays to determine its potency, mechanism, and efficacy.
Key Experimental Methodologies
-
Jump Dilution Recovery Assay: This assay is critical for evaluating inhibitors with long residence times. The protocol involves pre-incubating concentrated sAC protein with the inhibitor at a concentration 10 times its IC50.[11] This mixture is then diluted 100-fold into a standard activity assay system.[11] The rate of cAMP production is measured over time to determine how quickly the enzyme recovers its activity as the inhibitor dissociates.[11] This method mimics the dilution effect that occurs upon ejaculation.[11] For human sperm, a similar protocol is followed where sperm are pre-incubated with the inhibitor before being diluted into a capacitating medium.[22]
-
Computer-Assisted Sperm Analysis (CASA): This automated method is used to quantitatively assess sperm motility. Following administration of this compound or a vehicle control, sperm are isolated from the cauda epididymis.[21] The percentage of motile sperm and other kinematic parameters are then measured after dilution in an inhibitor-free medium.[21]
-
In Vivo Mating Studies: Male mice are administered a single dose of this compound (e.g., 50 mg/kg orally or i.p.).[15][18][19] They are then paired with receptive female mice at various time points post-dosing (e.g., 30 minutes to 2.5 hours).[19] The number of successful pregnancies is recorded to determine contraceptive efficacy. Control groups receive a vehicle injection.[19] Mating behavior is also observed to ensure the compound does not interfere with sexual function.[3][18]
-
Pharmacokinetic (PK) Analysis: To correlate drug exposure with pharmacological effect, blood samples are collected from mice at various time points after a single oral or i.p. dose of this compound.[11][20][21] The concentration of this compound in the plasma is then quantified to determine key PK parameters like bioavailability and clearance rate.[11][20]
General Experimental Workflow
The following diagram outlines the typical workflow for the preclinical evaluation of a sAC inhibitor like this compound.
Selectivity and Safety Profile
A critical aspect of drug development is ensuring the compound is selective for its intended target to minimize off-target effects. This compound has demonstrated high selectivity for sAC over other related enzymes.
-
Selectivity: this compound is highly selective for sAC over transmembrane adenylyl cyclases (tmACs) AC1, AC2, AC5, AC8, and AC9 at concentrations up to 100 nM.[18] It was also tested against a panel of 322 kinases, showing no significant inhibition (IC50s >1,000 nM), and against 46 other common drug targets, including GPCRs and ion channels, with no significant activity.[18]
-
Safety: In preclinical mouse studies, this compound was well-tolerated.[19] Administration of the compound did not interfere with normal sexual functioning or behavior.[3][18][19] No cytotoxicity to sperm was observed.[17][19] Furthermore, male mice treated with sAC inhibitors for six weeks showed no health problems.[16]
Logical Framework for Development
The development of this compound as a male contraceptive is based on a clear logical progression, from target identification to in vivo validation.
Conclusion and Future Directions
This compound represents a significant advancement in the field of male contraception. As a potent, selective, and reversible sAC inhibitor, it has successfully demonstrated a novel, non-hormonal mechanism for on-demand contraception in preclinical models.[1][3][12] The rapid onset and short duration of action provide a "game-changing" paradigm for fertility control, offering men a convenient and transient option.[3][17]
The next crucial steps involve further preclinical safety and toxicology studies in a second animal model, followed by human clinical trials to evaluate the safety, tolerability, and efficacy of sAC inhibitors in men.[1][16] If successful, this compound or a derivative thereof could become the first on-demand, non-hormonal oral contraceptive for men, addressing a major gap in modern reproductive health.[2]
References
- 1. publicgoodnews.com [publicgoodnews.com]
- 2. lions-talk-science.org [lions-talk-science.org]
- 3. On-Demand Male Contraceptive Shows Promise in Preclinical Study | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 4. Media Advisory: Researchers identify compounds that could lead to an on-demand, short-term contraceptive for men | NICHD - Eunice Kennedy Shriver National Institute of Child Health and Human Development [nichd.nih.gov]
- 5. Researchers identify compounds that could lead to an on-demand, short-term contraceptive for men | National Institutes of Health (NIH) [nih.gov]
- 6. The “Soluble” Adenylyl Cyclase in Sperm Mediates Multiple Signaling Events Required for Fertilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Central role of soluble adenylyl cyclase and cAMP in sperm physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Soluble adenylyl cyclase inhibition prevents human sperm functions essential for fertilization | bioRxiv [biorxiv.org]
- 11. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sperm-Slowing Male Contraceptive Reversibly Inhibits Mouse Fertility | Technology Networks [technologynetworks.com]
- 13. Preclinical Study findings show promising results of On-Demand Male Contraceptive [medicaldialogues.in]
- 14. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. uni-bayreuth.de [uni-bayreuth.de]
- 17. news-medical.net [news-medical.net]
- 18. caymanchem.com [caymanchem.com]
- 19. Soluble adenylyl cyclase inhibitor this compound blocks sperm mobility on-demand | BioWorld [bioworld.com]
- 20. researchgate.net [researchgate.net]
- 21. On-demand male contraception via acute inhibition of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
Preclinical Profile of TDI-11861: An On-Demand Male Contraceptive Candidate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies of TDI-11861 in mice, a potent and reversible inhibitor of soluble adenylyl cyclase (sAC) investigated as a novel, on-demand, non-hormonal male contraceptive. The data presented herein is primarily derived from the seminal study by Balbach et al., published in Nature Communications in 2023, and other supporting research.
Core Mechanism of Action
This compound functions by selectively inhibiting soluble adenylyl cyclase (sAC), an enzyme crucial for sperm motility and capacitation.[1][2] Unlike transmembrane adenylyl cyclases, sAC is activated by bicarbonate and calcium ions, leading to a rapid increase in intracellular cyclic adenosine monophosphate (cAMP).[3][4] This cAMP surge is a critical signaling event that initiates the cascade leading to sperm hyperactivated motility and the ability to fertilize an egg. By blocking sAC, this compound prevents this essential cAMP signaling, rendering the sperm temporarily immotile and incapable of fertilization.[3]
Signaling Pathway
The signaling pathway affected by this compound is central to sperm activation. Upon ejaculation, sperm are exposed to higher concentrations of bicarbonate in the female reproductive tract, which activates sAC. This leads to the conversion of ATP to cAMP, which in turn activates Protein Kinase A (PKA) and downstream effectors that regulate flagellar beating and capacitation. This compound acts as a direct inhibitor of sAC, thus blocking this entire cascade.
Quantitative Data Summary
The preclinical efficacy and pharmacokinetic parameters of this compound in mice are summarized in the tables below.
Table 1: In Vitro Potency and Binding Kinetics
| Parameter | This compound | TDI-10229 (Predecessor) | Reference |
| sAC IC50 | 3 nM | 160 nM | [5] |
| Cellular IC50 | 7 nM | Not Reported | [6] |
| Binding Affinity (KD) | 1.4 nM | 176 nM | [5] |
| Association Rate (kon) | 2.1 x 10^5 /ms | 2.3 x 10^5 /ms | [5] |
| Dissociation Rate (koff) | 0.3 x 10^-3 /s | 55.8 x 10^-3 /s | [5] |
| Residence Time | 61.5 min | Not Reported | [7] |
Table 2: In Vivo Contraceptive Efficacy in Mice
| Treatment Group | Dosing | Mating Window | Number of Pairings | Pregnancies | Efficacy | Reference |
| This compound | 50 mg/kg (single dose) | 30 min to 2.5 h post-dose | 52 | 0 | 100% | [7][6][8][9][10] |
| Vehicle Control | Vehicle | 30 min to 2.5 h post-dose | Not specified | ~30% of females | - | [7][6][8] |
| This compound | 50 mg/kg (single injection) | 3.5 hours post-injection | Not specified | Not specified | 91% | [4] |
Table 3: Pharmacokinetic Parameters in Male CD-1 Mice
| Parameter | IV Administration (2 mg/kg) | Oral Administration (10 mg/kg) | IP Administration (50 mg/kg) | Reference |
| Cmax | 2.5 ± 0.21 µM | 0.45 ± 0.015 µM | 7.04 µM (at 1h) | [5] |
| Tmax | 0.25 h | 0.25 h | Not Reported | [11] |
| AUC(0–24h) | 0.78 ± 0.11 µM-h | 0.41 ± 0.057 µM-h | 5.46 ± 1.5 µM-h | [11] |
| Half-life (T1/2) | 0.93 ± 0.33 h | Not Reported | Not Reported | [11] |
| Clearance (Cl) | 94 ± 12 mL/min/kg | Not Reported | Not Reported | [11] |
| Oral Bioavailability (F%) | - | 11 ± 1.4 % | - | [5][11] |
| Unbound Plasma Exposure (at 50 mg/kg PO) | - | ~10-fold over cellular IC50 for 4h | - | [5] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Contraceptive Efficacy Study Workflow
This experiment was designed to assess the in vivo efficacy of this compound in preventing pregnancy in a timed mating model.
Protocol:
-
Animal Model: Adult male CD-1 mice were used.
-
Treatment: A single dose of this compound (50 mg/kg) or a vehicle control was administered to the male mice.[7]
-
Mating: From 30 minutes to 2.5 hours after administration, each male mouse was paired with a receptive female mouse.[7][6]
-
Confirmation of Mating: The presence of a vaginal plug in the female was used to confirm that mating had occurred.
-
Pregnancy Monitoring: Female mice were monitored for the development of pregnancy.
-
Efficacy Assessment: The number of pregnant females in the this compound-treated group was compared to the vehicle-treated group to determine the contraceptive efficacy.
Sperm Motility Analysis Workflow
This protocol outlines the steps to assess the effect of this compound on sperm motility at various time points after administration.
Protocol:
-
Animal Model: Adult male mice were used.
-
Treatment: A single intraperitoneal (IP) injection of this compound (50 mg/kg) or vehicle was administered.[5]
-
Time Points: Mice were euthanized at various time points post-injection (e.g., 15 minutes, 1 hour, 2.5 hours, 24 hours).[12]
-
Sperm Isolation: Sperm were isolated from the cauda epididymis.
-
Motility Assessment: The percentage of motile sperm and their motility parameters were quantified using a computer-assisted sperm analysis (CASA) system.
-
Data Analysis: The motility of sperm from this compound-treated mice was compared to that of vehicle-treated mice at each time point to determine the onset and duration of the inhibitory effect.
Safety and Reversibility
Preclinical studies in mice have shown that this compound is well-tolerated with no observable adverse effects on mating behavior or the general health of the animals.[4][7] The contraceptive effect of this compound is reversible, with sperm motility and fertility returning to normal within 24 hours of a single dose.[4][8][9][12] This rapid onset and reversal of action are key features that position this compound as a promising "on-demand" contraceptive candidate.[13][14]
References
- 1. On-demand male contraception via acute inhibition of soluble adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of lead compounds into on-demand, nonhormonal contraceptives: leveraging a public–private drug discovery institute collaboration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Strategies to safely target widely expressed soluble adenylyl cyclase for contraception [frontiersin.org]
- 4. uni-bayreuth.de [uni-bayreuth.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Soluble adenylyl cyclase inhibitor this compound blocks sperm mobility on-demand | BioWorld [bioworld.com]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Preclinical Study findings show promising results of On-Demand Male Contraceptive [medicaldialogues.in]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. On-demand male contraception via acute inhibition of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Media Advisory: Researchers identify compounds that could lead to an on-demand, short-term contraceptive for men | NICHD - Eunice Kennedy Shriver National Institute of Child Health and Human Development [nichd.nih.gov]
- 14. Researchers identify compounds that could lead to an on-demand, short-term contraceptive for men | National Institutes of Health (NIH) [nih.gov]
The Dawn of On-Demand Male Contraception: A Technical Deep Dive into TDI-11861
For Immediate Release
NEW YORK, NY – Researchers and drug development professionals now have access to a comprehensive technical guide on TDI-11861, a promising non-hormonal, on-demand male contraceptive candidate. This document details the discovery, mechanism of action, and preclinical development of this novel soluble adenylyl cyclase (sAC) inhibitor, offering a granular look at the data and methodologies that underscore its potential as a game-changing reproductive health solution.
This compound is an orally active small molecule designed to provide temporary infertility by inhibiting the enzyme soluble adenylyl cyclase (sAC), which is crucial for sperm motility and maturation.[1][2][3][4] Developed as an optimized successor to the earlier inhibitor TDI-10229, this compound exhibits enhanced potency, a slower dissociation rate, and favorable pharmacokinetic properties, making it a strong candidate for an on-demand contraceptive.[2][5]
Core Mechanism of Action
The contraceptive effect of this compound is rooted in its inhibition of sAC (ADCY10).[1] In the male reproductive tract, sperm are kept in a dormant state. Upon ejaculation, they are exposed to a higher bicarbonate concentration in the semen, which activates sAC.[1][6] This activation leads to a rise in cyclic adenosine monophosphate (cAMP), a critical second messenger that triggers sperm motility and capacitation—the final maturation steps required for fertilization.[3][5][6] By binding to sAC, this compound prevents this bicarbonate-induced cAMP surge, thereby keeping sperm in an immobile and non-fertilizing state.[1][7]
Quantitative Pharmacological Profile
The development of this compound from its predecessor, TDI-10229, was guided by structure-based drug design to improve its affinity and residence time on the sAC enzyme.[8] This has resulted in a compound with significantly improved inhibitory activity.
| Parameter | This compound | TDI-10229 | Reference |
| In Vitro sAC IC50 | 3 nM | 160 nM | [7][9] |
| Cellular sAC IC50 | 7 nM | 102 nM | [7][9] |
| Binding Affinity (KD) | 1.4 nM | 176 nM | [2][9] |
| Dissociation Rate (koff) | 0.3 x 10-3/s | 55.8 x 10-3/s | [9] |
| Residence Time | 61.5 min | - | [10] |
Preclinical Efficacy and Reversibility
Preclinical studies in mice have demonstrated the potent and reversible contraceptive effects of this compound.
| Study Parameter | Result | Reference |
| Contraceptive Efficacy | 100% effective for 2.5 hours post-injection. | [5] |
| Fertility Restoration | Normal fertility restored within 24 hours. | [5][11] |
| Mating Behavior | No impact on mating behavior or ejaculation. | [7][12] |
| In Vivo Sperm Motility | A single 50 mg/kg dose immobilizes sperm. | [2][7] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated.
Detailed Experimental Protocols
A summary of the key experimental methodologies used in the evaluation of this compound is provided below.
In Vitro sAC Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on purified sAC protein.
-
Methodology:
-
Purified recombinant human sAC protein is incubated with varying concentrations of this compound.
-
The enzymatic reaction is initiated by the addition of ATP, Ca2+, Mg2+, and HCO3-.[9]
-
The amount of cAMP produced is quantified using a suitable detection method (e.g., immunoassay or mass spectrometry).
-
Concentration-response curves are generated to calculate the IC50 value.[9]
-
Cellular cAMP Accumulation Assay
-
Objective: To determine the IC50 of this compound on sAC activity within a cellular context.
-
Methodology:
-
sAC-overexpressing rat 4-4 cells are treated with varying concentrations of this compound.[2][9]
-
The phosphodiesterase inhibitor IBMX is added to prevent cAMP degradation.[7]
-
sAC-dependent cAMP accumulation is measured.[7]
-
Data is normalized to a DMSO-treated control to generate concentration-response curves and calculate the IC50.[9]
-
Sperm Motility and Capacitation Assays
-
Objective: To assess the effect of this compound on sperm function.
-
Methodology:
-
Mouse or human sperm are incubated in capacitating or non-capacitating media in the presence or absence of this compound.[7]
-
For motility analysis, computer-assisted sperm analysis (CASA) is used to quantify the percentage of motile sperm and their velocity.[7]
-
For capacitation assessment, hallmarks such as bicarbonate-induced cAMP production and the acrosome reaction are measured.[7]
-
To test for toxicity, a rescue experiment can be performed by adding cell-permeable cAMP (db-cAMP) and IBMX to see if motility is restored.[7]
-
In Vivo Fertility Study in Mice
-
Objective: To evaluate the contraceptive efficacy and reversibility of this compound in a living organism.
-
Methodology:
-
Male mice are administered a single dose of this compound (e.g., 50 mg/kg) via intraperitoneal injection or oral gavage.[2][7]
-
At various time points post-administration, the treated males are paired with receptive females.[10]
-
Mating is confirmed, and the number of pregnancies is recorded.[12]
-
To assess the duration of action and reversibility, mating studies are conducted at different time intervals after drug administration. Sperm motility is also assessed at these time points from sperm extracted from the cauda epididymis.[7][9]
-
Future Directions
This compound is still in the early stages of development, with human clinical trials yet to be announced.[13] Ongoing preclinical research is focused on further optimizing the properties of this compound and its derivatives.[5] The successful translation of these findings to human trials could herald a new era in contraception, providing a much-needed, non-hormonal, on-demand option for men and fundamentally altering the landscape of reproductive health.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. drughunter.com [drughunter.com]
- 4. Researchers identify compounds that could lead to an on-demand, short-term contraceptive for men | National Institutes of Health (NIH) [nih.gov]
- 5. uni-bayreuth.de [uni-bayreuth.de]
- 6. news-medical.net [news-medical.net]
- 7. On-demand male contraception via acute inhibition of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Soluble adenylyl cyclase inhibitor this compound blocks sperm mobility on-demand | BioWorld [bioworld.com]
- 11. Sperm-Slowing Male Contraceptive Reversibly Inhibits Mouse Fertility | Technology Networks [technologynetworks.com]
- 12. On-Demand Male Contraceptive Shows Promise in Preclinical Study | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 13. publicgoodnews.com [publicgoodnews.com]
The sAC Inhibitor TDI-11861: A Technical Whitepaper on its Modulation of Sperm Capacitation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The development of non-hormonal, on-demand male contraception represents a significant unmet need in reproductive health. A promising new candidate, TDI-11861, has demonstrated profound efficacy in preclinical models by targeting a key enzyme essential for sperm function: soluble adenylyl cyclase (sAC). This document provides an in-depth technical overview of this compound's mechanism of action, its quantitative effects on critical sperm capacitation parameters, detailed experimental protocols for its evaluation, and a visual representation of the associated biological pathways and workflows. By inhibiting sAC, this compound effectively blocks the necessary signaling cascade for sperm motility and fertilization, offering a potent, rapid, and reversible contraceptive effect.
Introduction: The Role of Soluble Adenylyl Cyclase in Sperm Function
Mammalian sperm undergo a series of physiological changes within the female reproductive tract known as capacitation, which is essential for them to acquire the ability to fertilize an egg.[1] A critical regulator of this process is the soluble adenylyl cyclase (sAC), an enzyme that synthesizes the second messenger cyclic AMP (cAMP).[2]
Upon ejaculation, sperm are exposed to a high concentration of bicarbonate (HCO₃⁻) in the seminal fluid and female reproductive tract.[3] This bicarbonate influx activates sAC, leading to a rapid increase in intracellular cAMP levels.[2] This cAMP surge initiates a downstream signaling cascade, primarily through the activation of Protein Kinase A (PKA), which in turn phosphorylates various substrate proteins. These phosphorylation events are crucial for the initiation of hyperactivated motility, changes in membrane potential, and ultimately, the acrosome reaction, all of which are prerequisite steps for successful fertilization.[4]
Genetic knockout studies in mice have confirmed that sAC is essential for male fertility; males lacking the gene for sAC are infertile due to immotile sperm.[5] This critical, sperm-specific role makes sAC an ideal target for a non-hormonal male contraceptive.
This compound: A Potent and On-Demand sAC Inhibitor
This compound is a small molecule inhibitor designed for high potency and specificity against sAC.[6] It acts as a rapid, on-demand contraceptive agent by directly binding to and inhibiting the enzymatic activity of sAC, thereby preventing the bicarbonate-induced cAMP surge and blocking sperm capacitation and motility.[1][3] Preclinical studies have shown that a single dose of this compound can render male mice temporarily infertile, with a rapid onset of action and full restoration of fertility within 24 hours.[7][8]
Mechanism of Action
This compound binds to sAC, preventing the conversion of ATP to cAMP.[3] This blockade of cAMP production halts the entire downstream capacitation cascade. The key effects are:
-
Inhibition of Motility: Sperm are rendered immotile.[9]
-
Prevention of Hyperactivation: The vigorous, whip-like tail movement required to penetrate the egg is prevented.[10]
-
Blockade of Downstream Signaling: Capacitation-associated events like protein tyrosine phosphorylation are inhibited.[4]
The contraceptive effect is achieved rapidly, within 30 to 60 minutes of administration, and is fully reversible.[11]
Quantitative Data Presentation
The efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.
Table 1: In Vitro Potency and Binding Characteristics of this compound
| Parameter | Value | Species | Assay Type | Reference |
| IC₅₀ (vs. hsAC protein) | 3 nM | Human | Recombinant Enzyme Activity Assay | [6][7] |
| IC₅₀ (Cellular) | 7 nM | Rat (sAC-overexpressing cells) | Cellular cAMP Accumulation Assay | [6] |
| Residence Time on sAC | 61.5 minutes | Human | Surface Plasmon Resonance | [7] |
| K D (Binding Affinity) | 1.4 nM | Human | Surface Plasmon Resonance | [6] |
Table 2: In Vivo Contraceptive Efficacy in Mice (50 mg/kg dose)
| Time Post-Administration | Contraceptive Efficacy | Mating Attempts (n) | Reference |
| 0.5 - 2.5 hours | 100% | 52 | [5][7][12] |
| 3.0 hours | ~91% | Not specified | [1] |
| 24 hours | 0% (Fertility Restored) | Not specified | [8][13] |
| Control (Vehicle) | ~70% (Pregnancy Rate ~30%) | 50 | [8][12] |
Table 3: Effect of this compound on Sperm Motility in Mice (Ex Vivo Analysis after In Vivo Dosing)
| Time Post-Injection (50 mg/kg i.p.) | Progressive Motility (% of Vehicle) | Data Point | Reference |
| 30 minutes | Significantly Inhibited | Sperm immobilized | [8][9] |
| 2.5 hours | Significantly Inhibited | Sperm immobilized | [8][9] |
| 3.0 hours | Partial Recovery | Some sperm regain motility | [12] |
| 24 hours | Full Recovery | Normal motility observed | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Sperm Capacitation and Motility Assay (Mouse & Human)
Objective: To assess the direct effect of this compound on sperm motility and capacitation hallmarks in vitro.
Materials:
-
Mouse: Cauda epididymides from mature male mice.
-
Human: Semen samples from healthy donors, purified by density gradient centrifugation.
-
Media:
-
Non-capacitating medium: Toyoda Yokoyama Hoshi (TYH) medium for mouse or Human Tubal Fluid (HTF) medium for human, without sodium bicarbonate and albumin.[14][15]
-
Capacitating medium: TYH or HTF supplemented with 25 mM sodium bicarbonate (NaHCO₃) and 3-5 mg/ml Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA).[14]
-
-
Inhibitor: this compound dissolved in DMSO.
-
Equipment: 37°C incubator with 5% CO₂, Computer-Assisted Sperm Analysis (CASA) system (e.g., Hamilton Thorne IVOSII), microscope.
Procedure:
-
Sperm Preparation:
-
Mouse: Isolate sperm by making incisions in the cauda epididymis and allowing sperm to swim out into pre-warmed non-capacitating medium for 10-15 minutes.[15]
-
Human: Purify motile sperm from semen using a standard density gradient (e.g., Isolate) wash. Resuspend the final pellet in non-capacitating HTF.[1]
-
-
Incubation:
-
Motility Analysis:
-
At specified time points (e.g., 0, 30, 60, 90 minutes), load a small aliquot of the sperm suspension onto a pre-warmed analysis slide.
-
Analyze using a CASA system to determine the percentage of motile sperm, progressively motile sperm, and hyperactivation parameters (VCL, VSL, ALH).[1]
-
Intracellular cAMP Measurement Assay
Objective: To quantify the effect of this compound on bicarbonate-stimulated cAMP production in sperm.
Materials:
-
Sperm suspension (prepared as in 4.1).
-
This compound and vehicle (DMSO).
-
Capacitating and non-capacitating media.
-
0.1 M Hydrochloric acid (HCl) for cell lysis.
-
Direct cAMP ELISA Kit (e.g., Cayman Chemical).
Procedure:
-
Sperm Treatment: Prepare aliquots of 2-4 x 10⁶ sperm in non-capacitating medium. Treat with this compound or vehicle for a specified duration.
-
Stimulation: Add capacitating buffer (containing NaHCO₃ and BSA) to stimulate sAC. Incubate for 15 minutes at 37°C.[15]
-
Lysis: Pellet the sperm by centrifugation (e.g., 2000 x g for 3 minutes). Remove the supernatant and lyse the pellet in 100 µL of 0.1 M HCl for 10 minutes.[15]
-
Quantification: Centrifuge the lysate to pellet debris. Collect the supernatant containing the cAMP.
-
ELISA: Quantify the cAMP concentration in the supernatant using a commercial cAMP ELISA kit according to the manufacturer's instructions. Acetylate samples as required by the kit protocol for increased sensitivity.[15]
In Vivo Contraception Trial (Mouse Model)
Objective: To determine the contraceptive efficacy of this compound when administered systemically to male mice.
Materials:
-
Sexually mature male and female mice.
-
This compound formulated for oral gavage or intraperitoneal (i.p.) injection.
-
Vehicle control solution.
Procedure:
-
Dosing: Administer a single dose of this compound (e.g., 50 mg/kg) or vehicle to male mice.[7]
-
Mating: At a specified time post-dosing (e.g., 30 minutes to 2.5 hours), pair each male mouse with a receptive female mouse.[7]
-
Observation: Allow mating to occur. Confirm mating by the presence of a vaginal plug the following morning.
-
Pregnancy Monitoring: Separate the females and monitor them for signs of pregnancy and subsequent litter birth over the next 3-4 weeks.
-
Data Analysis: Calculate contraceptive efficacy as the percentage of females that did not become pregnant after confirmed mating with a drug-treated male.
Visualizations: Pathways and Workflows
Signaling Pathway of Sperm Capacitation and sAC Inhibition
The following diagram illustrates the central role of the sAC-cAMP pathway in sperm capacitation and the point of intervention for this compound.
Caption: Signaling pathway of sAC-mediated sperm capacitation and its inhibition by this compound.
Experimental Workflow for In Vivo Contraceptive Efficacy
This diagram outlines the logical flow of the preclinical trial to assess the contraceptive effect of this compound in a mouse model.
Caption: Workflow for assessing in vivo contraceptive efficacy of this compound in mice.
Conclusion
This compound is a highly potent, specific, and reversible inhibitor of soluble adenylyl cyclase that effectively blocks sperm capacitation and motility. The data strongly support its development as a first-in-class, on-demand, non-hormonal male contraceptive. Its rapid onset and short duration of action provide a user-controlled profile that is distinct from all other hormonal and non-hormonal contraceptives currently in development. The experimental protocols and pathway diagrams provided herein serve as a comprehensive guide for researchers in the field of reproductive biology and drug development, facilitating further investigation into this promising contraceptive candidate.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Researchers identify compounds that could lead to an on-demand, short-term contraceptive for men | National Institutes of Health (NIH) [nih.gov]
- 3. lions-talk-science.org [lions-talk-science.org]
- 4. researchgate.net [researchgate.net]
- 5. sciencedaily.com [sciencedaily.com]
- 6. researchgate.net [researchgate.net]
- 7. Soluble adenylyl cyclase inhibitor this compound blocks sperm mobility on-demand | BioWorld [bioworld.com]
- 8. Sperm-Slowing Male Contraceptive Reversibly Inhibits Mouse Fertility | Technology Networks [technologynetworks.com]
- 9. On-demand male contraception via acute inhibition of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclic AMP Rescue of Motility in Sperm Devoid of Soluble Adenylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The future of computer-aided sperm analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sperm Toolbox—A selection of small molecules to study human spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Soluble adenylyl cyclase inhibition prevents human sperm functions essential for fertilization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo characterization of sAC null sperm - PMC [pmc.ncbi.nlm.nih.gov]
Soluble Adenylyl Cyclase (sAC): A Viable Target for On-Demand, Non-Hormonal Contraception
An In-depth Technical Guide for Researchers and Drug Development Professionals
The development of novel, non-hormonal contraceptives represents a significant unmet need in reproductive health. For men, options have been limited to condoms and vasectomy for decades.[1][2][3] A promising new strategy targets soluble adenylyl cyclase (sAC), an enzyme critical for sperm function, offering the potential for a safe, effective, and on-demand male contraceptive.[1][3] This guide provides a comprehensive overview of sAC as a therapeutic target, detailing its signaling pathway, the pharmacology of its inhibitors, and key experimental protocols for its study.
The Role of Soluble Adenylyl Cyclase (sAC) in Male Fertility
Soluble adenylyl cyclase (also known as ADCY10) is one of ten adenylyl cyclase isoforms in humans responsible for producing the second messenger cyclic AMP (cAMP).[4][5][6][7] Unlike the other nine transmembrane adenylyl cyclases (tmACs), sAC is a soluble enzyme directly regulated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions.[6][8]
sAC is highly abundant in the testis and sperm and is indispensable for male fertility.[4][5] Its essential role has been confirmed through genetic studies in both mice and humans; males with non-functional sAC are infertile due to immotile sperm.[2][9][10][11] The activation of sAC by bicarbonate upon ejaculation is a critical trigger for the initiation of sperm motility and a series of physiological changes known as capacitation.[10][12][13] Capacitation, which includes the acquisition of hyperactivated motility, is a maturation process that enables sperm to fertilize an egg.[10][14] Inhibition of sAC effectively blocks these crucial functions, rendering the sperm incapable of fertilization.[15][16]
The sAC Signaling Pathway in Sperm
The sAC signaling cascade is a central regulator of sperm function. Upon entering the female reproductive tract, sperm are exposed to high concentrations of bicarbonate, which directly activates sAC.[10][13] This leads to a rapid increase in intracellular cAMP levels. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates a variety of downstream protein targets.[8][12][13] This cascade of events is essential for initiating and maintaining sperm motility, promoting hyperactivation, and preparing the sperm for the acrosome reaction.[13][14][17][18][19]
sAC Inhibitors as Contraceptive Agents
The essential role of sAC in fertility makes it an ideal target for a non-hormonal contraceptive. Researchers have developed potent and selective small molecule inhibitors of sAC.[20] Early compounds like KH7 demonstrated the principle by blocking cAMP production and motility in sperm.[19] More recently, structure-assisted drug design has led to the development of highly potent inhibitors, such as TDI-10229 and its successor, TDI-11861, which are suitable for in vivo use.[20][21][22]
This compound is a particularly promising candidate. It is a safe, acutely-acting sAC inhibitor with a long residence time on the target enzyme, which is crucial for maintaining efficacy after being deposited into the inhibitor-free environment of the female reproductive tract.[1][20]
The following table summarizes the key quantitative parameters for the lead sAC inhibitors TDI-10229 and this compound.
| Parameter | TDI-10229 | This compound | Reference(s) |
| Biochemical IC₅₀ | 160 nM | 3.0 - 3.3 nM | [1][23][24] |
| Cellular IC₅₀ | - | 5.5 nM | [23] |
| Binding Affinity (KD) | 176 nM | 1.4 nM | [1][23] |
| SPR Residence Time | 25 seconds | 3181 seconds (~53 min) | [23] |
| Jump Dilution Residence Time | - | 1220 seconds (~20 min) | [23] |
Preclinical studies in mice have demonstrated the remarkable efficacy of this compound as an on-demand contraceptive.[2] A single dose renders male mice temporarily infertile without affecting mating behavior.[1][3]
| Parameter | Result | Reference(s) |
| Administration Route | Oral or Intraperitoneal Injection | [15][24] |
| Dose (Oral) | 50 mg/kg | [24][25] |
| Time to Onset of Action | 30 - 60 minutes | [26] |
| Contraceptive Efficacy (0.5 - 2.5 hours post-dose) | 100% (0 pregnancies in 52 matings) | [21][24] |
| Contraceptive Efficacy (3.5 hours post-dose) | 91% | [21] |
| Duration of Effect | Sperm motility begins to recover after 3 hours | [2][9] |
| Time to Full Fertility Restoration | ~24 hours | [1][21] |
| Observed Side Effects | None noted | [2][26] |
Mechanism of On-Demand Contraception
The proposed mechanism for sAC inhibitors as an on-demand male contraceptive is straightforward and rapid. The drug is taken shortly before intercourse, is quickly absorbed, and systemically distributed. It then inhibits sAC within the sperm, preventing the activation of motility upon ejaculation. The sperm are rendered immotile and unable to travel through the female reproductive tract to fertilize the egg. The drug is then cleared from the system, and fertility is fully restored.
Key Experimental Protocols
Evaluating sAC inhibitors requires a series of specialized assays to confirm biochemical activity, cellular effects on sperm, and in vivo efficacy.
-
Principle: This assay measures the conversion of ATP to cAMP by recombinant sAC protein. The amount of cAMP produced is quantified, typically via a competitive enzyme-linked immunosorbent assay (ELISA) or other detection methods. The potency of an inhibitor is determined by measuring the reduction in cAMP production across a range of inhibitor concentrations to calculate an IC₅₀ value.
-
Materials:
-
Purified recombinant human sAC protein
-
Assay buffer (containing Mg²⁺, Ca²⁺, and HCO₃⁻ to activate sAC)
-
ATP (substrate)
-
Test inhibitor (e.g., this compound) at various concentrations
-
cAMP detection kit (e.g., ELISA-based)
-
Microplate reader
-
-
Procedure:
-
Pre-incubate the sAC enzyme with varying concentrations of the test inhibitor (or vehicle control) in the assay buffer. A "jump dilution" recovery assay may also be performed, where this pre-incubation mix is diluted 100-fold into the assay system to measure inhibitor residence time.[23]
-
Initiate the enzymatic reaction by adding a defined concentration of ATP.
-
Allow the reaction to proceed for a fixed time at a controlled temperature (e.g., 37°C).
-
Stop the reaction (e.g., by adding a lysis buffer or through heat inactivation).
-
Quantify the amount of cAMP produced in each reaction using a commercial ELISA kit according to the manufacturer's instructions.
-
Plot the percentage of sAC activity versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀.
-
-
Principle: This protocol assesses the effect of sAC inhibitors on sperm motility parameters. A Computer-Assisted Sperm Analysis (CASA) system is used to objectively quantify various aspects of sperm movement, including the percentage of motile sperm and characteristics of hyperactivated motility.[27] Hyperactivation is a specific motility pattern characterized by high-velocity paths and high lateral head deflection, which is essential for fertilization.[28]
-
Materials:
-
Freshly collected mouse or human sperm
-
Capacitating and non-capacitating media
-
Test inhibitor (e.g., this compound)
-
Incubator (37°C, 5% CO₂)
-
Microscope with a heated stage
-
CASA system (e.g., IVOS analyzer)
-
-
Procedure:
-
Purify motile sperm from semen (for human) or cauda epididymis (for mouse).
-
Incubate sperm in either non-capacitating media or capacitating media (containing bicarbonate and albumin) with or without the test inhibitor for a defined period (e.g., 1-3 hours).
-
Load a small aliquot of the sperm suspension onto a pre-warmed slide.
-
Analyze the sample using the CASA system. The software will track individual sperm and calculate parameters such as:
-
Percentage of motile sperm
-
Curvilinear velocity (VCL)
-
Straight-line velocity (VSL)
-
Average path velocity (VAP)
-
Amplitude of lateral head displacement (ALH)
-
Beat cross frequency (BCF)
-
-
The percentage of hyperactivated sperm is determined by applying specific parameter thresholds as defined by the CASA system's software.[29][30][31]
-
Compare the motility and hyperactivation parameters between control and inhibitor-treated groups.
-
-
Principle: This experiment directly tests the contraceptive effect of a systemically administered sAC inhibitor in a live animal model. Male mice are treated with the compound and then paired with receptive females. The number of pregnancies is recorded to determine contraceptive efficacy.
-
Materials:
-
Sexually mature male and female mice
-
Test inhibitor (e.g., this compound) formulated for oral gavage or injection
-
Vehicle control solution
-
Animal housing and care facilities
-
-
Procedure:
-
Administer a single dose of the sAC inhibitor or vehicle control to male mice.
-
After a set time post-administration (e.g., 30 minutes to 2.5 hours), pair each male mouse with a receptive female mouse.[24]
-
Allow the mice to mate. Confirm mating by checking for the presence of a vaginal plug.
-
Separate the mice after the mating period.
-
Monitor the female mice for signs of pregnancy over the following weeks.
-
Record the number of pregnancies in the inhibitor-treated group versus the vehicle-control group.
-
Efficacy is calculated as the percentage reduction in pregnancies in the treated group compared to the control group.
-
Conclusion and Future Outlook
Targeting soluble adenylyl cyclase represents one of the most promising avenues for the development of a non-hormonal, on-demand male contraceptive.[15][26][32] Preclinical data for inhibitors like this compound are exceptionally strong, demonstrating rapid onset, 100% efficacy during the peak window, and full reversibility without apparent side effects in animal models.[21][24][33]
The next critical steps involve advancing these lead candidates through further preclinical safety testing in other animal models and, ultimately, into human clinical trials to test for safety and efficacy in men.[11][21] If successful, sAC inhibitors could revolutionize family planning, providing a game-changing option for men and empowering shared responsibility in contraception.
References
- 1. researchgate.net [researchgate.net]
- 2. techtarget.com [techtarget.com]
- 3. On-demand male contraception via acute inhibition of soluble adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies to safely target widely expressed soluble adenylyl cyclase for contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Strategies to safely target widely expressed soluble adenylyl cyclase for contraception [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Strategies to safely target widely expressed soluble adenylyl cyclase for contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Frontiers | In vivo characterization of sAC null sperm [frontiersin.org]
- 11. On-Demand Male Contraceptive Shows Promise in Preclinical Study | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 12. Molecular mechanisms of mammalian sperm capacitation, and its regulation by sodium‐dependent secondary active transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dissecting the signaling pathways involved in the function of sperm flagellum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Male contraception: narrative review of ongoing research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Soluble adenylyl cyclase inhibition prevents human sperm functions essential for fertilization. [vivo.weill.cornell.edu]
- 17. The “Soluble” Adenylyl Cyclase in Sperm Mediates Multiple Signaling Events Required for Fertilization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Soluble adenylyl cyclase (sAC) is indispensable for sperm function and fertilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Central role of soluble adenylyl cyclase and cAMP in sperm physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. On-demand male contraception via acute inhibition of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. uni-bayreuth.de [uni-bayreuth.de]
- 22. Soluble adenylyl cyclase inhibition prevents human sperm functions essential for fertilization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Soluble adenylyl cyclase inhibitor this compound blocks sperm mobility on-demand | BioWorld [bioworld.com]
- 25. medchemexpress.com [medchemexpress.com]
- 26. Most promising study to date on male contraceptive pill - Juta MedicalBrief [medicalbrief.co.za]
- 27. Semen evaluation: methodological advancements in sperm quality-specific fertility assessment — A review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. faculty.washington.edu [faculty.washington.edu]
- 29. Evaluation of human sperm hyperactivated motility and its relationship with the zona-free hamster oocyte sperm penetration assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. micropticsl.com [micropticsl.com]
- 31. Assessment of sperm hyperactivated motility and acrosome reaction can discriminate the use of spermatozoa for conventional in vitro fertilisation or intracytoplasmic sperm injection: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. news-medical.net [news-medical.net]
- 33. lions-talk-science.org [lions-talk-science.org]
TDI-11861: A Comprehensive Technical Guide to its Binding Affinity and Kinetics
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction: TDI-11861 is a potent and selective second-generation inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10.[1][2] It has garnered significant interest as a potential non-hormonal, on-demand male contraceptive.[3][4][5][6] This technical guide provides a detailed overview of the binding affinity and kinetic properties of this compound, compiling key data from published literature to serve as a resource for researchers, scientists, and professionals in the field of drug development.
Core Binding and Kinetic Parameters
This compound exhibits high affinity for sAC, characterized by a low nanomolar dissociation constant (Kd) and IC50 values.[1][7] A key feature of this compound is its significantly slow dissociation rate, resulting in a long residence time on its target.[1][8][9] This prolonged engagement with sAC is a critical attribute, particularly for its potential application as an on-demand contraceptive, as it can counteract the effects of dilution in the physiological environment.[1][8]
Data Presentation: Quantitative Summary
The following tables summarize the reported binding affinity and kinetic data for this compound in various experimental settings.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Species | Assay Type | Reference |
| Biochemical IC50 | 3.3 nM | Human | Purified sAC protein activity assay | [1][7] |
| 3 nM | Human | in vitro adenylyl cyclase activity | [8][10][11] | |
| ≤ 2.5 nM | Human | Standard in vitro sAC activity assay | [12] | |
| 1.7 nM | Human | Subnanomolar in vitro sAC activity assay | [12] | |
| 5.1 nM | Human | Biochemical IC50 | [12] | |
| Cellular IC50 | 5.5 nM | Rat | sAC-mediated cAMP accumulation in 4-4 cells | [1][7] |
| 7 nM | Rat | sAC-dependent cAMP accumulation in sAC-overexpressing 4-4 cells | [8][10] | |
| Dissociation Constant (Kd) | 1.4 nM | Human | Surface Plasmon Resonance (SPR) | [1][7][10] |
Table 2: Kinetic Parameters of this compound Binding to sAC
| Parameter | Value | Temperature | Method | Reference |
| Association Rate (kon) | 2.1 x 10⁵ M⁻¹s⁻¹ | Not Specified | SPR | [10] |
| Dissociation Rate (koff) | 0.3 x 10⁻³ s⁻¹ | Not Specified | SPR | [10] |
| Residence Time (1/koff) | 3181 s (~53 min) | Not Specified | SPR | [1] |
| 1220 s (~20 min) | Not Specified | Jump Dilution Recovery Assay | [1] | |
| 61.5 min | Not Specified | SPR | [8][9][11] | |
| 391 s (~6.5 min) | 37°C | Not Specified | [13] |
Signaling Pathway and Mechanism of Action
This compound acts by inhibiting soluble adenylyl cyclase (sAC), a key enzyme in the production of the second messenger cyclic adenosine monophosphate (cAMP).[4] In the context of sperm function, sAC is activated by bicarbonate and calcium, leading to a rise in intracellular cAMP.[14] This cAMP increase is crucial for sperm motility and capacitation, the process that enables sperm to fertilize an egg.[4][14] By binding to sAC, this compound prevents the synthesis of cAMP, thereby inhibiting sperm motility and rendering them incapable of fertilization.[3][5][6]
Caption: Signaling pathway of sAC activation and inhibition by this compound in sperm.
Experimental Protocols
The binding affinity and kinetics of this compound have been primarily characterized using Surface Plasmon Resonance (SPR) and jump dilution recovery assays.
Surface Plasmon Resonance (SPR)
SPR is a biophysical technique used to measure the binding kinetics and affinity of molecular interactions in real-time.
Methodology:
-
Immobilization: Purified human sAC protein is immobilized on the surface of a sensor chip.[10]
-
Association: A solution containing this compound at various concentrations is flowed over the sensor chip, allowing the inhibitor to bind to the immobilized sAC.[10] The change in the refractive index at the surface, proportional to the amount of bound inhibitor, is monitored over time.
-
Dissociation: The inhibitor solution is replaced with a buffer-only solution, and the dissociation of this compound from sAC is monitored.[10]
-
Data Analysis: The resulting sensorgrams (plots of response units versus time) are fitted to a 1:1 binding model to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[10]
Caption: Workflow for determining this compound binding kinetics using SPR.
Jump Dilution Recovery Assay
This assay provides an independent measure of the inhibitor's residence time by assessing the recovery of enzyme activity after rapid dilution of the enzyme-inhibitor complex.
Methodology:
-
Pre-incubation: sAC protein (at 5x the standard assay concentration) is pre-incubated with this compound (at 10x its IC50 concentration) for 15 minutes to allow the binding to reach equilibrium.[1]
-
Dilution: The pre-incubated sAC-inhibitor complex is then diluted 100-fold into the standard sAC activity assay system.[1]
-
Activity Measurement: The cyclase activity is initiated by adding the substrate ATP, and the rate of cAMP production is measured at various time points over an hour.[1]
-
Data Analysis: For an inhibitor with a long residence time like this compound, the enzymatic rate will be low at early time points and will gradually increase as the inhibitor dissociates. The time taken to regain the uninhibited rate of sAC activity is used to determine the residence time.[1]
Caption: Workflow for the jump dilution recovery assay.
Conclusion
This compound is a high-affinity inhibitor of soluble adenylyl cyclase with a notably slow dissociation rate, leading to a prolonged residence time on its target. These properties have been quantitatively characterized through various biochemical and biophysical assays, including enzymatic activity assays and Surface Plasmon Resonance. The detailed understanding of its binding affinity and kinetics is paramount for its ongoing development as a novel, non-hormonal male contraceptive and for its use as a chemical probe to study the biology of sAC. The experimental protocols outlined in this guide provide a basis for the replication and further investigation of these critical parameters.
References
- 1. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. uni-bayreuth.de [uni-bayreuth.de]
- 5. Researchers identify compounds that could lead to an on-demand, short-term contraceptive for men | National Institutes of Health (NIH) [nih.gov]
- 6. On-Demand Male Contraceptive Shows Promise in Preclinical Study | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. On-demand male contraception via acute inhibition of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Soluble adenylyl cyclase inhibitor this compound blocks sperm mobility on-demand | BioWorld [bioworld.com]
- 12. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for TDI-11861, a Potent sAC Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction:
TDI-11861 is a highly potent and specific inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10.[1] Unlike transmembrane adenylyl cyclases (tmACs), sAC is uniquely activated by bicarbonate and calcium ions and plays a crucial role in various physiological processes, most notably in sperm motility, capacitation, and fertilization.[2][3] This makes this compound a valuable tool for studying sAC-mediated signaling pathways and a promising lead compound for the development of non-hormonal contraceptives.[1][2] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.
Mechanism of Action:
This compound is an allosteric inhibitor that binds to the bicarbonate binding site of sAC, as well as a channel leading to the active site.[3][4] This dual-site engagement results in a significantly tighter binding and a longer residence time compared to its predecessors like TDI-10229.[4] By inhibiting sAC, this compound prevents the conversion of ATP to cyclic AMP (cAMP), a critical second messenger involved in downstream signaling cascades that regulate sperm function.[2][3]
Signaling Pathway of sAC in Sperm Function
The following diagram illustrates the signaling pathway inhibited by this compound.
Caption: sAC signaling pathway in sperm and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key in vitro potency and binding kinetics data for this compound compared to its precursor, TDI-10229.
Table 1: In Vitro Potency of sAC Inhibitors
| Compound | Biochemical IC₅₀ (Standard Assay) | Biochemical IC₅₀ (Subnanomolar Assay) | Cellular IC₅₀ |
| This compound | 3 nM[4][5] | 1.7 nM[6] | 5.1 - 7 nM[4][6] |
| TDI-10229 | 158.6 - 160 nM[5][7] | Not Reported | 92 - 113.5 nM[6][7] |
Table 2: Binding Kinetics and Affinity of sAC Inhibitors
| Compound | KD | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Residence Time (1/koff) |
| This compound | 1.4 nM[5][7] | 2.1 x 10⁵ - 2.7 x 10⁵[5][7] | 0.3 x 10⁻³ - 0.4 x 10⁻³[7] | 61.5 minutes / 3181 - 3698 seconds[4][7] |
| TDI-10229 | 175.6 - 176 nM[5][7] | 2.3 x 10⁵ - 2.4 x 10⁵[5][7] | 39.8 x 10⁻³ - 55.8 x 10⁻³[5][7] | 18 - 25 seconds[4][7] |
Experimental Protocols
Biochemical sAC Activity Assay (Two-Column Method)
This assay measures the enzymatic activity of purified sAC by quantifying the conversion of [α-³²P]ATP to [³²P]cAMP.[6][8]
Materials:
-
Purified recombinant human sAC protein
-
This compound (or other inhibitors)
-
[α-³²P]ATP
-
Assay Buffer (Standard): 50 mM Tris-HCl (pH 7.5), 4 mM MgCl₂, 2 mM CaCl₂, 40 mM NaHCO₃, 1 mM ATP.[4][8]
-
Assay Buffer (Subnanomolar): 50 mM Tris-HCl (pH 7.5), 10 mM MnCl₂, 2 mM ATP.[8]
-
Dowex and Alumina columns
-
Scintillation counter
Workflow Diagram:
Caption: Workflow for the biochemical sAC activity assay.
Procedure:
-
Prepare a reaction mixture containing purified sAC protein (e.g., ~5 nM for standard assay, ~0.25 nM for subnanomolar assay) in the appropriate assay buffer.[8]
-
Add varying concentrations of this compound or vehicle control (DMSO).
-
Initiate the enzymatic reaction by adding [α-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).[8]
-
Terminate the reaction.
-
Apply the reaction mixture to sequential Dowex and Alumina columns to separate the generated [³²P]cAMP from unreacted [α-³²P]ATP.[6]
-
Elute and quantify the [³²P]cAMP using a scintillation counter.
-
Plot the concentration-response curves and calculate the IC₅₀ value using non-linear regression.[8]
Cellular sAC Activity Assay
This assay measures the ability of this compound to inhibit sAC-dependent cAMP accumulation in a cellular context, typically using cells that overexpress sAC.[6][7]
Materials:
-
sAC-overexpressing cells (e.g., rat 4-4 cells or HEK293 cells stably overexpressing sACt).[6][9]
-
Cell culture medium (e.g., DMEM with 10% FBS).[5]
-
This compound (or other inhibitors)
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP detection kit (e.g., ELISA or HTRF-based)
Procedure:
-
Seed sAC-overexpressing cells in a multi-well plate and incubate for 24 hours.[6]
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes).[9]
-
Add a phosphodiesterase inhibitor such as IBMX (e.g., 500 µM) to prevent cAMP degradation and incubate for a short period (e.g., 5 minutes).[5][10]
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP detection kit.
-
Normalize the data to the vehicle-treated control and calculate the cellular IC₅₀ value.[5]
Jump Dilution Assay for Residence Time Determination
This assay is designed to measure the dissociation rate (koff) and residence time of an inhibitor on its target protein.[7][11]
Workflow Diagram:
Caption: Workflow for the jump dilution assay to determine inhibitor residence time.
Procedure:
-
Pre-incubate a concentrated solution of purified sAC protein (e.g., 5 times the standard assay concentration) with the inhibitor at a concentration 10 times its IC₅₀ for 15 minutes to allow for binding equilibrium.[7]
-
Rapidly dilute the sAC-inhibitor complex 100-fold into the standard sAC activity assay buffer containing the substrate (ATP).[7][11]
-
Measure the sAC activity (cAMP production) at various time points over the course of an hour.[7]
-
For an inhibitor with a short residence time, sAC activity will quickly recover to the level of the uninhibited control. For an inhibitor with a long residence time, like this compound, the recovery of sAC activity will be slow.[7]
-
The rate of recovery of enzymatic activity is used to determine the dissociation rate constant (koff) and the residence time (1/koff).[7]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics (kon and koff) of inhibitors.[7]
Procedure:
-
Immobilize purified human sAC protein on an SPR sensor chip.
-
Flow different concentrations of this compound over the sensor surface and monitor the change in the SPR signal, which corresponds to the binding of the inhibitor to the immobilized sAC.
-
After the association phase, flow buffer without the inhibitor over the sensor surface to monitor the dissociation of the inhibitor.
-
Analyze the resulting sensorgrams using a 1:1 binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).[5]
These protocols provide a foundation for the in vitro characterization of this compound and other sAC inhibitors. For more specific details and troubleshooting, it is recommended to consult the primary literature cited.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. uni-bayreuth.de [uni-bayreuth.de]
- 3. lions-talk-science.org [lions-talk-science.org]
- 4. On-demand male contraception via acute inhibition of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]
- 7. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols for TDI-11861 in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of TDI-11861, a potent and reversible inhibitor of soluble adenylyl cyclase (sAC), in preclinical mouse studies. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound as a non-hormonal male contraceptive agent.
Mechanism of Action
This compound is a second-generation sAC inhibitor that demonstrates high affinity and a slow dissociation rate.[1][2] Soluble adenylyl cyclase is a crucial enzyme in the signaling pathway that regulates sperm motility and capacitation, the process by which sperm become competent to fertilize an egg.[3] Upon ejaculation, sperm are exposed to high concentrations of bicarbonate in the seminal fluid, which activates sAC to produce cyclic AMP (cAMP).[2] This increase in intracellular cAMP is essential for initiating sperm motility and capacitation.[2][4] this compound inhibits sAC by binding to the bicarbonate pocket and the active site, thereby preventing the production of cAMP and consequently blocking sperm motility and fertility.[5]
Signaling Pathway of sAC in Sperm Activation and Inhibition by this compound
Caption: Mechanism of sAC activation and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical mouse studies with this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Species | Reference |
| Enzymatic IC₅₀ | 3.3 nM | Human | [1][2] |
| Cellular IC₅₀ | 5.5 nM | Rat | [1][2] |
| Binding Affinity (K_D) | 1.4 nM | Human | [1][2] |
| Residence Time | 3181 seconds | Human | [2] |
Table 2: In Vivo Efficacy of a Single Dose of this compound in Mice
| Dosage | Administration Route | Time Post-Administration | Contraceptive Efficacy | Reference |
| 50 mg/kg | Intraperitoneal (IP) | 30 minutes - 2.5 hours | 100% | [4][5] |
| 50 mg/kg | Intraperitoneal (IP) | 3.5 hours | 91% | [4] |
| 50 mg/kg | Oral Gavage | 30 minutes - 2.5 hours | 100% (in 52 pairings) | [6] |
Table 3: Pharmacokinetic Parameters of this compound in Male CD-1 Mice
| Dosage | Administration Route | Parameter | Value | Reference |
| 10 mg/kg | Oral (PO) | Oral Bioavailability (F%) | 11% | [2] |
| 50 mg/kg | Intraperitoneal (IP) | Plasma Concentration (1h) | 7.04 µM | [2] |
| 50 mg/kg | Intraperitoneal (IP) | Plasma Concentration (4h) | 0.93 µM | [2] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
Objective: To prepare this compound for in vivo administration to mice.
Materials:
-
This compound powder
-
Vehicle (e.g., appropriate solvent system, to be determined based on solubility characteristics; a mix of ethanol and water has been mentioned[7])
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal gavage needles (for oral administration)
-
Sterile syringes and needles (for intraperitoneal injection)
Procedure:
-
Preparation of Dosing Solution:
-
Based on the desired dosage (e.g., 50 mg/kg) and the average weight of the mice, calculate the total amount of this compound required.
-
Weigh the appropriate amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of the vehicle to achieve the final desired concentration. The dosing volume for mice is typically 5 mL/kg.[2]
-
Vortex the solution vigorously to dissolve the compound. If necessary, use a sonicator to aid dissolution.
-
Visually inspect the solution to ensure complete dissolution and absence of particulate matter.
-
-
Administration:
-
Oral Gavage:
-
Gently restrain the mouse.
-
Measure the precise volume of the dosing solution into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
-
Intraperitoneal (IP) Injection:
-
Gently restrain the mouse, exposing the abdomen.
-
Draw the calculated volume of the dosing solution into a sterile syringe.
-
Insert the needle into the lower quadrant of the abdomen, avoiding the midline, and inject the solution into the peritoneal cavity.
-
-
Experimental Workflow for In Vivo Contraceptive Efficacy Study
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. uni-bayreuth.de [uni-bayreuth.de]
- 5. lions-talk-science.org [lions-talk-science.org]
- 6. Soluble adenylyl cyclase inhibitor this compound blocks sperm mobility on-demand | BioWorld [bioworld.com]
- 7. On-demand male contraception via acute inhibition of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of TDI-11861 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction:
TDI-11861 is a potent and selective inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10.[1][2][3] It is a valuable tool for research in areas such as male contraception.[3][4][5][6] Accurate and consistent preparation of a this compound stock solution is critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a concentrated stock solution of this compound due to the compound's high solubility in this solvent.[1][2][7][8] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical and Solubility Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 494.92 g/mol | [4][5][9] |
| Formula | C₂₂H₂₅ClF₂N₆O₃ | [4][5][7] |
| Appearance | White to off-white solid | [4] |
| Purity | ≥95% to ≥98% | [1][2][7][8] |
| Solubility in DMSO | 50 mg/mL (101.03 mM) to 100 mM | [2][4][7][9] |
| Storage of Solid | -20°C for 3 years; 4°C for 2 years | [4][5] |
| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month | [4][5][9] |
Experimental Protocol: Preparation of a 50 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO. Adjustments to the mass of this compound and the volume of DMSO can be made to achieve other desired concentrations.
Materials:
-
This compound (solid)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Safety Precautions:
-
This compound should be handled as a hazardous material until more information is available.[1]
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound and solvent.
-
Work in a well-ventilated area or a chemical fume hood.
-
Review the Safety Data Sheet (SDS) for this compound before use.[1]
Procedure:
-
Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability and solubility of the compound.
-
Weighing: Carefully weigh out the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 50 mM stock solution, you would weigh out 24.75 mg of this compound.
-
Calculation: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Example: 0.050 mol/L x 0.001 L x 494.92 g/mol x 1000 mg/g = 24.75 mg
-
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the weighed this compound. For the example above, add 1 mL of DMSO. It is crucial to use a fresh stock of anhydrous DMSO, as absorbed moisture can impact the solubility and stability of the compound.[4]
-
Dissolution:
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles, which can degrade the compound.[10]
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
For long-term storage, place the aliquots at -80°C, where they can be stable for up to 6 months.[4][5][9] For short-term storage, -20°C is suitable for up to 1 month.[4][5][9]
-
-
Working Dilutions:
-
When preparing working solutions for cell-based assays or other aqueous systems, it is recommended to first perform serial dilutions of the DMSO stock in DMSO before making the final dilution into your aqueous buffer or media. This helps to prevent precipitation of the compound.
-
The final concentration of DMSO in the assay should be kept low, typically below 0.1%, to avoid solvent-induced toxicity. Always include a vehicle control (DMSO alone at the same final concentration) in your experiments.
-
Visualizations
Below are diagrams illustrating the experimental workflow for preparing the this compound stock solution and a conceptual signaling pathway involving its target, soluble adenylyl cyclase.
Caption: Workflow for this compound Stock Solution Preparation.
Caption: Inhibition of the sAC Signaling Pathway by this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. TDI 11861 Supplier | CAS 2857049-72-8 | TDI11861 | Tocris Bioscience [tocris.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. abmole.com [abmole.com]
- 7. rndsystems.com [rndsystems.com]
- 8. caymanchem.com [caymanchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. file.selleckchem.com [file.selleckchem.com]
Application Notes and Protocols for Computer-Assisted Sperm Analysis (CASA) of TDI-11861 Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
TDI-11861 is a potent and reversible inhibitor of soluble adenylyl cyclase (sAC), an enzyme crucial for sperm motility and capacitation.[1][2][3] The inhibition of sAC by this compound leads to a rapid decrease in intracellular cyclic AMP (cAMP) levels, resulting in the cessation of sperm movement.[1][4] This on-demand, non-hormonal approach presents a promising avenue for male contraception.[1][2][4] Computer-Assisted Sperm Analysis (CASA) is an essential tool for quantifying the effects of compounds like this compound on sperm kinematic parameters.[5][6] These application notes provide detailed protocols for utilizing CASA to assess the impact of this compound on sperm motility.
Mechanism of Action of this compound
Soluble adenylyl cyclase (sAC) is a key enzyme in sperm that is activated by bicarbonate (HCO3-) and calcium (Ca2+) ions.[1] This activation leads to the conversion of ATP into cyclic AMP (cAMP).[7] Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates downstream target proteins, ultimately leading to the initiation and maintenance of sperm motility and hyperactivation.[4] this compound acts as a potent inhibitor of sAC, blocking the production of cAMP and thereby inhibiting sperm motility.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on sperm motility as determined by CASA in preclinical studies.
Table 1: Effect of this compound on Mouse Sperm Motility (In Vitro)
| Treatment | Concentration | % Progressive Motility | % Hyperactivated Motility | Reference |
| Vehicle | - | High | High | [8] |
| This compound | 10 nM | Significantly Reduced | Significantly Reduced | [9] |
Table 2: Effect of a Single Oral Dose (50 mg/kg) of this compound on Mouse Sperm Motility (In Vivo)
| Time Post-Administration | % Motile Sperm | Contraceptive Efficacy | Reference |
| 30 min - 2.5 hours | Immobilized | 100% | [10][11][12] |
| 3 hours | Some motility regained | 91% | [1][11] |
| 24 hours | Normal motility restored | - | [10][11] |
Table 3: Effect of this compound on Human Sperm Motility (In Vitro)
| Treatment | Concentration | Effect on Flagellar Beat Frequency | Reference |
| This compound | Not specified | Blocked bicarbonate-induced increase | [2] |
Experimental Protocols
Protocol 1: In Vitro Analysis of this compound on Sperm Motility using CASA
This protocol outlines the steps for assessing the direct effect of this compound on sperm in a laboratory setting.
1. Sperm Sample Preparation:
- For human sperm, obtain semen samples and allow them to liquefy for 30 minutes at 37°C.[9] Purify motile sperm using a "swim-up" procedure or density gradient centrifugation into a suitable buffer like Human Tubal Fluid (HTF) medium.[9]
- For mouse sperm, isolate sperm from the cauda epididymis into a pre-warmed buffer.
2. Incubation with this compound:
- Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
- Dilute the stock solution to the desired final concentrations in the sperm medium. A concentration of 10 nM has been shown to be effective in vitro.[9]
- Incubate the sperm suspension with this compound or a vehicle control (medium with the same concentration of solvent) for a specified period (e.g., 15-60 minutes) at 37°C.
3. CASA Analysis:
- Load a small aliquot (typically 5-10 µL) of the treated sperm suspension into a pre-warmed analysis chamber (e.g., Leja slide).
- Place the chamber on the heated stage (37°C) of the CASA microscope.[13]
- Analyze the sample using a CASA system (e.g., Hamilton Thorne IVOS, CEROS). The system will capture multiple image fields and analyze sperm tracks.
- Key parameters to measure include:
- Total Motility (%): Percentage of sperm showing any movement.[14]
- Progressive Motility (%): Percentage of sperm moving in a forward direction.[14]
- Curvilinear Velocity (VCL; µm/s): The total distance moved by a sperm head divided by the time elapsed.[14]
- Straight-Line Velocity (VSL; µm/s): The straight-line distance from the beginning to the end of a sperm track divided by the time elapsed.[14]
- Average Path Velocity (VAP; µm/s): The velocity over the smoothed, average path of the sperm.[14]
- Amplitude of Lateral Head Displacement (ALH; µm): The magnitude of the lateral movement of the sperm head.
- Beat Cross Frequency (BCF; Hz): The frequency at which the sperm tail crosses the sperm's average path.
4. Data Analysis:
- Compare the kinematic parameters of the this compound-treated sperm with the vehicle-treated control group.
- Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.
A[label="Sperm Sample\nPreparation", fillcolor="#F1F3F4", fontcolor="#202124"];
B[label="Incubation with\nthis compound or Vehicle", fillcolor="#4285F4", fontcolor="#FFFFFF"];
C [label="Load Sample into\nCASA Chamber", fillcolor="#F1F3F4", fontcolor="#202124"];
D [label="CASA System\nAnalysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
E [label="Data Acquisition\n(Kinematic Parameters)", fillcolor="#FBBC05", fontcolor="#202124"];
F [label="Statistical Analysis\nand Comparison", fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
}
Protocol 2: Ex Vivo Analysis of Sperm Motility Following In Vivo Administration of this compound
This protocol is designed to assess the effect of orally or systemically administered this compound on sperm motility.
1. Animal Dosing:
- Administer this compound to male mice via oral gavage or intraperitoneal injection at a specified dose (e.g., 50 mg/kg).[2][9]
- A control group of animals should receive the vehicle solution.
2. Sperm Collection:
- At various time points post-administration (e.g., 30 minutes, 1 hour, 2.5 hours, 3 hours, 24 hours), euthanize the mice and surgically extract sperm from the cauda epididymis.[9]
- Alternatively, for studying ejaculated sperm, house the treated males with receptive females and subsequently recover sperm from the female reproductive tract.[9]
3. Sperm Preparation and CASA Analysis:
- Dilute the collected sperm in a suitable buffer.
- Perform CASA analysis as described in Protocol 1, steps 3 and 4.
4. Data Analysis:
- Compare the sperm kinematic parameters from this compound-treated animals with those from the vehicle-treated control group at each time point.
- Correlate the changes in sperm motility with the pharmacokinetic profile of this compound if available.
Conclusion
CASA is an indispensable technology for the preclinical evaluation of novel non-hormonal male contraceptives like this compound. The detailed protocols and data presented in these application notes provide a framework for researchers to accurately quantify the inhibitory effects of this compound on sperm motility. The rapid and reversible action of this sAC inhibitor, as demonstrated through CASA, underscores its potential as a revolutionary on-demand contraceptive for men.
References
- 1. lions-talk-science.org [lions-talk-science.org]
- 2. Soluble adenylyl cyclase inhibitor this compound blocks sperm mobility on-demand | BioWorld [bioworld.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. Computer-Aided Sperm Analysis (CASA) of sperm motility and hyperactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computer-assisted sperm analysis (CASA): capabilities and potential developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. researchgate.net [researchgate.net]
- 9. On-demand male contraception via acute inhibition of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sperm-Slowing Male Contraceptive Reversibly Inhibits Mouse Fertility | Technology Networks [technologynetworks.com]
- 11. uni-bayreuth.de [uni-bayreuth.de]
- 12. sciencedaily.com [sciencedaily.com]
- 13. Computer-Aided Sperm Analysis (Chapter 6) - A Practical Guide to Basic Laboratory Andrology [cambridge.org]
- 14. Motility (CASA) | Breed Diagnostics [breeddiagnostics.com.au]
Application Notes and Protocols for Measuring cAMP Levels Following TDI-11861 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
TDI-11861 is a potent and selective inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10.[1][2][3][4] sAC is a crucial enzyme responsible for the synthesis of the second messenger cyclic adenosine monophosphate (cAMP) in specific cellular contexts, most notably in sperm.[5][6] The activation of sAC and the subsequent rise in cAMP levels are essential for sperm motility and capacitation, processes critical for fertilization.[5][7] this compound has emerged as a promising non-hormonal male contraceptive agent by directly inhibiting sAC, leading to a reduction in intracellular cAMP levels and thereby impairing sperm function.[2][7][8][9][10]
These application notes provide detailed protocols for treating cells with this compound and subsequently measuring the changes in intracellular cAMP levels using two common methods: an Enzyme-Linked Immunosorbent Assay (ELISA) and a Förster Resonance Energy Transfer (FRET)-based biosensor assay.
Mechanism of Action of this compound
This compound is a second-generation sAC inhibitor, developed as an improvement upon earlier compounds like TDI-10229.[1] It exhibits high affinity and a slow dissociation rate from sAC, contributing to its potent and durable inhibitory effects.[1][3] By binding to sAC, this compound prevents the conversion of ATP to cAMP.[6] This reduction in cAMP levels disrupts downstream signaling pathways that are dependent on this second messenger, such as the activation of Protein Kinase A (PKA), which is involved in sperm motility.
Signaling Pathway of sAC Inhibition by this compound
Caption: Signaling pathway of this compound action.
Quantitative Data on this compound
The following tables summarize the key quantitative parameters of this compound, demonstrating its potency and efficacy in inhibiting sAC and reducing cAMP levels.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 3.3 nM | Human | In vitro biochemical assay | [1][3][4] |
| IC50 | 7 nM | Rat | Cellular sAC-dependent cAMP accumulation | [8] |
| KD | 1.4 nM | Human | Surface Plasmon Resonance | [3][4][8] |
| Residence Time | 3181 s | Human | Surface Plasmon Resonance | [1] |
Table 1: In Vitro Potency and Binding Affinity of this compound.
| Treatment | Concentration | Cell Type | Effect on cAMP | Reference |
| This compound | 5.5 nM | sAC-overexpressing rat 4-4 cells | Inhibition of sAC-mediated cAMP accumulation | [3][4] |
| This compound | 10 nM | Mouse and Human Sperm | Reduction in intracellular cAMP levels | [7][11] |
| This compound | 50 mg/kg (oral) | Male Mice (in vivo) | No increase in cAMP levels in isolated sperm | [5][11] |
Table 2: Effect of this compound on cAMP Levels in Cellular and In Vivo Models.
Experimental Protocols
A. Cell Treatment with this compound
This protocol describes the general procedure for treating cells (e.g., sperm or sAC-expressing cell lines) with this compound prior to cAMP measurement.
Materials:
-
Cells of interest (e.g., isolated sperm, sAC-overexpressing cell line)
-
Appropriate cell culture medium or buffer
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation (optional, but recommended for endpoint assays)[12]
-
Vehicle control (e.g., DMSO)
Procedure:
-
Cell Preparation: Isolate and prepare cells according to standard laboratory protocols. Ensure cells are viable and at the desired density.
-
Pre-incubation with PDE Inhibitor (Optional): If using an endpoint assay like ELISA, pre-incubate the cells with a PDE inhibitor (e.g., 500 µM IBMX) for 5-15 minutes to prevent the degradation of cAMP.[8][12]
-
This compound Treatment:
-
Add this compound to the cell suspension at the desired final concentration. For cellular assays, concentrations ranging from 1 nM to 1 µM can be tested.
-
Include a vehicle control group treated with the same volume of solvent used to dissolve this compound.
-
-
Incubation: Incubate the cells with this compound for the desired time. A 15-minute incubation has been shown to be effective for inhibiting cAMP accumulation.[3][4]
-
Stimulation (Optional): If investigating the inhibitory effect of this compound on stimulated cAMP production, add a known sAC activator (e.g., bicarbonate for sperm) after the incubation with this compound.
-
Proceed to cAMP Measurement: After the incubation period, proceed immediately to the chosen cAMP measurement protocol (ELISA or FRET).
B. Protocol 1: Measurement of cAMP Levels using ELISA
This protocol is based on a competitive ELISA principle, where free cAMP in the sample competes with a fixed amount of labeled cAMP for binding to a specific antibody.[13]
Materials:
-
Commercially available cAMP ELISA kit (e.g., from Cell Biolabs, Abcam)[14][15][16]
-
This compound treated and control cell samples
-
Cell lysis buffer (often provided in the ELISA kit)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 450 nm)[14]
Procedure:
-
Sample Preparation:
-
After this compound treatment, pellet the cells by centrifugation.
-
Aspirate the supernatant and lyse the cells using the provided cell lysis buffer.[14][15] This can be done by adding the lysis buffer and incubating on ice or at 4°C for a specified time (e.g., 10-20 minutes).[15]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the intracellular cAMP.
-
-
ELISA Procedure:
-
Follow the specific instructions provided with the commercial ELISA kit. A general workflow is as follows:
-
Prepare cAMP standards of known concentrations.[17]
-
Add standards and cell lysate samples to the wells of the antibody-coated microplate in duplicate or triplicate.[14]
-
Add the HRP-labeled cAMP conjugate to each well.[16]
-
Incubate the plate for the recommended time to allow for competitive binding.
-
Wash the plate multiple times to remove unbound reagents.[16]
-
Add the substrate solution and incubate until color development is sufficient.[14]
-
Stop the reaction with the provided stop solution.[14]
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known cAMP concentrations.
-
Calculate the cAMP concentration in the samples by interpolating their absorbance values on the standard curve.
-
Normalize the cAMP concentration to the total protein concentration of the cell lysate if desired.
-
C. Protocol 2: Real-Time Measurement of cAMP Levels using FRET-Based Biosensors
FRET-based biosensors allow for the dynamic measurement of cAMP levels in living cells.[18][19][20][21] These sensors typically consist of a cAMP-binding domain flanked by two fluorescent proteins (e.g., CFP and YFP).[13] Binding of cAMP induces a conformational change that alters the FRET efficiency between the two fluorophores.
Materials:
-
Cells stably or transiently expressing a FRET-based cAMP biosensor (e.g., an Epac-based sensor).[19][22]
-
Fluorescence microscope or plate reader capable of FRET measurements (excitation of the donor fluorophore and detection of both donor and acceptor emission).
-
This compound stock solution.
-
sAC activator (optional, for stimulation experiments).
Procedure:
-
Cell Culture and Transfection:
-
Culture cells expressing the FRET biosensor in an appropriate imaging dish or plate.
-
If not using a stable cell line, transiently transfect the cells with the biosensor plasmid 24-48 hours before the experiment.
-
-
Imaging Setup:
-
Place the cells on the fluorescence microscope or in the plate reader.
-
Maintain the cells in a suitable buffer or medium at 37°C.
-
-
Baseline Measurement:
-
Acquire baseline FRET ratio images or readings for a few minutes to establish a stable baseline.
-
-
This compound Addition:
-
Add this compound directly to the cells while continuously acquiring FRET data.
-
Observe the change in the FRET ratio, which should correspond to a decrease in intracellular cAMP.
-
-
Stimulation (Optional):
-
After observing the effect of this compound, you can add an sAC activator to see if the inhibitor can block the expected rise in cAMP.
-
-
Data Analysis:
-
Calculate the FRET ratio (acceptor emission / donor emission) for each time point.
-
Plot the change in FRET ratio over time to visualize the dynamics of cAMP concentration changes in response to this compound treatment.
-
Experimental Workflow and Logic Diagrams
Experimental Workflow for Measuring cAMP Levels
References
- 1. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. news-medical.net [news-medical.net]
- 6. drughunter.com [drughunter.com]
- 7. lions-talk-science.org [lions-talk-science.org]
- 8. researchgate.net [researchgate.net]
- 9. Media Advisory: Researchers identify compounds that could lead to an on-demand, short-term contraceptive for men | NICHD - Eunice Kennedy Shriver National Institute of Child Health and Human Development [nichd.nih.gov]
- 10. uni-bayreuth.de [uni-bayreuth.de]
- 11. On-demand male contraception via acute inhibition of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. abcam.cn [abcam.cn]
- 17. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]
- 18. jove.com [jove.com]
- 19. cAMP Biosensors Based on Genetically Encoded Fluorescent/Luminescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Imaging of Genetically Encoded FRET-Based Biosensors to Detect GPCR Activity | Springer Nature Experiments [experiments.springernature.com]
- 21. biorxiv.org [biorxiv.org]
- 22. researchgate.net [researchgate.net]
On-Demand Inhibition of Sperm Capacitation Using TDI-11861: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TDI-11861 is a potent and selective inhibitor of soluble adenylyl cyclase (sAC), a key enzyme in the signaling pathway that triggers sperm capacitation.[1][2] Capacitation is a series of physiological changes that sperm must undergo to be capable of fertilizing an egg. By inhibiting sAC, this compound effectively blocks this process, rendering sperm temporarily immotile and unable to fertilize.[3][4] This document provides detailed application notes and experimental protocols for utilizing this compound to study and inhibit sperm capacitation in both mouse and human sperm. The on-demand and reversible nature of this compound's action makes it a valuable tool for research into male contraception and reproductive biology.[5][6]
Mechanism of Action
Soluble adenylyl cyclase is a non-receptor cyclase that is uniquely activated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions.[7] In the female reproductive tract, high concentrations of bicarbonate trigger the activation of sAC in sperm.[3] Activated sAC catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] The subsequent increase in intracellular cAMP levels initiates a signaling cascade that leads to hyperactivated motility and the acrosome reaction, both of which are critical for fertilization.[2][8]
This compound acts as a potent inhibitor of sAC, effectively blocking the production of cAMP and thereby preventing the initiation of the capacitation cascade.[3] It exhibits high affinity and a long residence time on the sAC protein, ensuring sustained inhibition even after significant dilution.[1][9]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound from in vitro and in vivo studies.
Table 1: In Vitro Potency and Binding Kinetics of this compound
| Parameter | Value | Species/System | Reference |
| Biochemical IC₅₀ | 3 nM | Purified recombinant human sAC | [1] |
| 3.3 nM | Purified recombinant human sAC | [10] | |
| ≤ 2.5 nM | Purified recombinant human sAC | [11] | |
| Cellular IC₅₀ | 7 nM | sAC-overexpressing rat 4-4 cells | [12] |
| 5.5 nM | sAC-overexpressing rat 4-4 cells | [10] | |
| Binding Affinity (K_D) | 1.4 nM | Immobilized human sAC protein (SPR) | [10] |
| Residence Time (1/k_off) | 61.5 minutes | Immobilized human sAC protein | [1] |
| 3181 seconds (~53 min) | Immobilized human sAC protein (SPR) | [13] |
Table 2: In Vivo Efficacy of a Single Oral Dose of this compound in Mice
| Parameter | Dosage | Time Post-Dose | Efficacy | Reference |
| Contraceptive Efficacy | 50 mg/kg | 30 min - 2.5 hours | 100% (0/52 pregnancies) | [1][3] |
| 50 mg/kg | 3.5 hours | 91% | [6] | |
| Sperm Motility | 50 mg/kg | Up to 2.5 hours | Sperm immobilized | [5] |
| 50 mg/kg | 3 hours | Some sperm regain motility | [5][6] | |
| 50 mg/kg | 24 hours | Normal motility restored | [6] |
Signaling Pathway Diagram
Caption: this compound inhibits sAC, blocking the cAMP signaling cascade essential for sperm capacitation.
Experimental Protocols
In Vitro Inhibition of Sperm Capacitation
This protocol describes the procedure to assess the inhibitory effect of this compound on the capacitation of mouse or human sperm in vitro.
Materials:
-
Freshly collected mouse or human sperm
-
Capacitating medium (e.g., HTF medium supplemented with bovine serum albumin and bicarbonate)
-
Non-capacitating medium (same as above but without bicarbonate)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Computer-Assisted Sperm Analysis (CASA) system
-
Microscope
Procedure:
-
Sperm Preparation:
-
Collect sperm from the cauda epididymis of mice or from human ejaculate.
-
Purify sperm by a swim-up procedure or density gradient centrifugation to select for motile sperm.
-
Resuspend the purified sperm in a non-capacitating medium at a concentration of 5-10 x 10⁶ sperm/mL.
-
-
Incubation with this compound:
-
Prepare different concentrations of this compound in the capacitating medium (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO).
-
Add the sperm suspension to the tubes containing the different concentrations of this compound or vehicle.
-
Incubate the sperm for a designated period (e.g., 60-90 minutes) at 37°C in a 5% CO₂ incubator to induce capacitation.
-
-
Assessment of Motility and Hyperactivation:
-
Following incubation, place a small aliquot of the sperm suspension onto a pre-warmed microscope slide.
-
Analyze sperm motility parameters, including the percentage of motile sperm, progressive motility, and hyperactivated motility, using a CASA system.[8]
-
Compare the motility parameters of this compound-treated sperm with the vehicle-treated control. A significant reduction in hyperactivated motility indicates inhibition of capacitation.
-
Jump Dilution Assay for Residence Time Assessment
This protocol is designed to evaluate the residence time of this compound on the sAC enzyme, mimicking the dilution effect that occurs upon ejaculation into the female reproductive tract.[9][13]
Materials:
-
Purified recombinant human sAC protein
-
This compound
-
Assay buffer (containing ATP and necessary cofactors)
-
cAMP detection kit (e.g., ELISA-based)
Procedure:
-
Pre-incubation:
-
Pre-incubate a concentrated solution of sAC protein (e.g., 5x the final assay concentration) with this compound (e.g., 10x the IC₅₀) for 15-20 minutes to allow for binding equilibrium.[13]
-
-
Jump Dilution and Activity Measurement:
-
Rapidly dilute the pre-incubated sAC-inhibitor complex 100-fold into the assay buffer containing the substrate (ATP).[9]
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes) after dilution, measure the amount of cAMP produced.
-
A slow recovery of sAC activity over time indicates a long residence time for the inhibitor.
-
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's inhibition of in vitro sperm capacitation.
Safety and Toxicity
Preclinical studies in mice have shown that this compound has a favorable safety profile. A single oral dose of 50 mg/kg did not cause any abnormal behavior in mice for at least 24 hours.[9] Furthermore, daily administration of high doses for seven days did not show any toxicity to the testis or epididymis, nor did it increase the risk of kidney stone formation.[14] In vitro assays have demonstrated that this compound is not mutagenic or cytotoxic.[14] The effects of this compound are reversible, with sperm function returning to normal within 24 hours of a single dose.[6]
Conclusion
This compound is a powerful and specific tool for the acute and reversible inhibition of sperm capacitation. Its mechanism of action through the inhibition of soluble adenylyl cyclase is well-defined, and its efficacy has been demonstrated in both in vitro and in vivo models. The provided protocols offer a starting point for researchers to utilize this compound in their studies of reproductive biology and for the development of novel non-hormonal contraceptives.
References
- 1. Soluble adenylyl cyclase inhibitor this compound blocks sperm mobility on-demand | BioWorld [bioworld.com]
- 2. Male contraceptive disables sperm | National Institutes of Health (NIH) [nih.gov]
- 3. lions-talk-science.org [lions-talk-science.org]
- 4. Researchers identify compounds that could lead to an on-demand, short-term contraceptive for men | National Institutes of Health (NIH) [nih.gov]
- 5. On-Demand Male Contraceptive Shows Promise in Preclinical Study | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 6. uni-bayreuth.de [uni-bayreuth.de]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. academic.oup.com [academic.oup.com]
- 9. On-demand male contraception via acute inhibition of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
Application Notes and Protocols: Surface Plasmon Resonance (SPR) Analysis of TDI-11861 Binding to Soluble Adenylyl Cyclase (sAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
TDI-11861 is a potent and selective inhibitor of soluble adenylyl cyclase (sAC), an enzyme crucial for sperm motility and capacitation.[1] Its mechanism of action involves binding to sAC and preventing the production of cyclic AMP (cAMP), a key second messenger in the signaling pathway that prepares sperm for fertilization.[1][2] This inhibitory action makes this compound a promising candidate for a non-hormonal, on-demand male contraceptive.[1] Surface Plasmon Resonance (SPR) is a powerful biophysical technique used to study the kinetics and affinity of molecular interactions in real-time without the need for labels. This document provides a detailed protocol for analyzing the binding of this compound to sAC using SPR, along with a summary of its binding kinetics and a visualization of the relevant signaling pathway.
Quantitative Data Summary
The binding of this compound to human sAC has been characterized by its high affinity and slow dissociation rate, which are key attributes for its potential as an effective contraceptive agent. The quantitative data from SPR analysis is summarized in the table below.
| Compound | K D (nM) | k on (M⁻¹s⁻¹) | k off (s⁻¹) | Residence Time (1/k off ) |
| This compound | 1.4 | 2.1 x 10⁵ | 0.3 x 10⁻³ | ~55.5 minutes |
| TDI-10229 (comparator) | 176 | 2.3 x 10⁵ | 55.8 x 10⁻³ | ~18 seconds |
Table 1: Binding kinetics of this compound and a comparator compound (TDI-10229) to immobilized human sAC protein as determined by SPR analysis.[3][4]
Signaling Pathway
This compound exerts its effect by inhibiting the sAC-mediated signaling pathway, which is essential for sperm function. The diagram below illustrates this pathway.
Caption: The sAC-cAMP signaling pathway in sperm and the inhibitory action of this compound.
Experimental Protocols
This section outlines a detailed protocol for performing an SPR analysis of this compound binding to sAC. This protocol is based on established methods for analyzing small molecule-protein interactions.
Materials and Reagents
-
SPR Instrument: (e.g., Biacore, Reichert, etc.)
-
Sensor Chip: CM5 sensor chip (or equivalent carboxymethylated dextran surface)
-
Ligand: Purified recombinant human sAC protein
-
Analyte: this compound
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5
-
Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), pH 7.4
-
Analyte Dilution Buffer: Running buffer with a final concentration of DMSO matched to the highest concentration of this compound to be tested (e.g., 1% DMSO).
-
Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and Ethanolamine-HCl
Experimental Workflow
The following diagram provides a high-level overview of the SPR experimental workflow.
Caption: A streamlined workflow for the SPR analysis of this compound binding to sAC.
Detailed Procedure
1. Preparation 1.1. Prepare all buffers and degas them thoroughly. 1.2. Dilute the purified human sAC protein to a concentration of 20-50 µg/mL in the immobilization buffer (10 mM Sodium Acetate, pH 4.5). 1.3. Prepare a stock solution of this compound in 100% DMSO. 1.4. Create a serial dilution of this compound in the analyte dilution buffer. Ensure the final DMSO concentration is consistent across all dilutions and in the running buffer used for the kinetic analysis. A typical concentration range to test would be 0.1 nM to 100 nM.
2. Immobilization of sAC 2.1. Equilibrate the CM5 sensor chip with running buffer. 2.2. Activate the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes. 2.3. Inject the diluted sAC protein over the activated surface until the desired immobilization level is reached (e.g., 2000-4000 RU). 2.4. Deactivate any remaining active esters by injecting 1 M Ethanolamine-HCl for 7 minutes. 2.5. A reference flow cell should be prepared similarly but without the injection of sAC to allow for reference subtraction.
3. Kinetic Analysis 3.1. Inject the prepared dilutions of this compound over the sAC-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min). 3.2. Monitor the association phase for a set period (e.g., 180-300 seconds). 3.3. Include buffer-only injections (blanks) for double referencing.
4. Dissociation 4.1. Following the association phase, switch to flowing only the running buffer over the sensor surface. 4.2. Monitor the dissociation phase for an extended period (e.g., 600-3600 seconds) to accurately measure the slow off-rate of this compound.
5. Regeneration 5.1. If the surface does not return to baseline after dissociation, a regeneration step may be necessary. Test mild regeneration solutions (e.g., a short pulse of low pH glycine or high salt) to find a condition that removes all bound analyte without denaturing the immobilized sAC. Given the high affinity of this compound, a long dissociation time may be preferable to harsh regeneration.
6. Data Analysis 6.1. Subtract the reference flow cell data from the active flow cell data for each injection. 6.2. Subtract the buffer-only injection data from the analyte injection data (double referencing). 6.3. Fit the processed sensorgrams to a suitable binding model, such as a 1:1 Langmuir binding model, to determine the association rate constant (k on ), dissociation rate constant (k off ), and the equilibrium dissociation constant (K D ).
Conclusion
The SPR analysis of this compound binding to sAC provides critical insights into the molecular interactions that underpin its potential as a male contraceptive. The high affinity and notably slow dissociation rate of this compound are key parameters that contribute to its potent and durable inhibitory effect on sAC. The protocols and data presented here serve as a valuable resource for researchers in the field of drug development and reproductive biology who are investigating sAC inhibitors.
References
Troubleshooting & Optimization
potential off-target effects of TDI-11861
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with TDI-11861. The information is based on available preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective inhibitor of soluble adenylyl cyclase (sAC or ADCY10).[1][2] sAC is a crucial enzyme for sperm motility and maturation. By inhibiting sAC, this compound prevents the activation of sperm, rendering them temporarily immobile and unable to fertilize an egg.[1][3][4]
Q2: What is the known off-target activity of this compound based on preclinical studies?
A2: Preclinical safety profiling of this compound has demonstrated a high degree of specificity for sAC with a generally benign safety profile.[5] In comprehensive screening assays, this compound showed no significant activity against a wide range of other potential targets.[5]
Q3: Were any adverse effects observed in animal studies with this compound?
A3: In preclinical studies involving mice, this compound was well-tolerated.[6] No adverse effects on the animals' behavior or sexual function were observed.[7][8] Even at doses 15 times greater than the optimal in vitro dose administered daily for seven days, there was no toxicity to the testis and epididymis, nor an increased risk of kidney stone formation.[7] Studies on men who naturally lack the sAC enzyme have shown them to be generally healthy, with infertility being the primary phenotype.[4]
Q4: How quickly are the effects of this compound observed and how long do they last?
A4: The contraceptive effect of this compound is rapid. A single dose in mice immobilizes sperm in as little as 30 minutes to an hour.[4] The peak contraceptive effect, reaching 100%, lasts for approximately 2.5 hours.[3][4] Sperm begin to regain motility after about three hours, and fertility is typically restored to normal within 24 hours.[3][4]
Troubleshooting Guide
Issue: Unexpected cellular phenotype observed after this compound treatment in my in vitro model.
-
Possible Cause 1: Off-target effect. While preclinical data shows high specificity, it is crucial to rule out off-target effects in your specific experimental system.
-
Troubleshooting Step 1: Perform a dose-response experiment. An off-target effect may have a different potency (IC50) than the known on-target effect on sAC.
-
Troubleshooting Step 2: Use a structurally unrelated sAC inhibitor as a control. If the phenotype is recapitulated with a different inhibitor, it is more likely to be an on-target effect of sAC inhibition.
-
Troubleshooting Step 3: Attempt a rescue experiment. The effects of sAC inhibition can be rescued by adding cell-permeable cAMP analogs (e.g., dibutyryl-cAMP or 8-bromo-cAMP) to the media.[5] If the phenotype is reversed, it is likely an on-target effect.
Issue: Inconsistent results in sperm motility assays.
-
Possible Cause 1: Compound stability and dilution. this compound has a long residence time on the sAC enzyme, meaning it remains bound and inhibitory even after dilution.[5][6] However, experimental conditions can vary.
-
Troubleshooting Step 1: Ensure consistent timing between this compound administration and sample analysis.
-
Troubleshooting Step 2: When performing dilution steps, be aware that the inhibitory effect of this compound can persist.[5] This is a feature of the compound's design.
-
Possible Cause 2: Vehicle effects. The vehicle used to dissolve this compound could have independent effects on sperm motility.
-
Troubleshooting Step 1: Always run a vehicle-only control group to assess the baseline motility and behavior of the sperm in your assay conditions.
Data on Specificity and Safety
Table 1: In Vitro Specificity of this compound
| Assay Type | Number of Targets Screened | Result |
| General Safety Panel | 46 (ion channels, GPCRs, kinases, nuclear receptors) | No significant activity[5] |
| Kinase Panel | > 310 | No significant activity[5] |
| hERG Electrophysiology | Not specified | No significant activity[5] |
| Glutathione Trapping | Not specified | Negative[5] |
| AMES Test | Not specified | Negative[5] |
Experimental Protocols
Protocol: Assessing Off-Target Effects Using a Cellular Rescue Experiment
-
Cell Culture: Plate cells of interest at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with this compound at the desired concentration. Include a vehicle-only control group.
-
Rescue Condition: In a parallel set of wells, co-administer this compound with a cell-permeable cAMP analog (e.g., 1 mM dibutyryl-cAMP or 8-bromo-cAMP).
-
Incubation: Incubate the cells for the desired experimental duration.
-
Phenotypic Analysis: Assess the cellular phenotype of interest (e.g., morphology, gene expression, protein phosphorylation) using appropriate assays.
-
Interpretation: If the phenotype observed with this compound alone is reversed or diminished in the rescue condition, this strongly suggests the phenotype is a result of on-target sAC inhibition.
Visualizations
Caption: Mechanism of action of this compound in inhibiting sperm motility.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. uni-bayreuth.de [uni-bayreuth.de]
- 4. On-Demand Male Contraceptive Shows Promise in Preclinical Study | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 5. On-demand male contraception via acute inhibition of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Soluble adenylyl cyclase inhibitor this compound blocks sperm mobility on-demand | BioWorld [bioworld.com]
- 7. news-medical.net [news-medical.net]
- 8. Media Advisory: Researchers identify compounds that could lead to an on-demand, short-term contraceptive for men | NICHD - Eunice Kennedy Shriver National Institute of Child Health and Human Development [nichd.nih.gov]
Technical Support Center: Optimizing TDI-11861 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of TDI-11861 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new in vitro experiment?
A1: For a new experimental setup, it is advisable to perform a dose-response curve to determine the optimal concentration. Based on published data, a good starting point for this compound is in the low nanomolar range. The reported IC50 values are 3.3 nM in biochemical assays and 5.5 nM to 7 nM in cellular assays for inhibiting soluble adenylyl cyclase (sAC).[1][2] A broader concentration range to test could be from 1 nM to 100 nM.
Q2: I am not observing the expected inhibitory effect of this compound. What are the possible reasons?
A2: There are several potential reasons for a lack of inhibitory effect:
-
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell type or experimental conditions. It is recommended to perform a dose-response experiment to determine the effective concentration in your system.
-
Compound Solubility: While this compound has good solubility, improper dissolution can lead to a lower effective concentration.[3] Ensure the compound is fully dissolved in a suitable solvent like DMSO before diluting it in your experimental medium.
-
Cellular Penetration: Although this compound is cell-permeable, different cell types can have varying rates of compound uptake.[2] You may need to adjust the incubation time or concentration.
-
Presence of High Protein Concentrations: If your culture medium contains a high concentration of proteins, this compound may bind to these proteins, reducing its free concentration and availability to inhibit sAC. Consider this when preparing your working solutions.
Q3: At what concentration does this compound become cytotoxic?
A3: this compound has been shown to be non-cytotoxic at effective concentrations for sAC inhibition.[2][4] In vitro studies have not reported mutagenic or cytotoxic risks.[4] However, it is always good practice to perform a cytotoxicity assay (e.g., MTT or LDH assay) in your specific cell line, especially if you plan to use concentrations significantly higher than the reported IC50 values.
Q4: How should I prepare and store my this compound stock solutions?
A4: this compound is soluble in DMSO and ethanol up to 100 mM. It is recommended to prepare a high-concentration stock solution in DMSO. For storage, keep the stock solution at -20°C or -80°C to ensure stability.[5] When stored at -80°C, the stock solution is stable for up to 6 months; at -20°C, it is stable for up to 1 month.[5] Avoid repeated freeze-thaw cycles.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10.[3][6] sAC is an enzyme that produces the second messenger cyclic AMP (cAMP).[7] In sperm, sAC is activated by bicarbonate, leading to an increase in cAMP, which is crucial for sperm motility and capacitation.[3][6] this compound binds to sAC, preventing the production of cAMP and thereby inhibiting these processes.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | Variability in cell density, passage number, or reagent preparation. | Standardize your experimental protocol. Ensure consistent cell seeding densities and use cells within a defined passage number range. Prepare fresh dilutions of this compound from a validated stock solution for each experiment. |
| Incomplete dissolution of this compound. | Ensure the compound is fully dissolved in the stock solvent before further dilution. Gentle warming or vortexing may aid dissolution. | |
| High background signal in cAMP assays | Endogenous sAC activity or non-specific assay interference. | Include appropriate controls, such as a vehicle-only control (e.g., DMSO) and a positive control for sAC inhibition if available. Consider using a specific sAC activator to confirm the inhibitory effect of this compound. |
| Observed off-target effects | High concentration of this compound. | Perform a dose-response curve to identify the lowest effective concentration with minimal off-target effects. This compound is reported to be highly selective for sAC over transmembrane adenylyl cyclases (tmACs).[3] However, at very high concentrations, the risk of off-target effects increases. |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from various in vitro studies.
| Parameter | Value | Assay Type | Species | Reference |
| IC50 | 3.3 nM | Biochemical (purified sAC protein) | Human | [2][5][9] |
| IC50 | 5.5 nM | Cellular | Not Specified | [2] |
| IC50 | 7 nM | Cellular (sAC-overexpressing rat 4-4 cells) | Rat | [1] |
| Kd | 1.4 nM | Surface Plasmon Resonance (SPR) | Human | [2][5] |
| Solubility | Up to 100 mM in DMSO and ethanol | |||
| Permeability (PAMPA) | 463 nm/s | Parallel Artificial Membrane Permeability Assay | [3] |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound in a Cellular cAMP Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound in a cell-based cyclic AMP (cAMP) assay.
1. Cell Culture and Seeding:
- Culture your cells of interest to ~80% confluency.
- Seed the cells in a 96-well plate at a density appropriate for your cell line and allow them to attach overnight.
2. Compound Preparation:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Perform serial dilutions of the this compound stock solution in serum-free medium to create a range of concentrations (e.g., 1 nM to 1 µM). Also, prepare a vehicle control (DMSO in medium).
3. Cell Treatment:
- Remove the culture medium from the cells.
- Add the prepared this compound dilutions and the vehicle control to the respective wells.
- Incubate for a predetermined time (e.g., 15-30 minutes) to allow for compound uptake and sAC inhibition.[5][10]
4. sAC Stimulation and cAMP Measurement:
- Stimulate sAC activity by adding a known activator, such as bicarbonate (e.g., 25 mM), to each well.
- Incubate for a specific duration to allow for cAMP production.
- Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
5. Data Analysis:
- Normalize the cAMP levels to the vehicle control.
- Plot the normalized cAMP levels against the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vitro Sperm Capacitation Assay
This protocol describes how to assess the effect of this compound on sperm capacitation in vitro.
1. Sperm Preparation:
- Isolate sperm from the cauda epididymis of a mouse or use human semen samples.
- Wash the sperm in a non-capacitating medium to remove seminal plasma.
2. Pre-incubation with this compound:
- Resuspend the sperm in a non-capacitating medium.
- Add different concentrations of this compound or a vehicle control to the sperm suspension.
- Pre-incubate the sperm with the compound for a specific time (e.g., 15 minutes).
3. Induction of Capacitation:
- Induce capacitation by diluting the sperm into a capacitating medium containing bicarbonate (e.g., 25 mM) and other essential components like BSA and calcium.
- Incubate the sperm under capacitating conditions for a defined period (e.g., 60-90 minutes).
4. Assessment of Capacitation:
- Evaluate hallmarks of capacitation, such as:
- Sperm Motility and Hyperactivation: Analyze sperm movement patterns using a computer-assisted sperm analysis (CASA) system.
- Acrosome Reaction: Assess the acrosome status using a fluorescent lectin stain (e.g., PNA-FITC) and flow cytometry or fluorescence microscopy.
- Protein Tyrosine Phosphorylation: Analyze changes in protein phosphorylation patterns by Western blotting using an anti-phosphotyrosine antibody.
5. Data Analysis:
- Quantify the percentage of hyperactivated sperm, acrosome-reacted sperm, or the intensity of tyrosine phosphorylation.
- Compare the results from the this compound-treated groups to the vehicle control to determine the inhibitory effect on capacitation.
Visualizations
References
- 1. On-demand male contraception via acute inhibition of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TDI 11861 Supplier | CAS 2857049-72-8 | TDI11861 | Tocris Bioscience [tocris.com]
- 3. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. uni-bayreuth.de [uni-bayreuth.de]
- 8. lions-talk-science.org [lions-talk-science.org]
- 9. researchgate.net [researchgate.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: TDI-11861
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of TDI-11861 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1][2] It is soluble up to 100 mM in both DMSO and ethanol.[1] For in vitro studies, a stock solution can be prepared by dissolving this compound in DMSO.[2][3] It is recommended to use ultrasonic agitation to aid dissolution in DMSO.[3][4][5]
Q2: What are the recommended storage conditions for this compound?
A2: The storage conditions for this compound depend on whether it is in solid form or in solution.
-
Solid Form: As a solid, this compound is stable for at least four years when stored at -20°C.[2][6] It can also be stored at -20°C for 3 years or at 4°C for 2 years.[3]
-
In Solvent: Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the solid this compound in the solvent of choice, such as DMSO.[2] The solvent should be purged with an inert gas.[2] For example, to prepare a 50 mg/mL solution in DMSO, ultrasonic agitation may be necessary.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer. | Limited aqueous solubility of this compound. | While direct aqueous solubility data is not extensively published, its log D value of 2.89 suggests moderate lipophilicity.[7] When diluting a DMSO stock solution into an aqueous buffer, ensure the final DMSO concentration is kept low and compatible with your experimental system. If precipitation occurs, consider using a lower final concentration of this compound or incorporating a surfactant or co-solvent in your buffer, if your experimental design permits. |
| Loss of compound activity over time in an experiment. | Potential degradation of this compound in the experimental medium. | While specific degradation pathways are not detailed in the available literature, it is best practice to prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. If an experiment runs for an extended period, consider the stability of the compound under your specific experimental conditions (e.g., temperature, pH, light exposure). |
| Inconsistent experimental results. | Improper storage or handling of this compound. | Ensure that both the solid compound and stock solutions are stored at the recommended temperatures and for the specified durations.[2][3][4][6] Always use high-purity solvents for preparing solutions. |
Experimental Protocols
General Protocol for Assessing Compound Stability in Solution
While specific stability studies for this compound are not publicly available, researchers can assess its stability in their experimental solutions using a general protocol involving High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Dilute the stock solution into the desired experimental buffer or medium to the final working concentration.
-
Incubate the solution under the conditions to be tested (e.g., specific temperature, pH, light exposure).
-
Take aliquots of the solution at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analyze the aliquots by HPLC or LC-MS to determine the concentration of the parent compound (this compound).
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration at time 0.
Visualizations
This compound Handling and Storage Workflow
The following diagram outlines the recommended workflow for handling and storing this compound to ensure its stability and integrity for experimental use.
Caption: Workflow for handling and storing this compound.
Logical Diagram for Troubleshooting Stability Issues
This diagram provides a logical approach to troubleshooting potential stability issues with this compound during experimentation.
Caption: Troubleshooting logic for this compound stability.
References
- 1. rndsystems.com [rndsystems.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TDI-11861 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TDI-11861 in vivo. The following information is designed to address specific issues users might encounter during their experiments, with a focus on minimizing variability and ensuring reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Formulation and Administration
Q1: I am observing precipitation or inconsistent solubility when preparing this compound for oral gavage. What could be the cause and how can I resolve it?
A1: this compound has low aqueous solubility, which can lead to formulation challenges and variability in dosing.
Troubleshooting Steps:
-
Vehicle Selection: Due to its hydrophobic nature, this compound requires a co-solvent system for in vivo administration. A common starting point is a mixture of DMSO and a solubilizing agent like PEG300, further diluted in saline or water.
-
Sonication: After dissolving this compound in an organic solvent, use sonication to aid in its dispersion when adding the aqueous component.
-
Warming: Gently warming the formulation to 37°C can help improve solubility and reduce viscosity, making it easier to administer.
-
Fresh Preparation: Always prepare the formulation fresh before each experiment to minimize the risk of precipitation over time.
Recommended Formulation Protocol (Oral Gavage):
-
Dissolve the required amount of this compound in a minimal amount of DMSO.
-
Add a solubilizing agent such as PEG300 and vortex thoroughly.
-
Slowly add sterile saline or water to the desired final concentration while continuously vortexing or sonicating.
-
Visually inspect the solution for any particulates before administration.
Table 1: Example Formulation for this compound Oral Administration
| Component | Example Concentration | Purpose |
| This compound | 5 mg/mL | Active Pharmaceutical Ingredient |
| DMSO | 10% | Primary Solvent |
| PEG300 | 40% | Solubilizing Agent |
| Saline | 50% | Vehicle |
Q2: I am seeing high variability in the plasma concentrations of this compound between animals in the same cohort. What are the potential sources of this variability?
A2: High pharmacokinetic variability is a common challenge, especially with compounds that have low oral bioavailability like this compound.[1]
Potential Causes and Solutions:
-
Inconsistent Gavage Technique: Ensure all personnel are properly trained in oral gavage to minimize user-dependent variability. The gavage needle should be inserted gently and the formulation administered slowly and consistently.
-
Formulation Instability: If the compound is not fully solubilized or precipitates out of solution, the actual dose administered can vary. Refer to the formulation troubleshooting guide (Q1).
-
Food and Water Intake: Differences in food consumption can affect the absorption of orally administered compounds. Standardize the fasting period before dosing.
-
Animal Stress: Stress can alter gastrointestinal motility and blood flow, impacting drug absorption. Handle animals consistently and minimize stress before and during the experiment.
Experimental Workflow to Minimize Dosing Variability
Figure 1: Workflow to minimize variability in this compound administration.
Efficacy and Pharmacodynamics
Q3: The observed effect of this compound on sperm motility is not as pronounced or consistent as expected. What could be the reasons?
A3: Several factors can influence the in vivo efficacy of this compound on sperm motility.
Troubleshooting Steps:
-
Sub-therapeutic Dose: The low oral bioavailability of this compound (around 11% in mice) necessitates a sufficiently high dose to achieve therapeutic concentrations.[1] Consider performing a dose-response study to determine the optimal dose in your animal model.
-
Timing of Assessment: The contraceptive effect of this compound is rapid but also reversible.[2][3] Ensure that sperm motility is assessed within the expected window of efficacy (e.g., 30 minutes to 2.5 hours post-dose in mice).[3][4]
-
Sperm Collection and Handling: The method of sperm collection and the diluents used can impact motility measurements. Standardize the procedure for isolating sperm from the cauda epididymis and use a consistent, validated diluent.
-
In Vitro vs. In Vivo Correlation: Ensure that the in vitro assays used to characterize this compound are predictive of its in vivo activity.
Table 2: Pharmacokinetic Parameters of this compound in CD-1 Mice
| Route | Dose (mg/kg) | Cmax (µM) | Tmax (h) | Bioavailability (F%) |
| IV | 2 | 2.5 | - | - |
| PO | 10 | 0.45 | 0.25 | 11 |
| PO | 50 | 6.1 | 0.25 | - |
Data adapted from Miller M, et al. J Med Chem. 2022.[1]
Q4: I am observing variability in cAMP level measurements in sperm samples from treated animals. How can I improve the consistency of these measurements?
A4: Measurement of cyclic AMP (cAMP) can be sensitive to experimental conditions.
Potential Causes and Solutions:
-
Sample Lysis: Incomplete lysis of sperm cells will lead to an underestimation of intracellular cAMP levels. Ensure the lysis buffer and protocol are optimized for sperm.
-
Phosphodiesterase (PDE) Activity: PDEs rapidly degrade cAMP. Include a PDE inhibitor, such as IBMX, in your lysis buffer to prevent cAMP degradation.
-
Assay Sensitivity and Range: Use a cAMP assay kit with a sensitivity range appropriate for the expected cAMP concentrations in your samples. Perform a standard curve in every experiment.
-
Platelet Contamination: Platelets are a rich source of adenylyl cyclase and can contribute to background cAMP levels. Minimize platelet contamination during sample preparation.
Signaling Pathway of this compound Action
Figure 2: Simplified signaling pathway illustrating the mechanism of action of this compound.
Animal and Experimental Design
Q5: What are some key considerations in the experimental design to minimize inter-animal variability?
A5: A well-controlled experimental design is crucial for obtaining reproducible data.
Key Considerations:
-
Animal Characteristics: Use animals of the same strain, age, and weight range. House animals under standardized conditions (light-dark cycle, temperature, humidity).
-
Randomization and Blinding: Randomize animals into treatment groups to avoid bias. Where possible, blind the investigators to the treatment allocation during administration and data analysis.
-
Acclimatization: Allow animals to acclimatize to the facility and handling procedures for at least one week before starting the experiment.
-
Control Groups: Always include a vehicle control group that receives the same formulation without the active compound.
Logical Flow for Troubleshooting Inconsistent In Vivo Results
References
TDI-11861 selectivity against other adenylyl cyclases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TDI-11861, a potent and selective inhibitor of soluble adenylyl cyclase (sAC).
Frequently Asked Questions (FAQs)
Q1: How selective is this compound for soluble adenylyl cyclase (sAC) over transmembrane adenylyl cyclases (tmACs)?
A1: this compound is highly selective for sAC (ADCY10). Studies have shown that it has no appreciable activity against several isoforms of tmACs, including ADCY1, ADCY2, ADCY5, ADCY8, and ADCY9, at concentrations up to 10 μM[1]. This high degree of selectivity is a key feature of the compound.
Q2: What is the potency of this compound against sAC?
A2: this compound is a highly potent inhibitor of sAC. It has a biochemical half-maximal inhibitory concentration (IC50) of approximately 3 nM and a dissociation constant (Kd) of 1.4 nM.[2][3][4] In cellular assays, the IC50 for sAC-dependent cAMP accumulation is around 7 nM.[3]
Q3: Has the selectivity of this compound been evaluated against other protein targets?
A3: Yes, the selectivity of this compound has been extensively profiled. It has been tested against a panel of 322 kinases and 46 other relevant drug targets, including GPCRs, ion channels, and nuclear receptors, and showed no significant activity.[1]
Q4: My experiment to assess off-target effects on tmACs shows some inhibition. What could be the reason?
A4: While this compound is highly selective, experimental conditions can influence results. Ensure that the concentration of this compound used is appropriate and that the assay conditions are optimized. High concentrations of any compound can sometimes lead to non-specific effects. We recommend running appropriate vehicle controls and concentration-response curves. If the issue persists, consider the specific tmAC isoform and the assay format, as some detection methods can be prone to interference.
Q5: I am not observing the expected level of sAC inhibition in my cellular assay. What are the potential causes?
A5: Several factors could contribute to this:
-
Cell Permeability: While this compound has good permeability, differences in cell lines and culture conditions can affect compound uptake.
-
Compound Stability: Ensure the compound has been stored correctly and is not degraded. Prepare fresh dilutions for your experiments.
-
Assay Conditions: The levels of sAC activators, such as bicarbonate and calcium, in your assay medium can influence the apparent potency of the inhibitor.
-
Cellular sAC Expression: The level of sAC expression in your cell line can impact the observed inhibition.
Data Presentation
Table 1: Selectivity Profile of this compound
| Target | IC50 / Activity | Reference(s) |
| Soluble Adenylyl Cyclase (sAC/ADCY10) | ~3 nM | [2][3] |
| Transmembrane Adenylyl Cyclase 1 (ADCY1) | No significant activity at 10 µM | [1] |
| Transmembrane Adenylyl Cyclase 2 (ADCY2) | No significant activity at 10 µM | [1] |
| Transmembrane Adenylyl Cyclase 5 (ADCY5) | No significant activity at 10 µM | [1] |
| Transmembrane Adenylyl Cyclase 8 (ADCY8) | No significant activity at 10 µM | [1] |
| Transmembrane Adenylyl Cyclase 9 (ADCY9) | No significant activity at 10 µM | [1] |
| Kinase Panel (322 kinases) | No significant activity | [1] |
| Other Targets (46 GPCRs, ion channels, etc.) | No significant activity | [1] |
Experimental Protocols
Protocol 1: In Vitro Adenylyl Cyclase Activity Assay
This protocol is a generalized method for determining the enzymatic activity of adenylyl cyclases and assessing the inhibitory potential of compounds like this compound.
Materials:
-
Purified recombinant human sAC or tmAC isoforms
-
This compound
-
ATP (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2 and/or MnCl2)
-
Activators (as required, e.g., bicarbonate and Ca2+ for sAC, Forskolin for most tmACs)
-
cAMP detection kit (e.g., Lance, HTRF, or ELISA-based)
-
96-well or 384-well microplates
Procedure:
-
Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute into the assay buffer.
-
In a microplate, add the adenylyl cyclase enzyme to the assay buffer.
-
Add the diluted this compound or vehicle control to the wells containing the enzyme and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
If required for the specific AC isoform, add the appropriate activator.
-
Initiate the enzymatic reaction by adding ATP.
-
Incubate the reaction for a defined period (e.g., 15-60 minutes) at a controlled temperature (e.g., 30°C or 37°C).
-
Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding EDTA or a specific stop reagent).
-
Measure the amount of cAMP produced using the chosen detection method.
-
Plot the concentration of this compound against the adenylyl cyclase activity to determine the IC50 value.
Protocol 2: Jump Dilution Recovery Assay
This assay is used to assess the dissociation rate (off-rate) of an inhibitor from its target enzyme. A slow off-rate, as is the case for this compound, is indicative of a long residence time at the target.
Materials:
-
Purified recombinant human sAC
-
This compound
-
ATP
-
Assay Buffer
-
cAMP detection kit
Procedure:
-
Pre-incubate a concentrated solution of sAC (e.g., 5x the final assay concentration) with a concentration of this compound that is significantly above its IC50 (e.g., 10x IC50) for a sufficient time to reach binding equilibrium (e.g., 15 minutes).
-
Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into the standard adenylyl cyclase activity assay mixture containing ATP. This dilution reduces the concentration of the free inhibitor to a level well below its IC50, effectively preventing re-binding.
-
Initiate the measurement of cAMP production at various time points immediately following the dilution.
-
The rate of recovery of enzyme activity over time reflects the dissociation rate of the inhibitor from the enzyme.
-
Plot the enzyme activity versus time to determine the off-rate (koff) of the inhibitor.
Visualizations
References
- 1. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble adenylyl cyclase inhibitor this compound blocks sperm mobility on-demand | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
troubleshooting TDI-11861 delivery in animal models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using TDI-11861 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of soluble adenylyl cyclase (sAC).[1][2][3] sAC is a crucial enzyme for sperm motility and maturation.[4][5][6] By inhibiting sAC, this compound prevents the activation of sperm, rendering them unable to swim and fertilize an egg.[4] This mechanism is being explored for on-demand, non-hormonal male contraception.[2][7]
Q2: What are the key in vitro and in vivo activities of this compound?
A2: this compound demonstrates high potency in both biochemical and cellular assays. It has been shown to effectively block sperm capacitation and motility in vitro.[1][3] In animal models, specifically mice, a single oral or intraperitoneal dose has been shown to induce a temporary and reversible contraceptive effect.[2][5][8]
Q3: What is the recommended storage condition for this compound?
A3: For long-term storage, this compound should be stored at -20°C for up to one month or -80°C for up to six months.[8]
Q4: What are the reported solubility characteristics of this compound?
A4: this compound is soluble in DMSO (up to 100 mM) and ethanol (up to 100 mM).[1] However, its limited aqueous solubility has been noted as a challenge for chronic in vivo delivery.[9]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| Biochemical IC50 | 3.3 nM | [1][8] |
| Cellular IC50 | 5.5 nM | [1] |
| Cellular sAC-specific cAMP accumulation IC50 | 7 nM | [1] |
| Binding Affinity (Kd) | 1.4 nM | [1][8] |
Table 2: In Vivo Efficacy of this compound in Mice
| Dosage and Administration Route | Observed Effect | Duration of Effect | Reference |
| 50 mg/kg (single oral dose) | Blocked essential sperm functions | Up to 2.5 hours | [2] |
| 50 mg/kg (single injection) | 100% contraceptive effect | Up to 2.5 hours | [5] |
| 50 mg/kg (single injection) | 91% contraceptive effect | 3.5 hours | [5] |
| Single dose | Full fertility recovery | By 24 hours | [5][7] |
Troubleshooting Guide
Issue 1: Difficulty dissolving this compound for in vivo administration.
-
Question: I am having trouble preparing a stable and consistent formulation of this compound for my animal experiments. What can I do?
-
Answer: Due to the limited aqueous solubility of this compound, preparing a suitable vehicle for in vivo delivery can be challenging.[9]
-
Vehicle Selection: For oral gavage or intraperitoneal (IP) injection, consider using a vehicle system that can solubilize lipophilic compounds. A common approach is to first dissolve this compound in a small amount of an organic solvent like DMSO and then dilute it with a suitable aqueous vehicle such as a solution of polyethylene glycol (e.g., PEG400), propylene glycol, or a cyclodextrin-based formulation.
-
Sonication: After preparing the formulation, use a bath sonicator to aid in the dissolution and create a homogenous suspension.
-
Warming: Gently warming the vehicle (e.g., to 37°C) can sometimes improve solubility, but be cautious of potential compound degradation. Always check the stability of this compound at elevated temperatures.
-
Fresh Preparation: It is highly recommended to prepare the formulation fresh before each experiment to avoid precipitation and ensure consistent dosing.
-
Issue 2: Inconsistent or lack of efficacy in animal models.
-
Question: I am not observing the expected contraceptive effect in my animal model after administering this compound. What could be the reason?
-
Answer: Several factors could contribute to a lack of efficacy.
-
Formulation Issues: As mentioned above, poor solubility and precipitation of the compound can lead to inaccurate dosing. Ensure your formulation is homogenous and the compound is fully dissolved or in a stable suspension.
-
Route of Administration: The bioavailability of this compound may differ between oral gavage and IP injection. The original studies reported success with both methods.[2] If you are having issues with one route, consider trying the other.
-
Timing of Mating Studies: The contraceptive effect of this compound is rapid and transient. Mating studies in mice showed 100% efficacy when pairing occurred between 30 minutes and 2.5 hours post-dose.[2][7][10] Ensure your experimental window aligns with this timeframe.
-
Animal Strain and Metabolism: While the initial studies were conducted in CD-1 mice, metabolic differences in other strains could potentially alter the pharmacokinetic profile of this compound.
-
Issue 3: Concerns about potential off-target effects or toxicity.
-
Question: Are there any known off-target effects or toxicity associated with this compound in animal models?
-
Answer: The available studies in mice have reported a good safety and tolerability profile for this compound.[2] No adverse effects on animal behavior or mating were observed.[9][11] Furthermore, long-term administration did not result in any measured side effects on sperm function, fertility, or the physiology of other systems.[10] However, as with any experimental compound, it is crucial to monitor the animals closely for any signs of toxicity. If you observe any unexpected adverse events, consider performing a dose-response study to find the optimal therapeutic window with minimal side effects.
Experimental Protocols
Protocol: Preparation and Administration of this compound for Oral Gavage in Mice
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
-
Oral gavage needles
-
-
Vehicle Preparation (Example: 10% DMSO, 40% PEG400, 50% Saline):
-
In a sterile tube, combine the required volumes of DMSO, PEG400, and saline.
-
Vortex thoroughly to ensure a homogenous mixture.
-
-
This compound Formulation (for a 50 mg/kg dose in a 20g mouse, dosing volume 10 mL/kg):
-
Calculate the required amount of this compound. For a 20g mouse, the dose is 1 mg.
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the vehicle to achieve the desired final concentration (e.g., 5 mg/mL for a 10 mL/kg dosing volume).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Sonicate the tube in a bath sonicator for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure it is a homogenous suspension or solution.
-
-
Administration:
-
Administer the formulation to the mice via oral gavage using an appropriate gauge needle.
-
Ensure the formulation is well-mixed immediately before dosing each animal.
-
Visualizations
Caption: Signaling pathway of this compound in sperm.
Caption: General experimental workflow for in vivo evaluation.
Caption: Troubleshooting decision tree for in vivo experiments.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Soluble adenylyl cyclase inhibitor this compound blocks sperm mobility on-demand | BioWorld [bioworld.com]
- 3. TDI 11861 Supplier | CAS 2857049-72-8 | TDI11861 | Tocris Bioscience [tocris.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. uni-bayreuth.de [uni-bayreuth.de]
- 6. news-medical.net [news-medical.net]
- 7. sciencedaily.com [sciencedaily.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. On-demand male contraception via acute inhibition of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lions-talk-science.org [lions-talk-science.org]
- 11. Media Advisory: Researchers identify compounds that could lead to an on-demand, short-term contraceptive for men | NICHD - Eunice Kennedy Shriver National Institute of Child Health and Human Development [nichd.nih.gov]
Validation & Comparative
A Comparative Guide to sAC Inhibitors: TDI-11861 vs. TDI-10229
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two notable inhibitors of soluble adenylyl cyclase (sAC), TDI-11861 and TDI-10229. The information presented is intended to assist researchers in selecting the appropriate tool compound for their studies and to provide a comprehensive overview of their relative performance based on available experimental data.
Introduction
Soluble adenylyl cyclase (sAC), encoded by the ADCY10 gene, is a crucial intracellular source of the second messenger cyclic adenosine monophosphate (cAMP).[1] Unlike transmembrane adenylyl cyclases, sAC is activated by bicarbonate and calcium ions, playing a vital role in various physiological processes, including sperm motility and capacitation.[2][3] Consequently, sAC has emerged as a promising target for non-hormonal male contraception.[3] TDI-10229 was developed as a potent and orally bioavailable sAC inhibitor.[4][5] Building upon this scaffold, this compound was designed as a second-generation inhibitor with optimized properties.[1][6] This guide will dissect the efficacy, potency, and key physicochemical properties of these two compounds.
Mechanism of Action and Signaling Pathway
Both this compound and TDI-10229 are potent inhibitors of soluble adenylyl cyclase (sAC).[4][6] They exert their effects by binding to the enzyme and blocking its catalytic activity, thereby preventing the conversion of ATP to cAMP. This reduction in cAMP levels disrupts downstream signaling pathways that are dependent on this second messenger. A primary and well-studied consequence of sAC inhibition is the impairment of sperm motility, as cAMP is essential for the activation and capacitation of sperm.[2][7] By inhibiting sAC, these compounds effectively render sperm immotile, forming the basis of their contraceptive potential.[3]
Comparative Efficacy and Potency
This compound demonstrates significantly improved potency and efficacy compared to its predecessor, TDI-10229. This is evident across biochemical assays, cellular assays, and in vivo studies.
Quantitative Data Summary
| Parameter | This compound | TDI-10229 | Reference(s) |
| Biochemical IC50 | 3.3 nM | 195 nM | [4][6] |
| Cellular IC50 (4-4 cells) | 5.5 nM | 92 nM | |
| Binding Affinity (KD) | 1.4 nM | 176.0 nM | [6] |
| Residence Time (SPR) | 3181 s | 25 s | |
| In Vivo Efficacy (Mice) | 100% contraceptive effect at 2.5 hours post-injection. | Less effective in vivo, with sperm recovering bicarbonate-induced cAMP responsiveness after dilution. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Soluble Adenylyl Cyclase (sAC) Activity Assay
This assay quantifies the enzymatic activity of purified sAC in the presence of inhibitors.
Protocol:
-
Purified recombinant human sAC protein is incubated with varying concentrations of the test compound (this compound or TDI-10229) or vehicle (DMSO) for 15 minutes to allow for binding.
-
The enzymatic reaction is initiated by the addition of a reaction mixture containing ATP, MgCl₂, CaCl₂, and NaHCO₃.
-
The reaction is allowed to proceed for a defined period, during which sAC converts ATP to cAMP.
-
The amount of cAMP produced is quantified, typically using methods such as radioimmunoassay or enzyme-linked immunosorbent assay (ELISA).
-
IC50 values are determined by plotting the percent inhibition of sAC activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular cAMP Accumulation Assay
This assay measures the ability of the inhibitors to block sAC activity within a cellular context.
Protocol:
-
Human Embryonic Kidney (HEK) 293 cells stably overexpressing sAC (4-4 cells) are cultured in appropriate media.
-
Cells are pre-incubated with various concentrations of this compound or TDI-10229 for a short period.
-
The production of cAMP is then stimulated by adding a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), which prevents the degradation of cAMP.
-
After a defined stimulation period, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive ELISA or other sensitive detection methods.
-
Cellular IC50 values are calculated by plotting the inhibition of cAMP accumulation against the inhibitor concentration.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to determine the binding affinity (KD) and the association (kon) and dissociation (koff) rates of the inhibitors to sAC.
Protocol:
-
Purified sAC protein is immobilized on a sensor chip surface.
-
A solution containing the inhibitor (this compound or TDI-10229) at various concentrations is flowed over the sensor chip, allowing for association with the immobilized sAC.
-
The association of the inhibitor is monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
After the association phase, a buffer solution without the inhibitor is flowed over the chip to monitor the dissociation of the inhibitor from sAC.
-
The resulting sensorgrams are analyzed to determine the on-rate (kon), off-rate (koff), and the equilibrium dissociation constant (KD), where KD = koff/kon. A longer residence time (1/koff) indicates a slower dissociation rate.
Conclusion
The experimental data clearly indicate that this compound is a superior sAC inhibitor compared to TDI-10229 in terms of both potency and in vivo efficacy. Its significantly lower IC50 and KD values, coupled with a dramatically longer residence time, suggest a more durable and effective inhibition of sAC. These characteristics make this compound a more promising candidate for applications requiring sustained target engagement, such as the development of an on-demand male contraceptive. For researchers investigating the physiological roles of sAC, this compound represents a more potent and reliable tool for achieving robust inhibition of the enzyme.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2022232259A1 - Soluble adenylyl cyclase (sac) inhibitors and uses thereof - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Introduction [frontiersin.org]
- 6. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]
- 7. biorxiv.org [biorxiv.org]
A Comparative Analysis of TDI-11861 and Other Soluble Adenylyl Cyclase (sAC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the soluble adenylyl cyclase (sAC) inhibitor TDI-11861 with other notable sAC inhibitors. The information presented is based on available experimental data to assist researchers in evaluating its performance and potential applications, particularly in the context of non-hormonal contraception.
Introduction to Soluble Adenylyl Cyclase (sAC)
Soluble adenylyl cyclase (sAC), encoded by the ADCY10 gene, is a crucial enzyme in intracellular signaling. Unlike transmembrane adenylyl cyclases (tmACs), sAC is activated by bicarbonate and calcium ions and plays a vital role in various physiological processes, most notably sperm motility, capacitation, and the acrosome reaction, which are all essential for fertilization[1][2][3]. This makes sAC a promising target for the development of on-demand, non-hormonal male contraceptives[4][5].
Overview of sAC Inhibitors
Several sAC inhibitors have been developed over the years. Early inhibitors like KH7 and LRE1, while instrumental in initial studies, had limitations such as modest potency and off-target effects[6]. More recent drug discovery efforts have led to the development of more potent and specific inhibitors, including TDI-10229 and its successor, this compound[4][7]. This guide focuses on comparing this compound with its direct predecessor, TDI-10229, and another potent inhibitor, TDI-11891.
Quantitative Performance Comparison
The following tables summarize the key performance metrics of this compound in comparison to other sAC inhibitors based on various in vitro and cellular assays.
Table 1: In Vitro Potency and Cellular Activity
| Inhibitor | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| This compound | 3.3[7], 3[8] | 5.5[7], 7[8] |
| TDI-10229 | 160[7], 160[5] | 92[7], 102[5] |
| LRE1 | 7,800 | 14,100 |
Table 2: Binding Kinetics (Surface Plasmon Resonance - SPR)
| Inhibitor | K D (nM) | k on (10^5 M^-1 s^-1) | k off (10^-3 s^-1) | Residence Time (s) |
| This compound | 1.4[7] | 2.7[7] | 0.4[7] | 3181[7] |
| TDI-10229 | 175.6[7] | 2.4[7] | 39.8[7] | 25[7] |
Note: Residence time is calculated as 1/k off.
Table 3: Residence Time Comparison (Jump Dilution Assay)
| Inhibitor | Residence Time at 37°C (s) |
| This compound | 391[9] |
| TDI-11891 | 1116[9] |
| TDI-10229 | 8[9] |
Key Performance Advantages of this compound
This compound was developed as a second-generation sAC inhibitor with significant improvements over its predecessor, TDI-10229[7]. The data clearly indicates that this compound is a more potent inhibitor with a significantly longer residence time.
-
Potency: this compound exhibits approximately 50-fold greater potency in biochemical assays and around 15-fold greater potency in cellular assays compared to TDI-10229[8].
-
Binding Affinity and Residence Time: The enhanced potency of this compound is largely attributed to its remarkably slower dissociation rate (k off), resulting in a residence time that is over 100 times longer than that of TDI-10229 in SPR studies[7]. A longer residence time is a critical feature for an on-demand contraceptive, as it helps counteract the dilution effect that occurs upon ejaculation into the female reproductive tract[7][8].
-
In Vivo Efficacy: In preclinical mouse models, a single oral dose of this compound (50 mg/kg) was shown to induce a temporary contraceptive effect, blocking sperm motility and preventing pregnancy with 100% efficacy for up to 2.5 hours[4][10][11]. Full fertility was restored within 24 hours, demonstrating a reversible effect[4].
Signaling Pathway and Experimental Workflows
sAC Signaling Pathway in Sperm
Soluble adenylyl cyclase is a key regulator of sperm function. Upon activation by bicarbonate (HCO3-), sAC produces cyclic AMP (cAMP). This increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates a cascade of downstream proteins, leading to changes in ion flux, sperm motility, and capacitation—a series of physiological changes that sperm must undergo to be competent to fertilize an oocyte.
Caption: The sAC signaling cascade in sperm and the inhibitory action of this compound.
Experimental Workflow: Jump Dilution Assay
The jump dilution assay is a functional method to assess the residence time of an inhibitor on its target enzyme. It measures the rate of recovery of enzyme activity after a rapid dilution of the pre-formed enzyme-inhibitor complex.
Caption: Workflow of the jump dilution assay to determine inhibitor residence time.
Logical Comparison: this compound vs. TDI-10229
This diagram illustrates the key improvements of this compound over its predecessor.
Caption: Key advantages of this compound compared to TDI-10229.
Detailed Experimental Protocols
In Vitro sAC Biochemical Potency Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified sAC protein.
-
Protein: Recombinant purified human sAC protein (e.g., ~0.25 nM) is used[12][13].
-
Assay Buffer: The reaction is typically performed at 30°C in a buffer containing ATP (substrate), and divalent cations like Mg2+ and Ca2+ or Mn2+[5][13]. Bicarbonate (e.g., 40 mM) is included as the activator[5].
-
Procedure:
-
sAC protein is pre-incubated with varying concentrations of the inhibitor.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period (e.g., 30 minutes).
-
The amount of cAMP produced is quantified using methods like competitive ELISA or other immunoassays.
-
-
Data Analysis: The concentration of inhibitor that reduces sAC activity by 50% (IC50) is determined by fitting the dose-response data to a suitable model.
Cellular sAC Activity Assay
This assay assesses the inhibitor's ability to cross the cell membrane and inhibit sAC activity within a cellular context.
-
Cell Line: A cell line overexpressing sAC, such as rat 4-4 cells, is commonly used[7].
-
Procedure:
-
Cells are plated and allowed to adhere.
-
Cells are pre-incubated with various concentrations of the sAC inhibitor.
-
To measure cAMP accumulation primarily from sAC, phosphodiesterase (PDE) activity is blocked using a non-selective PDE inhibitor like 3-isobutyl-1-methylxanthine (IBMX)[12].
-
After a short incubation with IBMX (e.g., 5 minutes), the cells are lysed.
-
Intracellular cAMP levels are quantified.
-
-
Data Analysis: The cellular IC50 is calculated from the dose-response curve.
Surface Plasmon Resonance (SPR)
SPR is a biophysical technique used to measure the binding kinetics (on-rate and off-rate) and affinity of an inhibitor to its target protein in real-time.
-
Setup: Purified sAC protein is immobilized on a sensor chip surface[13].
-
Procedure:
-
A running buffer is flowed over the chip to establish a stable baseline.
-
Different concentrations of the inhibitor are injected and flow over the sAC-coated surface, allowing for association.
-
The inhibitor solution is replaced with the running buffer, and the dissociation of the inhibitor from the protein is monitored.
-
-
Data Analysis: The sensorgrams (plots of response units vs. time) are fitted to a binding model (e.g., 1:1 binding) to determine the association rate constant (k on), the dissociation rate constant (k off), and the equilibrium dissociation constant (K D)[13]. The residence time is calculated as the reciprocal of the off-rate (1/k off).
Jump Dilution Adenylyl Cyclase Assay
This functional assay provides an alternative to SPR for determining the residence time of an inhibitor.
-
Procedure:
-
Pre-incubation: A high concentration of sAC protein (e.g., 25 nM) is pre-incubated with the inhibitor at a concentration typically 10-fold above its IC50 to ensure most of the enzyme is bound[12].
-
Jump Dilution: The enzyme-inhibitor complex is rapidly diluted (e.g., 100-fold) into an assay buffer containing the substrate (ATP). This dilution reduces the free inhibitor concentration to a level well below its IC50 (e.g., 0.1x IC50)[12].
-
Activity Measurement: The production of cAMP is measured at multiple time points following the dilution.
-
-
Data Analysis: The rate at which the enzyme activity recovers is proportional to the inhibitor's dissociation rate (k off). A slow recovery indicates a long residence time.
Conclusion
This compound represents a significant advancement in the development of soluble adenylyl cyclase inhibitors. Its high potency, slow dissociation rate, and long residence time are key attributes that make it a superior candidate for applications requiring sustained target engagement, such as on-demand male contraception[3][7][8]. The experimental data consistently demonstrates its improved pharmacological profile compared to its predecessor, TDI-10229. This guide provides the foundational data and methodologies for researchers to understand and further investigate the potential of this compound and other sAC inhibitors in their respective fields.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Soluble adenylyl cyclase inhibition prevents human sperm functions essential for fertilization. | LevBuck Laboratory [levbucklab.weill.cornell.edu]
- 3. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates. | LevBuck Laboratory [levbucklab.weill.cornell.edu]
- 4. uni-bayreuth.de [uni-bayreuth.de]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Strategies to safely target widely expressed soluble adenylyl cyclase for contraception [frontiersin.org]
- 7. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On-demand male contraception via acute inhibition of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Soluble adenylyl cyclase inhibitor this compound blocks sperm mobility on-demand | BioWorld [bioworld.com]
- 12. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]
Validating the Efficacy of sAC Inhibitor TDI-11861 through Genetic Knockout Models: A Comparative Analysis
A deep dive into the experimental data that confirms the on-target effect of TDI-11861, a potent inhibitor of soluble adenylyl cyclase (sAC), by mirroring the phenotype of sAC knockout mice. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by quantitative data, detailed experimental protocols, and illustrative pathway diagrams.
The development of targeted therapeutics relies on rigorous validation of a drug's mechanism of action. For this compound, a promising non-hormonal male contraceptive candidate, the gold standard for validation is the direct comparison of its pharmacological effects with the genetic knockout of its target, soluble adenylyl cyclase (sAC). This guide synthesizes the available experimental data to demonstrate that acute inhibition of sAC by this compound in wild-type animals effectively phenocopies the sterile phenotype observed in sAC knockout mice, confirming its specific on-target activity.
Quantitative Comparison of this compound Effects and sAC Knockout Phenotype
The primary validation of this compound's on-target effect comes from the striking similarity in the sperm motility phenotype between wild-type mice treated with the inhibitor and mice with a genetic deletion of the sAC gene (ADCY10). Both scenarios result in male infertility due to the inability of sperm to become motile.[1][2][3][4][5] The following table summarizes the key quantitative and qualitative comparisons.
| Parameter | Wild-Type Mice | Wild-Type Mice + this compound | sAC Knockout (KO) Mice | Citation |
| Fertility | Fertile | Temporarily Infertile | Sterile | [1][2][4] |
| Sperm Motility | Progressively motile | Immotile, showing only vibratory movements | Immotile, showing only vibratory movements | [1][2][4] |
| Intracellular cAMP Levels in Sperm | Basal levels, increase upon stimulation | Significantly reduced, bicarbonate-induced increase is blocked | Significantly reduced | [1][4][6] |
| Response to Exogenous cAMP Analogs | No significant effect on motility | Motility is rescued | Motility is rescued | [2] |
| Mating Behavior | Normal | Normal | Normal | [4] |
Experimental Protocols
The validation of this compound's effect relies on a combination of in vivo and in vitro experiments. Below are the generalized methodologies for the key experiments cited in this guide.
Animal Models and Drug Administration
-
Animal Models: Studies typically utilize adult male mice of a wild-type strain (e.g., C57BL/6) and a corresponding sAC knockout (Adcy10-/-) strain on the same genetic background.
-
This compound Administration: For in vivo studies, this compound is administered to wild-type mice, often via oral gavage or intraperitoneal (i.p.) injection. A typical dose for inducing temporary infertility in mice is 50 mg/kg.[4][6][7] Vehicle-treated animals serve as controls.
Sperm Motility Analysis
-
Sperm Collection: Sperm are collected from the cauda epididymis or, for post-coital studies, from the uterus of mated females.
-
Computer-Assisted Sperm Analysis (CASA): Sperm motility is quantified using a CASA system. Key parameters measured include the percentage of motile sperm, progressive motility, and curvilinear velocity (VCL).
-
In Vitro Rescue Experiments: To confirm that the motility defect is due to a lack of cAMP, immotile sperm from sAC knockout mice or this compound-treated mice are incubated with cell-permeable cAMP analogs (e.g., 8-Br-cAMP or db-cAMP) and a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[2]
Intracellular cAMP Measurement
-
Sample Preparation: Sperm are collected and incubated under capacitating (high bicarbonate) and non-capacitating conditions.
-
cAMP Assay: Intracellular cAMP levels are measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits or other sensitive immunoassays.
Signaling Pathways and Experimental Logic
The following diagrams illustrate the sAC signaling pathway essential for sperm motility and the experimental logic used to validate the on-target effect of this compound.
Caption: The sAC signaling cascade in sperm, initiated by bicarbonate.
Caption: Experimental logic for validating this compound's on-target effect.
Conclusion
The convergence of evidence from studies on sAC knockout mice and wild-type mice treated with this compound provides a robust validation of the inhibitor's on-target effect. The pharmacological inhibition of sAC with this compound precisely mimics the genetic ablation of the enzyme, leading to a reversible, infertile phenotype characterized by immotile sperm. This strong correlation underscores the specificity of this compound for sAC and solidifies its potential as a viable non-hormonal male contraceptive. The detailed experimental protocols and clear understanding of the underlying signaling pathway provide a solid foundation for further research and development in this promising area of reproductive health.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclic AMP Rescue of Motility in Sperm Devoid of Soluble Adenylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lions-talk-science.org [lions-talk-science.org]
- 4. On-demand male contraception via acute inhibition of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Soluble adenylyl cyclase inhibitor this compound blocks sperm mobility on-demand | BioWorld [bioworld.com]
Restoring Cellular Function: A Comparative Guide to cAMP Analog Rescue of TDI-11861 Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to rescue the cellular effects of TDI-11861, a potent inhibitor of soluble adenylyl cyclase (sAC), using cyclic AMP (cAMP) analogs. The data presented herein offers valuable insights for researchers studying sAC signaling pathways and for professionals in drug development exploring sAC as a therapeutic target.
This compound is a promising non-hormonal male contraceptive candidate that effectively reduces sperm motility and capacitation by inhibiting the production of the second messenger cAMP.[1][2] Understanding the reversibility of these effects is crucial for its development and for dissecting the downstream consequences of sAC inhibition. This guide focuses on rescue experiments where exogenous, cell-permeable cAMP analogs are used to bypass the this compound-induced blockade and restore normal cellular function, particularly in sperm.
Comparative Efficacy of cAMP Analogs in Rescuing Sperm Motility
The primary effect of this compound on sperm is the suppression of motility, which is a direct consequence of reduced intracellular cAMP levels. Rescue experiments have demonstrated that this effect is reversible upon the introduction of cell-permeable cAMP analogs. The two most commonly used analogs in these studies are 8-Bromo-cAMP (8Br-cAMP) and Dibutyryl-cAMP (db-cAMP).
8Br-cAMP has been shown to be more potent in restoring motility to sperm treated with this compound compared to db-cAMP, particularly in the absence of a phosphodiesterase (PDE) inhibitor.[3] This is attributed to the greater intracellular stability of 8Br-cAMP.[3] The inclusion of a broad-spectrum PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), enhances the efficacy of both analogs by preventing the degradation of cAMP.
Below is a summary of the dose-dependent rescue of progressive motility in this compound-treated mouse sperm by 8Br-cAMP in the presence of IBMX.
| 8Br-cAMP Concentration | Progressive Motility (%) in this compound Treated Sperm (mean ± SEM) |
| 0 µM | ~0% |
| 10 µM | ~15% |
| 100 µM | ~35% |
| 1 mM | ~50% |
| Vehicle Control (no this compound) | ~55% |
Data adapted from publicly available research demonstrating the dose-dependent recovery of motility.[4]
Rescue of Other sAC-Dependent Sperm Functions
Beyond motility, this compound inhibits other critical sperm functions necessary for fertilization, such as capacitation and the acrosome reaction. These processes are also cAMP-dependent and can be rescued by the addition of cAMP analogs. For instance, the block of the acrosome reaction in both mouse and human sperm by sAC inhibitors can be reversed by the application of db-cAMP in combination with IBMX.[5][6]
Comparison with Other sAC Inhibitors
The rescue of sAC inhibition by cAMP analogs is not unique to this compound. Similar rescue experiments have been successfully performed with other sAC inhibitors, demonstrating a conserved mechanism of action and a direct link between sAC activity, cAMP levels, and sperm function.
| sAC Inhibitor | Key Features | cAMP Analog Rescue |
| This compound | High potency and long residence time.[5] | Motility and acrosome reaction rescued by 8Br-cAMP and db-cAMP.[4][5] |
| TDI-10229 | Lower potency and shorter residence time compared to this compound.[5] | Effects on capacitation-induced PKA activation rescued by db-cAMP.[7] |
| KH7 | An early, less potent sAC inhibitor. | Inhibition of capacitation and motility can be rescued by db-cAMP.[8][9] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the relevant signaling pathway, the mechanism of this compound inhibition, the rescue by cAMP analogs, and a typical experimental workflow.
Caption: sAC signaling pathway and this compound inhibition.
Caption: Workflow for a cAMP analog rescue experiment.
Caption: Logical flow of this compound's effect and cAMP rescue.
Experimental Protocols
Sperm Motility Rescue Assay
-
Sperm Isolation: Cauda epididymal sperm are isolated from mice into a non-capacitating medium (e.g., TYH medium).
-
Inhibitor Treatment: Sperm are incubated with this compound at a concentration known to inhibit motility (e.g., 10 µM) for a specified duration (e.g., 30 minutes). A vehicle control group (e.g., DMSO) is run in parallel.
-
Rescue Treatment: The this compound-treated sperm are then incubated with varying concentrations of a cell-permeable cAMP analog (e.g., 0-1 mM 8Br-cAMP) in the presence of a PDE inhibitor (e.g., 0.5 mM IBMX).
-
Motility Analysis: Sperm motility is assessed using a Computer-Assisted Sperm Analysis (CASA) system. Key parameters to measure include the percentage of motile sperm and the percentage of progressively motile sperm.
Acrosome Reaction Rescue Assay
-
Sperm Capacitation: Sperm are incubated in a capacitating medium containing bicarbonate and serum albumin for a sufficient time to induce capacitation (e.g., 90 minutes for mouse sperm).
-
Inhibitor Treatment: this compound is added to the capacitating medium to block the acrosome reaction.
-
Induction of Acrosome Reaction: The acrosome reaction is induced using a physiological inducer (e.g., progesterone for human sperm) or a calcium ionophore.
-
Rescue Treatment: A cell-permeable cAMP analog (e.g., 5 mM db-cAMP) and a PDE inhibitor (e.g., 500 µM IBMX) are added to a subset of the this compound-treated sperm to assess rescue.[5]
-
Staining and Analysis: The acrosomal status of the sperm is determined by staining with a fluorescent lectin (e.g., FITC-PNA) and visualized using fluorescence microscopy. The percentage of acrosome-reacted sperm is quantified.[10]
References
- 1. Updating the Mechanism of Bicarbonate (HCO3-) Activation of Soluble Adenylyl Cyclase (sAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On-demand male contraception via acute inhibition of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Computer-Aided Sperm Analysis (CASA) of sperm motility and hyperactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. indianfarmer.net [indianfarmer.net]
- 7. Soluble adenylyl cyclase inhibition prevents human sperm functions essential for fertilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Central role of soluble adenylyl cyclase and cAMP in sperm physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The “Soluble” Adenylyl Cyclase in Sperm Mediates Multiple Signaling Events Required for Fertilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
Comparison of TDI-11861 and Hormonal Male Contraceptives: A Guide for Researchers
The landscape of male contraception is undergoing a significant transformation, moving beyond traditional methods toward novel, reversible pharmacological agents. Two distinct strategies are at the forefront of this research: the non-hormonal, on-demand approach exemplified by the soluble adenylyl cyclase (sAC) inhibitor TDI-11861, and various hormonal methods designed to suppress sperm production. This guide provides an objective comparison of these approaches, presenting key experimental data, methodologies, and signaling pathways to inform researchers, scientists, and drug development professionals.
Quantitative Data Comparison
The following table summarizes the key characteristics and performance metrics of this compound compared to leading hormonal male contraceptive candidates.
| Feature | This compound (Non-Hormonal) | Hormonal Contraceptives (e.g., DMAU, 11β-MNTDC, NES/T Gel) |
| Primary Target | Soluble Adenylyl Cyclase (sAC) enzyme in sperm[1][2][3] | Hypothalamic-Pituitary-Gonadal (HPG) axis (GnRH, LH, FSH)[4][5] |
| Mechanism of Action | Inhibits sAC, preventing cAMP production necessary for sperm motility and capacitation[1][2][6]. Renders sperm immotile. | Exogenous androgens +/- progestins suppress gonadotropin secretion, leading to reduced intratesticular testosterone and cessation of spermatogenesis[4][5][7]. |
| Mode of Administration | Oral, on-demand pill[8][9] | Daily oral pills (DMAU, 11β-MNTDC), daily transdermal gel (NES/T), or long-acting injections[10][11][12][13]. |
| Onset of Action | Rapid. Contraceptive effect observed within 30 minutes to 2.5 hours in preclinical models[9][14][15]. | Slow. Requires 60-90 days of consistent use to suppress sperm count to contraceptive levels (≤1 million/mL)[16][17]. |
| Reversibility | Rapid. Fertility is restored within 24 hours in preclinical models[3][14][15]. | Slower. Sperm concentration typically recovers to fertile levels within 3-4 months after cessation[18]. |
| Efficacy Data | Preclinical (Mice): 100% effective in preventing pregnancy for up to 2.5 hours after a single oral dose in 52 mating attempts[9][14][15]. Efficacy drops to 91% at 3.5 hours[14][19]. | Clinical (Humans): High efficacy demonstrated in trials, comparable to female hormonal methods[4][7][20]. The target is suppression to ≤1 million sperm/mL[4][11]. The NES/T gel suppressed sperm to this level in ~89% of participants[21]. |
| Reported Side Effects | Preclinical (Mice): No adverse effects on mating behavior or overall health observed in short-term studies[8][15][19]. Human data is not yet available. | Clinical (Humans): Mood changes, acne, weight gain, changes in libido, and slight suppression of HDL cholesterol are commonly reported[4][22][23][24]. |
| Development Stage | Preclinical[11][14] | Phase I, II, and III Clinical Trials for various formulations[10][12]. |
Signaling Pathways and Mechanisms
The fundamental difference between this compound and hormonal contraceptives lies in their biological targets and the pathways they disrupt.
This compound: Direct Inhibition of Sperm Motility
This compound is a potent and selective inhibitor of soluble adenylyl cyclase (sAC), an enzyme essential for sperm function[8][9]. Upon ejaculation, bicarbonate in the seminal fluid activates sAC, leading to a rapid increase in cyclic AMP (cAMP)[2][25][26]. This cAMP surge is the critical trigger for sperm motility and capacitation—the final maturation steps required for fertilization[2][26]. By inhibiting sAC, this compound prevents this cAMP increase, leaving sperm unable to swim[1][6][19]. This mechanism provides an "on-demand" contraceptive effect that acts directly on the sperm.
Hormonal Contraceptives: Systemic Suppression of Spermatogenesis
Hormonal methods utilize synthetic androgens, often combined with a progestin, to disrupt the Hypothalamic-Pituitary-Gonadal (HPG) axis[4]. These exogenous hormones provide negative feedback to the hypothalamus and pituitary gland, suppressing the release of Gonadotropin-Releasing Hormone (GnRH), Luteinizing Hormone (LH), and Follicle-Stimulating Hormone (FSH)[4][5]. The reduction in LH and FSH levels leads to a dramatic decrease in intratesticular testosterone, which is essential for spermatogenesis[7]. This effectively halts the production of new sperm, a process that takes weeks to achieve a contraceptive state[17].
Experimental Protocols
Detailed methodologies are crucial for evaluating and comparing contraceptive candidates. Below are representative protocols for key experiments.
Protocol 1: Preclinical Contraceptive Efficacy of this compound in Mice
This protocol is based on the mating studies conducted to evaluate the on-demand contraceptive effect of this compound[9][15].
Objective: To determine the in vivo efficacy of a single oral dose of this compound in preventing pregnancy in female mice after mating with treated males.
Methodology:
-
Animal Model: Sexually mature male and female mice (e.g., C57BL/6 strain).
-
Drug Administration: Male mice are administered a single oral dose of this compound (e.g., 50 mg/kg) or a vehicle control[8][9].
-
Mating: At a specified time point post-administration (e.g., 30 minutes to 2.5 hours), each treated male is paired with a receptive female mouse[9]. Mating behavior is observed and recorded.
-
Efficacy Assessment: Females are separated from males after mating. The number of pregnancies is determined by monitoring for signs of pregnancy and confirmed by litter birth.
-
Data Analysis: The pregnancy rate in the this compound group is compared to the vehicle control group. A 0% pregnancy rate in the treatment group versus a typical rate (e.g., ~30%) in the control group indicates 100% contraceptive efficacy during the tested window[9][15].
-
Reversibility: To assess reversibility, the same males are re-paired with new females at later time points (e.g., 24 hours post-dose) to confirm the return of fertility[3].
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Male contraceptive disables sperm | National Institutes of Health (NIH) [nih.gov]
- 4. Male Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethandrolone, a Potential Male Contraceptive Pill, is Primarily Metabolized by the Highly Polymorphic UDP-Glucuronosyltransferase 2B17 Enzyme in Human Intestine and Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Hormonal male contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Soluble adenylyl cyclase inhibitor this compound blocks sperm mobility on-demand | BioWorld [bioworld.com]
- 10. ctiexchange.org [ctiexchange.org]
- 11. oxsci.org [oxsci.org]
- 12. Male contraception: narrative review of ongoing research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. endocrine.org [endocrine.org]
- 14. uni-bayreuth.de [uni-bayreuth.de]
- 15. On-Demand Male Contraceptive Shows Promise in Preclinical Study | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 16. 11-Beta-MNTDC: âThe Pillâ for Men [webmd.com]
- 17. Reversible Contraception in Males: An Obtainable Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sciencedaily.com [sciencedaily.com]
- 19. lions-talk-science.org [lions-talk-science.org]
- 20. Hormonal Approaches to Male contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A New Combination of Testosterone and Nestorone Transdermal Gels for Male Hormonal Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Male Birth Control: 8 Options in the Pipeline [webmd.com]
- 23. Men Aren't Happy With Birth Control Side Effects | TIME [time.com]
- 24. Daily Oral Administration of the Novel Androgen 11β-MNTDC Markedly Suppresses Serum Gonadotropins in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The “Soluble” Adenylyl Cyclase in Sperm Mediates Multiple Signaling Events Required for Fertilization - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Central role of soluble adenylyl cyclase and cAMP in sperm physiology - PMC [pmc.ncbi.nlm.nih.gov]
On-Demand Male Contraception: A Head-to-Head Comparison of TDI-11861 and Other Novel Non-Hormonal Agents
For Immediate Release
A new era in contraception is dawning, with significant advancements in the development of non-hormonal options for men. This guide provides a comprehensive comparison of TDI-11861, a promising on-demand male contraceptive, with other notable non-hormonal candidates in the pipeline: YCT-529, CDD-2807, and a GSK3α inhibitor, BRD0705. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of preclinical data, mechanisms of action, and experimental protocols to facilitate informed evaluation and future research.
Executive Summary
This compound distinguishes itself as a potent, reversible, and rapid-acting soluble adenylyl cyclase (sAC) inhibitor with on-demand potential.[1][2] Preclinical studies in mice have demonstrated 100% contraceptive efficacy within 2.5 hours of a single dose, with fertility fully restored within 24 hours.[2] In contrast, other promising non-hormonal agents like YCT-529 (a RARα antagonist), CDD-2807 (an STK33 inhibitor), and BRD0705 (a GSK3α inhibitor) primarily focus on disrupting spermatogenesis or sperm maturation, requiring a longer duration of treatment to achieve contraception and a more extended period for reversal.[3][4][5][6][7] This guide will delve into the quantitative preclinical data, detailed experimental methodologies, and the distinct signaling pathways targeted by each of these innovative contraceptive agents.
Data Presentation: Head-to-Head Comparison
| Feature | This compound | YCT-529 | CDD-2807 | BRD0705 (GSK3α Inhibitor) |
| Target | Soluble Adenylyl Cyclase (sAC) | Retinoic Acid Receptor alpha (RARα) | Serine/Threonine Kinase 33 (STK33) | Glycogen Synthase Kinase 3α (GSK3α) |
| Mechanism of Action | Inhibits sperm motility and capacitation | Blocks spermatogenesis by interfering with Vitamin A signaling | Reduces sperm count and motility | Impairs epididymal sperm maturation |
| Administration Route | Oral / Intraperitoneal (in mice) | Oral | Intraperitoneal (in mice) | Intraperitoneal (in mice) |
| Onset of Contraception | Within 30 minutes to 2.5 hours[8] | ~4 weeks (mice)[9]; ~2 weeks (primates)[3][9] | ~21 days (mice)[7] | 1 week (mice)[4] |
| Efficacy | 100% pregnancy prevention (up to 2.5h in mice)[2] | 99% effective in preventing pregnancies (mice)[5] | Significant reduction in fertility, with some dosages leading to no litters (mice)[7] | Complete infertility (mice)[4] |
| Reversibility | Fully reversible within 24 hours[2] | ~6 weeks (mice)[5][9]; 10-15 weeks (primates)[3][5][9] | Fertility restored after ~53 days off the drug (mice)[7] | Fertility regained within 6 weeks post-treatment (mice)[4] |
| Reported Side Effects (Preclinical) | No observable side effects in mice[2] | No significant side effects reported in mice or primates[3][9] | No signs of toxicity, no accumulation in the brain, no alteration in testis size (mice)[7][10][11] | Not explicitly detailed, but the study notes that the altered sperm phenotypes returned to normal after recovery.[4] |
| Key Advantage | On-demand, rapid action | Oral administration, high efficacy | Targets a genetically validated contraceptive target | Targets a "male fertility kinase" |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental designs, the following diagrams have been generated using Graphviz.
Signaling Pathways
Experimental Workflows
Experimental Protocols
In Vivo Mouse Fertility Studies
A generalized protocol for assessing the contraceptive efficacy of the compounds in male mice is as follows:
-
Animal Models: Sexually mature male mice (e.g., C57BL/6 or CD1 strains, 8-12 weeks old) are used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration:
-
This compound: Administered as a single intraperitoneal (IP) injection at a specified dose (e.g., 50 mg/kg) at various time points before mating.[2]
-
YCT-529: Administered orally once daily for a specified duration (e.g., 4 weeks).[9]
-
CDD-2807: Administered via IP injection twice daily (e.g., 15 mg/kg) or once daily (e.g., 50 mg/kg) for 21 days.[6]
-
BRD0705: Administered via daily IP injections (e.g., 20 mg/kg) for one week.[4]
-
-
Mating Trials:
-
Following drug administration, each male mouse is cohabited with one or two proven fertile female mice.
-
For on-demand contraceptives like this compound, mating occurs within a specific window post-injection (e.g., 30 minutes to 2.5 hours).
-
For longer-acting agents, cohabitation may begin after the treatment period.
-
-
Fertility Assessment:
-
Female mice are monitored for signs of pregnancy (e.g., vaginal plug, weight gain).
-
The number of pregnant females and the number of pups per litter are recorded.
-
Contraceptive efficacy is calculated as the percentage reduction in pregnancies in the treated group compared to a vehicle-treated control group.
-
-
Reversibility Studies:
-
After the treatment period, the drug is withdrawn, and the male mice are re-paired with new fertile females at various time points.
-
Fertility is monitored until it returns to baseline levels.
-
Computer-Assisted Sperm Analysis (CASA)
This protocol outlines the general steps for quantitative analysis of sperm motility:
-
Sperm Collection: Sperm are collected from the cauda epididymis of treated and control male mice.
-
Sample Preparation: The collected sperm are diluted in a suitable buffer (e.g., Human Tubal Fluid medium) to an optimal concentration for analysis.
-
Analysis:
-
A sample of the sperm suspension is loaded into a specialized counting chamber (e.g., a Makler chamber).
-
The chamber is placed on the heated stage of a microscope equipped with a CASA system.
-
The software captures a series of images in rapid succession to track the movement of individual sperm heads.
-
-
Data Acquisition: The CASA system calculates various sperm motility parameters, including:
-
Total Motility: The percentage of sperm that are motile.
-
Progressive Motility: The percentage of sperm moving in a forward direction.
-
Curvilinear Velocity (VCL): The total distance traveled by a sperm head divided by the time elapsed.
-
Straight-Line Velocity (VSL): The straight-line distance from the beginning to the end of the sperm track divided by the time elapsed.
-
Average Path Velocity (VAP): The average velocity of the sperm head along its average path.
-
cAMP Immunoassay
This protocol is specific to assessing the mechanism of action of sAC inhibitors like this compound:
-
Sperm Preparation: Sperm are collected and capacitated in vitro in a buffer containing bicarbonate to stimulate sAC activity.
-
Treatment: Sperm are incubated with varying concentrations of the sAC inhibitor (e.g., this compound) or a vehicle control.
-
cAMP Extraction: Intracellular cAMP is extracted from the sperm using a lysis buffer.
-
Immunoassay:
-
The extracted cAMP is measured using a competitive enzyme-linked immunosorbent assay (ELISA) or other immunoassay formats.
-
In this assay, the cAMP from the sample competes with a labeled cAMP conjugate for binding to a limited number of anti-cAMP antibody binding sites.
-
The amount of labeled cAMP bound is inversely proportional to the amount of cAMP in the sample.
-
-
Data Analysis: A standard curve is generated using known concentrations of cAMP, and the concentration of cAMP in the sperm samples is determined by interpolating from this curve.
Conclusion
The field of non-hormonal male contraception is experiencing a period of rapid innovation. This compound stands out for its potential as an on-demand, "male pill" with a rapid onset and short duration of action. Other promising candidates like YCT-529, CDD-2807, and GSK3α inhibitors offer alternative mechanisms that target different stages of sperm development and function. The preclinical data presented in this guide highlight the significant progress being made and provide a foundation for further research and development. As these and other novel agents advance through the clinical trial pipeline, the prospect of a safe, effective, and reversible non-hormonal contraceptive for men moves closer to becoming a reality.
References
- 1. Reaction to a study showing the efficacy of a male oral contraceptive in mice [sciencemediacentre.es]
- 2. Sperm-Slowing Male Contraceptive Reversibly Inhibits Mouse Fertility | Technology Networks [technologynetworks.com]
- 3. Preclinical data support potential of YCT-529 for reversible male contraception | BioWorld [bioworld.com]
- 4. A non-hormonal reversible contraceptive targeting GSK3α, a protein kinase, essential for epididymal sperm maturation. | Broad Institute [broadinstitute.org]
- 5. First Hormone-Free Male Birth Control Pill Shows 99% Efficacy in Preclinical Studies [trial.medpath.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. sciencealert.com [sciencealert.com]
- 8. sciencedaily.com [sciencedaily.com]
- 9. Targeting the retinoid signaling pathway with YCT-529 for effective and reversible oral contraception in mice and primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciencedaily.com [sciencedaily.com]
- 11. Male birth control: Scientists develop a "reversible" pill for men - Earth.com [earth.com]
Control Experiments for In Vitro Studies of TDI-11861: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of essential control experiments for in vitro studies of TDI-11861, a potent and specific inhibitor of soluble adenylyl cyclase (sAC). By incorporating these controls, researchers can ensure the rigor and reproducibility of their findings. This document outlines experimental protocols, presents comparative data with a predecessor compound, and visualizes key pathways and workflows.
Introduction to this compound and the Importance of Controls
This compound is a second-generation, non-hormonal small molecule inhibitor of soluble adenylyl cyclase (sAC), an enzyme crucial for sperm motility and capacitation.[1][2][3] It is being investigated as a potential on-demand male contraceptive.[1][4] this compound demonstrates significantly improved potency and a longer residence time on the sAC protein compared to its predecessor, TDI-10229.[5][6]
Signaling Pathway of sAC in Sperm Capacitation
The activation of sAC by bicarbonate (HCO3-) is a critical step in the signaling cascade that leads to sperm capacitation, the process by which sperm become competent to fertilize an egg. This pathway involves the production of cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA) and downstream effectors, ultimately leading to changes in sperm motility and the acrosome reaction. This compound acts by blocking the production of cAMP.
Key In Vitro Assays and Recommended Controls
This section details essential in vitro assays for characterizing this compound and the corresponding control experiments.
Biochemical Assay: In Vitro Adenylyl Cyclase Activity
This assay directly measures the enzymatic activity of purified sAC and the inhibitory effect of this compound.
Experimental Protocol: Purified human sAC protein is incubated with ATP (the substrate), and cofactors (Mg2+ and Ca2+), in the presence of bicarbonate to stimulate activity. The conversion of radiolabeled [α-³²P]ATP to [³²P]cAMP is quantified.[7][8][9]
-
Negative Control: A vehicle control, typically DMSO, is used to determine the baseline sAC activity without any inhibitor. This ensures that the solvent used to dissolve this compound does not affect the enzyme's function.
-
Positive Control: The assay is run in the presence of a known sAC activator, bicarbonate (e.g., 40 mM NaHCO₃), to ensure the enzyme is active and responsive.[7][8]
-
Comparative Control: The activity of this compound is compared to its predecessor, TDI-10229, to demonstrate improved potency.[5][10]
Data Presentation:
| Compound | Biochemical IC₅₀ (nM) |
| This compound | 3[5][10] |
| TDI-10229 | 160[5][10] |
| Vehicle (DMSO) | No inhibition |
Cellular Assay: cAMP Accumulation
This assay measures the effect of this compound on cAMP levels within a cellular context, often using sAC-overexpressing cells or sperm cells.
Experimental Protocol: Cells are pre-incubated with the inhibitor, followed by stimulation to induce cAMP production. For instance, sAC-overexpressing 4-4 cells can be treated with a phosphodiesterase inhibitor like IBMX to allow for cAMP accumulation, which is then measured.[10][11] In sperm, capacitating conditions including bicarbonate are used to stimulate cAMP.[5]
-
Negative Control: A vehicle control (DMSO) is used to establish the baseline of cAMP accumulation in stimulated cells.
-
Positive Control: Cells are stimulated (e.g., with bicarbonate for sperm, or grown in media containing serum for 4-4 cells) to induce sAC-dependent cAMP production.[5][10] A rescue experiment can also be performed where, after inhibition with this compound, cell-permeable cAMP analogs (like db-cAMP) are added to demonstrate that the downstream pathway is intact and the effect of the inhibitor is specific to cAMP production.[5]
-
Comparative Control: The potency of this compound is compared to TDI-10229 in the same cellular system.[5][10]
Data Presentation:
| Compound | Cellular IC₅₀ (nM) |
| This compound | 7[5][10] |
| TDI-10229 | 102[10] |
| Vehicle (DMSO) | No inhibition |
Sperm Function Assays: Motility and Capacitation
These assays assess the physiological effect of this compound on sperm function.
Experimental Protocol: Sperm are incubated in capacitating or non-capacitating media in the presence or absence of the inhibitor. Motility can be assessed using computer-assisted sperm analysis (CASA), and capacitation can be evaluated by measuring hallmarks such as protein tyrosine phosphorylation or the acrosome reaction.
-
Negative Control: Sperm incubated in capacitating media with a vehicle (DMSO) control to observe normal motility and capacitation.
-
Positive Control: Incubation of sperm in capacitating media containing bicarbonate to induce motility and capacitation.[5]
-
Comparative Control: Comparison of the effects of this compound with TDI-10229 on sperm motility and capacitation.[5]
Binding Kinetics: Surface Plasmon Resonance (SPR) and Jump Dilution Assays
These assays provide insights into the binding characteristics of this compound to sAC, which are crucial for its in vivo efficacy.
Experimental Workflow: Jump Dilution Assay
This assay is designed to determine the residence time of an inhibitor on its target.
Experimental Protocol (Jump Dilution): Purified sAC is pre-incubated with a high concentration of the inhibitor (e.g., 10-fold above its IC₅₀).[7] This mixture is then rapidly diluted 100-fold into the assay buffer containing the substrate, effectively lowering the inhibitor concentration to well below its IC₅₀.[7][11] The recovery of sAC activity is then measured over time. A slow recovery indicates a long residence time.
-
Negative Control: A vehicle (DMSO) control is used to measure the uninhibited sAC activity after dilution.
-
Comparative Control: The residence time of this compound is compared to that of TDI-10229 to highlight the improved durability of inhibition.[5][6]
Data Presentation:
| Compound | Residence Time (1/k_off) | Binding Affinity (K_D, nM) - SPR |
| This compound | 61.5 minutes[5] | 1.4[6][10] |
| TDI-10229 | 18 seconds[5] | 176[6][10] |
Conclusion
The in vitro characterization of this compound requires a well-controlled experimental design to validate its potency, specificity, and mechanism of action. By implementing the negative, positive, and comparative controls outlined in this guide, researchers can generate high-quality, reliable data. The significant improvements of this compound over its predecessor, TDI-10229, in terms of potency and residence time, underscore the importance of such comparative analyses in drug development. These rigorous in vitro studies form the essential foundation for advancing this compound as a promising non-hormonal male contraceptive candidate.
References
- 1. lions-talk-science.org [lions-talk-science.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. drughunter.com [drughunter.com]
- 4. On-Demand Male Contraceptive Shows Promise in Preclinical Study | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 5. On-demand male contraception via acute inhibition of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Soluble adenylyl cyclase inhibition prevents human sperm functions essential for fertilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
On-Demand and Reversible Contraception: Assessing the Effects of TDI-11861
A comparative guide for researchers and drug development professionals on the reversibility of the soluble adenylyl cyclase (sAC) inhibitor, TDI-11861, as a potential non-hormonal male contraceptive.
The quest for a safe, effective, and reversible male contraceptive has led to the investigation of novel molecular targets. One such promising target is soluble adenylyl cyclase (sAC), an enzyme crucial for sperm motility and maturation.[1][2] this compound, a potent sAC inhibitor, has emerged as a lead compound for on-demand male contraception due to its rapid and, critically, reversible effects.[1][2][3] This guide provides a detailed comparison of this compound with its precursor, TDI-10229, focusing on the experimental data that underscores the reversibility of its action.
Mechanism of Action: Reversible Inhibition of sAC
This compound is an orally active, potent inhibitor of soluble adenylyl cyclase (sAC), an enzyme that plays a vital role in the activation of sperm swimming and maturation upon ejaculation.[4][5] By binding to sAC, this compound prevents the production of cyclic adenosine monophosphate (cAMP), a key signaling molecule required for sperm motility.[1] This inhibition is non-hormonal and has been shown to be fully reversible.[3][6]
The following diagram illustrates the sAC signaling pathway and the inhibitory action of this compound.
Comparative Efficacy and Reversibility
The reversibility of this compound's effects is a key feature that distinguishes it as a viable on-demand contraceptive candidate. In preclinical mouse studies, a single dose of this compound effectively rendered male mice temporarily infertile.[1][3]
In Vivo Reversibility Data
In vivo studies in mice have demonstrated a clear timeline for the contraceptive effect and the subsequent return to normal fertility.
| Parameter | This compound | Vehicle Control |
| Contraceptive Efficacy (30 min - 2.5 hours post-dose) | 100% (0 pregnancies in 52 pairings)[3][7] | 70% fertility (30% impregnation rate)[3][7] |
| Time to Partial Recovery of Sperm Motility | ~3 hours[1][6] | N/A |
| Time to Full Recovery of Fertility | 24 hours[1][3][6] | N/A |
These studies highlight that the effects of this compound are transient, with fertility being fully restored the day after administration.[8]
Binding Kinetics and Residence Time: A Quantitative Look at Reversibility
The reversibility of a drug's effect is fundamentally linked to its binding kinetics with its target protein. Surface plasmon resonance (SPR) has been used to characterize the binding of this compound to sAC, providing quantitative measures of its association and dissociation rates.
A comparison with the earlier generation sAC inhibitor, TDI-10229, reveals significant differences in their binding kinetics, which translate to their in vivo efficacy and duration of action.
| Parameter | This compound | TDI-10229 |
| IC50 (in vitro) | 3 nM[8] | 160 nM[8] |
| IC50 (cellular) | 7 nM[8] | 102 nM[8] |
| Dissociation Constant (KD) | 1.4 nM[5][8] | 176 nM[8] |
| Association Rate (kon) | 2.1 x 105 M-1s-1[8] | 2.3 x 105 M-1s-1[8] |
| Dissociation Rate (koff) | 0.3 x 10-3 s-1[8] | 55.8 x 10-3 s-1[8] |
| Residence Time | ~55 minutes | ~18 seconds |
This compound exhibits a significantly slower dissociation rate (koff) and a longer residence time on the sAC protein compared to TDI-10229.[3][8] This longer residence time is crucial for its efficacy as an on-demand contraceptive, as it ensures sustained inhibition of sAC even after the compound is diluted in the female reproductive tract.[3]
The following diagram illustrates the difference between a fast and a slow-dissociating inhibitor.
Experimental Protocols
Washout Experiment to Assess Reversibility
To evaluate the reversibility of sAC inhibition in sperm, a washout experiment is performed. This assay demonstrates the ability of an inhibitor to maintain its effect after being diluted into an inhibitor-free medium.
The general workflow for this experiment is as follows:
In such experiments, this compound retained its ability to inhibit cAMP synthesis in sperm after a 100-fold dilution, whereas the effect of TDI-10229 was lost upon dilution.[3] This confirms the longer residence time of this compound at its target.
Conclusion
References
- 1. uni-bayreuth.de [uni-bayreuth.de]
- 2. Media Advisory: Researchers identify compounds that could lead to an on-demand, short-term contraceptive for men | NICHD - Eunice Kennedy Shriver National Institute of Child Health and Human Development [nichd.nih.gov]
- 3. On-demand male contraception via acute inhibition of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sperm-Slowing Male Contraceptive Reversibly Inhibits Mouse Fertility | Technology Networks [technologynetworks.com]
- 7. Soluble adenylyl cyclase inhibitor this compound blocks sperm mobility on-demand | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
A Cross-Species Comparative Analysis of TDI-11861: A Novel Non-Hormonal Male Contraceptive Candidate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of TDI-11861, a first-in-class soluble adenylyl cyclase (sAC) inhibitor, with other emerging non-hormonal male contraceptive agents. The data presented herein is compiled from preclinical studies to facilitate an objective evaluation of these promising alternatives.
Executive Summary
This compound is a potent and reversible inhibitor of soluble adenylyl cyclase (sAC), an enzyme crucial for sperm motility and capacitation. Preclinical data in mice demonstrates its potential as an on-demand, non-hormonal male contraceptive. This guide compares the efficacy of this compound with other notable non-hormonal contraceptive candidates: YCT-529, a retinoic acid receptor alpha (RAR-α) antagonist; CDD-2807, a serine/threonine kinase 33 (STK33) inhibitor; and Triptonide, a natural compound that disrupts sperm morphology and motility. While this compound shows rapid onset and reversal in mice, alternatives like YCT-529 and Triptonide have demonstrated efficacy in both rodents and non-human primates, highlighting the need for further cross-species evaluation of this compound.
Mechanism of Action: A Visual Overview
The distinct mechanisms by which these compounds induce male contraception are illustrated below.
Caption: Signaling pathways targeted by this compound and its alternatives.
Cross-Species Efficacy Comparison
The following tables summarize the available preclinical efficacy data for this compound and its comparators across different species.
Table 1: In Vivo Efficacy of Non-Hormonal Male Contraceptives
| Compound | Species | Dose | Efficacy | Onset of Action | Reversibility | Reference(s) |
| This compound | Mouse | 50 mg/kg (oral) | 100% contraceptive efficacy for up to 2.5 hours.[1][2] | Within 30-60 minutes.[3] | Full fertility restored within 24 hours.[4] | [1][2][3][4] |
| YCT-529 | Mouse | 10 mg/kg/day (oral) | 99% contraceptive efficacy.[5][6] | 4 weeks.[5][6] | Full fertility restored in 6-12 weeks.[7][8] | [5][6][7][8] |
| Non-human primate (Cynomolgus monkey) | 2.5–5 mg/kg/day (oral) | Significant reduction in sperm count.[7] | 2-6 weeks.[7] | Full recovery in 10-15 weeks.[6][7] | [6][7] | |
| CDD-2807 | Mouse | 15 mg/kg (intraperitoneal, twice daily) | Sired no litters after 21 days of treatment.[9] | 21 days.[9] | Fertility restored after 53 days of cessation.[9] | [9] |
| Triptonide | Mouse | 0.8 mg/kg/day (oral) | Near 100% induction of deformed, immotile sperm.[10] | 3-4 weeks.[11] | Fertility regained in ~4-6 weeks.[11] | [10][11] |
| Non-human primate (Cynomolgus monkey) | 0.1 mg/kg/day (oral) | Induction of deformed, immotile sperm.[12] | 5-6 weeks.[11] | Fertility regained in ~4-6 weeks.[11] | [11][12] |
Table 2: In Vitro Efficacy of sAC Inhibitors on Sperm Motility
| Compound | Species | Concentration | Effect | Reference(s) |
| This compound | Mouse | 10 nM | Blocks bicarbonate-induced increase in flagellar beat frequency.[4] | [4] |
| Human | 10 nM | Blocks bicarbonate-induced increase in flagellar beat frequency.[4] | [4] | |
| TDI-10229 | Mouse | 5 µM | Blocks bicarbonate-induced increase in flagellar beat frequency.[4] | [4] |
| Human | 5 µM | Blocks bicarbonate-induced increase in flagellar beat frequency.[4] | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
In Vivo Contraceptive Efficacy Study in Mice (for this compound)
References
- 1. news-medical.net [news-medical.net]
- 2. Soluble adenylyl cyclase inhibitor this compound blocks sperm mobility on-demand | BioWorld [bioworld.com]
- 3. On-Demand Male Contraceptive Shows Promise in Preclinical Study | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 4. On-demand male contraception via acute inhibition of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. YCT-529: A Game-Changer in Hormone-Free Male Contraception | medtigo [medtigo.com]
- 6. Male Contraceptive Advances: Non-Hormonal Options [bioethicsobservatory.org]
- 7. scientifixdigest.com [scientifixdigest.com]
- 8. A new non-hormonal male contraceptive: how animals in research are paving the way :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 9. sciencealert.com [sciencealert.com]
- 10. researchgate.net [researchgate.net]
- 11. Triptonide is a reversible non-hormonal male contraceptive agent in mice and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Compound From Chinese Herb Exhibits Reversible Male Contraceptive Effects | Technology Networks [technologynetworks.com]
On-Demand Male Contraception: A Comparative Analysis of TDI-11861 and Other Investigational Agents
For Researchers, Scientists, and Drug Development Professionals
The landscape of male contraception is undergoing a significant transformation, with several novel non-hormonal and hormonal agents progressing through preclinical and clinical development. This guide provides a comparative analysis of the long-term safety and efficacy data for the promising on-demand contraceptive candidate, TDI-11861, alongside other notable alternatives. While true long-term data for these emerging options are still forthcoming, this comparison summarizes the currently available preclinical and clinical findings to inform ongoing research and development efforts.
Executive Summary
This compound, a potent and reversible inhibitor of soluble adenylyl cyclase (sAC), has demonstrated high efficacy in preclinical studies as a potential on-demand, non-hormonal male contraceptive. It offers a unique mechanism of action by acutely inhibiting sperm motility. In comparison, other investigational male contraceptives, both hormonal and non-hormonal, are primarily designed for continuous use and have advanced to various stages of clinical trials. These alternatives, including YCT-529, Nestorone®/Testosterone (NES/T) gel, Dimethandrolone undecanoate (DMAU), and the ADAM™ hydrogel, present different mechanisms of action, delivery methods, and timelines to efficacy. This guide provides a detailed comparison of their performance based on available data.
Comparative Data on Investigational Male Contraceptives
The following tables summarize the key efficacy and safety findings for this compound and its principal alternatives in development. It is important to note that direct comparisons are limited by the different stages of development and the nature of the studies (preclinical vs. clinical).
Table 1: Efficacy of Investigational Male Contraceptives
| Compound | Type | Mechanism of Action | Study Population | Efficacy | Onset of Action | Reversibility |
| This compound | Non-Hormonal (Oral) | Soluble Adenylyl Cyclase (sAC) inhibitor; inhibits sperm motility | Mice (preclinical) | 100% prevention of pregnancy for up to 2.5 hours after a single dose.[1] | Within 30-60 minutes.[1] | Full fertility restored within 24 hours.[1][2] |
| YCT-529 | Non-Hormonal (Oral) | Retinoic Acid Receptor Alpha (RAR-α) inhibitor; blocks sperm production | Mice (preclinical) & Humans (Phase 1/2) | 99% effective in preventing pregnancies in mice.[3][4] Human efficacy data pending. | Weeks to months for sperm count reduction. | Fertility returned to normal within weeks of stopping use in mice.[4] |
| NES/T Gel | Hormonal (Topical) | Suppresses sperm production via progestin (Nestorone) and maintains libido with testosterone | Humans (Phase 2b) | 86% of participants achieved a sperm count of ≤1 million/mL within 15 weeks.[5][6] | Median time to suppression was less than 8 weeks.[5][6] | Sperm counts return to normal within months of stopping treatment. |
| DMAU | Hormonal (Oral) | Suppresses luteinizing hormone (LH) and follicle-stimulating hormone (FSH) to reduce sperm production | Humans (Phase 1) | Marked suppression of LH and FSH at doses ≥200 mg.[7][8] | 28 days of daily administration showed hormonal suppression.[7][8] | Expected to be reversible, but long-term data is not yet available. |
| ADAM™ | Non-Hormonal (Injectable Hydrogel) | Physical blockage of the vas deferens | Humans (Phase 1) | Successfully blocked the release of sperm for up to 24 months in initial participants.[9][10][11] | 99.8-100% reduction in motile sperm within 30 days.[12] | Designed to be reversible as the hydrogel is expected to degrade over time.[9][10] |
| Vasalgel™ | Non-Hormonal (Injectable Hydrogel) | Physical blockage of the vas deferens | Rabbits and Monkeys (preclinical) | 100% effective at preventing conception in monkeys.[13][14][15] | Rapid contraceptive effect. | Reversibility demonstrated in rabbits by flushing the gel.[16][17] |
Table 2: Safety and Tolerability of Investigational Male Contraceptives
| Compound | Study Population | Reported Side Effects/Adverse Events | Long-Term Safety Data |
| This compound | Mice (preclinical) | No measured side effects on long-term sperm function, male fertility, or behavior were observed in short-term studies.[18] | Not yet available. |
| YCT-529 | Mice (preclinical) & Humans (Phase 1) | No side effects were reported in preclinical studies.[3] Phase 1 human trial reported the drug was well-tolerated with no serious adverse events.[4] | Not yet available. |
| NES/T Gel | Humans (Phase 2b) | The most common side effects included acne, increased libido, and mood swings.[19] | Not yet available; Phase 2b trial is ongoing. |
| DMAU | Humans (Phase 1) | Mild weight gain and a decrease in HDL ("good") cholesterol were noted.[20][21] No serious adverse events were reported.[7][8] | Not yet available. |
| ADAM™ | Humans (Phase 1) | No serious adverse events have been recorded.[9][10][11] Most adverse events were mild and consistent with recovery from the injection procedure.[22] | Not yet available; Phase 1 trial is ongoing. |
| Vasalgel™ | Rabbits and Monkeys (preclinical) | Minimal side effects, with one monkey showing signs of a sperm granuloma, a known complication of vasectomy.[13][15][16] | Not yet available. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols for the key studies cited.
This compound: Preclinical Mating Study in Mice
-
Objective: To assess the in vivo contraceptive efficacy of a single dose of this compound.
-
Animal Model: Sexually mature male mice.
-
Procedure:
-
A single dose of this compound (50 mg/kg) or a vehicle control was administered to male mice.
-
Treated male mice were paired with reproductively mature female mice at various time points post-injection (e.g., 30 minutes to 2.5 hours).
-
Mating was observed, and females were monitored for pregnancy.
-
The number of successful pregnancies in the treatment group was compared to the control group. In the primary study, 52 different mating attempts resulted in zero pregnancies in the this compound treated group, while the control group had a pregnancy rate of nearly one-third.[1]
-
-
Outcome Measures: Pregnancy rate, observation of normal mating behavior.
YCT-529: Phase 1a/IIb Clinical Trial
-
Objective: To assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of YCT-529 in healthy male volunteers.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: Healthy male volunteers, aged 28 to 70 years.
-
Procedure:
-
Single Ascending Dose (SAD) Phase: Participants receive a single oral dose of YCT-529 or a placebo. Safety and pharmacokinetic parameters are monitored.
-
Multiple Ascending Dose (MAD) Phase: Participants receive daily oral doses of YCT-529 or a placebo for a specified period (e.g., 28 days).
-
-
Outcome Measures:
-
Primary: Incidence of treatment-emergent adverse events.
-
Secondary: Pharmacokinetic profile of YCT-529, changes in sperm parameters (count, motility, morphology), and hormone levels.
-
Nestorone®/Testosterone (NES/T) Gel: Phase 2b Clinical Trial
-
Objective: To evaluate the contraceptive efficacy, safety, acceptability, and reversibility of a daily transdermal Nestorone® and Testosterone combination gel.
-
Study Design: A prospective, open-label, single-arm, multicenter study.
-
Participants: Healthy men aged 18-50 and their female partners.
-
Procedure:
-
Screening Phase: Participants are assessed for eligibility.
-
Suppression Phase: Male participants apply the NES/T gel daily. Semen analysis is performed periodically until the sperm count is ≤1 million/mL.
-
Efficacy Phase: Couples use the gel as the sole method of contraception for 52 weeks.
-
Recovery Phase: Participants discontinue the gel, and sperm production is monitored until it returns to baseline levels.
-
-
Outcome Measures:
-
Primary: Pregnancy rate during the efficacy phase.
-
Secondary: Percentage of men achieving a sperm concentration of ≤1 million/mL, time to sperm suppression, safety and tolerability, and time to recovery of spermatogenesis.
-
ADAM™ Hydrogel: Phase 1 Clinical Trial
-
Objective: To assess the preliminary safety and efficacy of the ADAM™ hydrogel as a male contraceptive.
-
Study Design: An open-label, single-arm, prospective, multi-center, dose-ranging clinical trial.
-
Participants: Healthy male subjects (ages 25-65) with normal semen parameters.
-
Procedure:
-
The ADAM™ hydrogel is implanted into the vas deferens via a minimally invasive injection.
-
Participants are monitored for adverse events and changes in semen parameters for up to 36 months.
-
-
Outcome Measures:
-
Primary: Incidence of treatment-emergent adverse events.
-
Secondary: Percentage of subjects achieving azoospermia (zero sperm count) or virtual azoospermia (<100,000 sperm/mL), and long-term efficacy in preventing sperm release.
-
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental processes can provide a clearer understanding of these novel contraceptive approaches.
Signaling Pathway of this compound (sAC Inhibition)
This compound acts by inhibiting soluble adenylyl cyclase (sAC), a key enzyme in the signaling pathway that regulates sperm motility and capacitation.[23]
Caption: this compound inhibits the sAC enzyme, blocking cAMP production and subsequent sperm motility.
Signaling Pathway of YCT-529 (RAR-α Inhibition)
YCT-529 is a non-hormonal compound that targets the retinoic acid receptor alpha (RAR-α), which is crucial for spermatogenesis.
Caption: YCT-529 blocks the RAR-α receptor, inhibiting the gene transcription necessary for sperm production.
Workflow of a Preclinical Mating Study
The following diagram illustrates the general workflow for assessing the contraceptive efficacy of a compound in an animal model.
Caption: A typical workflow for a preclinical study evaluating the contraceptive efficacy of a new drug.
Workflow of a Phase 1 Clinical Trial
This diagram outlines the typical stages of a Phase 1 clinical trial for a new contraceptive drug.
Caption: A generalized workflow for a Phase 1 clinical trial of a new male contraceptive pill.
Conclusion
This compound represents a novel and promising approach to male contraception with its on-demand, non-hormonal mechanism of action. Preclinical data are highly encouraging, demonstrating 100% efficacy in preventing pregnancy in mice with a rapid onset and quick reversal. However, as with all investigational drugs, extensive long-term safety and efficacy studies in humans are required.
The alternatives, such as YCT-529, NES/T gel, DMAU, and ADAM™, are also making significant progress, with some having already entered clinical trials. These alternatives offer different modes of administration and mechanisms of action, which may suit the diverse needs and preferences of users.
For researchers and drug development professionals, the coming years will be critical in advancing these candidates through the clinical trial process. The data presented in this guide, while preliminary in the context of long-term use, underscores the significant potential to expand contraceptive options for men, a long-underserved area of reproductive health. Continued research and rigorous clinical evaluation will be paramount in determining the ultimate safety and efficacy of these innovative approaches.
References
- 1. biorxiv.org [biorxiv.org]
- 2. sciencedaily.com [sciencedaily.com]
- 3. YourChoice Therapeutics Completes Phase 1a Clinical Study for First Hormone-Free Male Birth Control Pill - BioSpace [biospace.com]
- 4. YCT529 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Acceptability of oral dimethandrolone undecanoate in a 28-day placebo-controlled trial of a hormonal male contraceptive prototype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. RePORT ⟩ RePORTER [reporter.nih.gov]
- 9. Central role of soluble adenylyl cyclase and cAMP in sperm physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Retinoic acid receptor signaling is necessary in steroidogenic cells for normal spermatogenesis and epididymal function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Non-Hormonal Male Contraceptive "Adam" Shows Two-Year Efficacy in Clinical Trials [trial.medpath.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. The contraceptive efficacy of intravas injection of Vasalgel™ for adult male rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Male contraceptive gel in monkeys shows potential as an alternative to vasectomy | EurekAlert! [eurekalert.org]
- 16. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 17. researchgate.net [researchgate.net]
- 18. parsemus.org [parsemus.org]
- 19. mdpi.com [mdpi.com]
- 20. pnas.org [pnas.org]
- 21. researchgate.net [researchgate.net]
- 22. Expression of retinoic acid receptor alpha in the germline is essential for proper cellular association and spermiogenesis during spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Reaction to a study showing the efficacy of a male oral contraceptive in mice [sciencemediacentre.es]
Safety Operating Guide
Essential Safety and Disposal Guidance for TDI-11861
For Researchers, Scientists, and Drug Development Professionals: This document provides immediate safety, operational, and disposal information for the laboratory use of TDI-11861. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on general laboratory safety protocols for non-hazardous chemical compounds.
Disclaimer: The following procedures are intended as a general guide. All laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations regarding chemical waste disposal.
Core Chemical Information
This compound is a potent and selective inhibitor of soluble adenylyl cyclase (sAC). It is a cell-permeable compound suitable for both in vitro and in vivo studies. While not classified as cytotoxic, standard laboratory precautions should be observed when handling this compound.
| Property | Value | Source |
| Molecular Formula | C22H25ClF2N6O3 | [1] |
| Molecular Weight | 494.92 g/mol | [1] |
| Solubility | Soluble in DMSO and ethanol | [2] |
| Storage | Store at -20°C | [2] |
Immediate Safety and Handling
Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
If there is a risk of splashing, use a face shield.
Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water for at least 15 minutes and seek medical attention.
-
As this compound is often dissolved in Dimethyl Sulfoxide (DMSO), be aware that DMSO can facilitate the absorption of other chemicals through the skin. Exercise extreme caution when handling solutions of this compound in DMSO.
Experimental Workflow and Disposal Plan
The following diagram outlines a typical experimental workflow with this compound and the corresponding disposal procedures at each stage.
Caption: Experimental workflow and waste stream for this compound.
Step-by-Step Disposal Procedures
1. Segregation of Waste: It is critical to segregate waste streams to ensure proper disposal. Do not mix hazardous and non-hazardous waste.
2. Solid Waste Disposal:
-
Contaminated Labware: Items such as weigh boats, pipette tips, and microfuge tubes contaminated with this compound should be collected in a designated, labeled container for solid chemical waste.
-
Personal Protective Equipment (PPE): Contaminated gloves, lab coats, and other PPE should be disposed of as solid chemical waste.
3. Liquid Waste Disposal:
-
Unused Solutions: Unused stock solutions or diluted solutions of this compound, particularly those in organic solvents like DMSO, should be collected in a clearly labeled, sealed container for liquid organic waste.
-
Aqueous Solutions: While some non-hazardous aqueous solutions may be suitable for drain disposal, this requires approval from your institution's EHS. Given the lack of specific data for this compound, it is prudent to collect all aqueous waste containing the compound for EHS pickup.
-
Do not dispose of solutions containing this compound down the drain without explicit approval from your EHS department.
4. Sharps Disposal:
-
Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated sharps container.
5. Empty Container Disposal:
-
Once the original container of this compound is empty, it should be triple-rinsed with a suitable solvent (e.g., ethanol or water).
-
The rinsate must be collected and disposed of as liquid chemical waste.
-
After rinsing, deface or remove the label and dispose of the empty container according to your institution's guidelines for non-hazardous lab glass or plastic.
Logical Relationship for Disposal Decision-Making
The following diagram illustrates the decision-making process for the disposal of this compound waste.
Caption: Decision tree for the proper disposal of this compound waste.
By adhering to these general guidelines and consulting with your local EHS department, you can ensure the safe and compliant disposal of this compound and associated waste materials, fostering a secure and responsible laboratory environment.
References
Personal protective equipment for handling TDI-11861
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of TDI-11861, a potent and selective soluble adenylyl cyclase (sAC) inhibitor. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
While one supplier Safety Data Sheet (SDS) classifies this compound as not a hazardous substance or mixture, another advises treating it as potentially hazardous until more information is available.[1][2] Therefore, a cautious approach is recommended. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
Recommended Personal Protective Equipment (PPE):
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes of solutions containing this compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if generating dust or aerosols. | Prevents inhalation of the compound, especially if in powdered form. |
Chemical and Physical Properties
A clear understanding of this compound's properties is crucial for its proper handling and storage.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₅ClF₂N₆O₃ | [1][3] |
| Molecular Weight | 494.9 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Purity | ≥95% | [1] |
| Solubility | Soluble in DMSO (up to 50 mg/mL with ultrasound) and ethanol (up to 100 mM). | [3] |
| Storage | Store as a solid at -20°C for up to 4 years. | [1] |
Experimental Protocols
Preparation of Stock Solutions
This compound is typically supplied as a solid.[1] Stock solutions should be prepared in a chemical fume hood.
Materials:
-
This compound solid
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, conical tubes (e.g., 1.5 mL or 15 mL)
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to dissolve the solid.
-
If necessary, use an ultrasonic bath to aid dissolution.[3]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.[4]
In Vitro Handling for Cellular Assays
This protocol provides a general guideline for using this compound in cell-based experiments.
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the final working concentration in the appropriate cell culture medium.
-
Ensure thorough mixing of the final solution before adding it to the cells.
-
For example, a study on rat 4-4 cells used this compound at a concentration of 5.5 nM for 15 minutes to inhibit sAC-mediated cAMP accumulation.[3][4]
In Vivo Handling for Animal Studies
This protocol is based on studies in male CD-1 mice. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Procedure:
-
Prepare the dosing solution from the stock solution using a suitable vehicle.
-
A study in mice used a single oral dose of 50 mg/kg to induce a reversible contraceptive effect.[3]
-
Administer the solution to the animals using appropriate and humane techniques (e.g., oral gavage).
-
Monitor the animals for any adverse effects.
Signaling Pathway of this compound
This compound is an inhibitor of soluble adenylyl cyclase (sAC).
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure laboratory safety.
Procedure:
-
Unused Solid Compound and Empty Containers: Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of in regular trash.
-
Solutions: Collect all solutions containing this compound in a designated, labeled hazardous waste container.
-
Contaminated Materials: Dispose of any materials that have come into contact with this compound (e.g., pipette tips, gloves, paper towels) as chemical waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
